MRZ-8676
Beschreibung
Eigenschaften
Molekularformel |
C19H17NO |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
6,6-dimethyl-2-(2-phenylethynyl)-7,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C19H17NO/c1-19(2)13-12-17-16(18(19)21)11-10-15(20-17)9-8-14-6-4-3-5-7-14/h3-7,10-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
GXHZJFOEDFUGMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C1=O)C=CC(=N2)C#CC3=CC=CC=C3)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one MRZ-8676 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MRZ-8676 in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRZ-8676 is a potent and selective, orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] This receptor is implicated in the modulation of synaptic plasticity and neuronal excitability, making it a key therapeutic target for a range of central nervous system (CNS) disorders. Preclinical evidence strongly supports the therapeutic potential of this compound in conditions characterized by excessive glutamatergic neurotransmission, particularly in L-DOPA-induced dyskinesia (LID) in Parkinson's disease, anxiety, and certain pain states. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to characterize its effects.
Core Mechanism of Action: Negative Allosteric Modulation of mGluR5
This compound exerts its effects by binding to an allosteric site on the mGluR5 receptor, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling cascades upon glutamate binding. As a negative allosteric modulator, this compound does not compete directly with glutamate but rather "tunes down" the receptor's response to glutamatergic stimulation.
The mGluR5 Signaling Cascade
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by glutamate, mGluR5 initiates a series of intracellular events:
-
G-Protein Activation: The activated Gq/11 protein exchanges GDP for GTP.
-
Phospholipase C (PLC) Activation: The α-subunit of the activated G-protein stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates PKC.
-
Modulation of Downstream Effectors: PKC and Ca2+ can then phosphorylate a variety of intracellular proteins, including other receptors (like NMDA receptors), ion channels, and transcription factors, thereby modulating synaptic plasticity and neuronal excitability.
This compound, by negatively modulating mGluR5, dampens this entire signaling cascade, leading to a reduction in glutamate-mediated neuronal hyperexcitability.
Pharmacological Profile of this compound
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 0.0232 µM | Human mGluR5 in CHO cells | FLIPR assay (inhibition of L-quisqualate-induced intracellular cAMP accumulation) | [2] |
| IC50 | 125 nM | Rat | Interaction with MAO-B (at high concentrations) | [3] |
Preclinical Pharmacokinetics
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | Data not available | Rat | Oral (p.o.) | - |
| Tmax | Data not available | Rat | Oral (p.o.) | - |
| Half-life (t1/2) | Data not available | Rat | Oral (p.o.) | - |
| Bioavailability | Orally bioavailable | Rat | Oral (p.o.) | [1] |
Note: Detailed pharmacokinetic parameters for this compound are not publicly available. The compound is described as orally bioavailable based on its efficacy in in vivo models following oral administration.
Preclinical Efficacy in CNS Disorder Models
This compound has demonstrated significant efficacy in several rodent models of CNS disorders.
L-DOPA-Induced Dyskinesia (LID) in a Rat Model of Parkinson's Disease
| Dose (mg/kg, p.o.) | Effect | Maximal Effect Size | Tolerance | Reference |
| 8.33, 25, 75 | High efficacy in reducing abnormal involuntary movements | ~80% | No tolerance observed after 6 days of repetitive treatment (at 75 mg/kg) | [1] |
Anxiety Models in Rats
| Model | Dose (mg/kg, p.o.) | Effect | Reference |
| Contextual Fear Conditioning | 25, 75 | Moderate efficacy; reduced expression of freezing | [1][3] |
| Elevated Plus Maze | 25, 75 | Moderate efficacy | [1] |
Persistent Pain Model in Rats
| Model | Dose (mg/kg, p.o.) | Effect | Reference |
| Formalin Test | 25 | Effective in reducing pain behavior | [1] |
Motor Performance and Learning
| Model | Dose (mg/kg, p.o.) | Effect | Reference |
| Automated Open Field and Rotarod | Efficacious doses for LID, anxiety, and pain | No detrimental effects on motor performance | [1] |
| Contextual Fear Conditioning (Aversive Learning) | 75, 150 (high doses) | Disrupted learning | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a test compound to mGluR5 using a radioligand binding assay.
-
Materials:
-
Cell membranes from a cell line stably expressing mGluR5 (e.g., HEK293 or CHO cells).
-
Radioligand specific for the allosteric site of mGluR5 (e.g., [3H]MPEP).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity on the filters is quantified using liquid scintillation counting.
-
The data are analyzed to calculate the IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki).
-
L-DOPA-Induced Dyskinesia (LID) in 6-OHDA-Lesioned Rats
This model is a standard for assessing potential anti-dyskinetic therapies.
-
Animal Model:
-
Adult male rats (e.g., Sprague-Dawley) receive a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway, mimicking Parkinson's disease.
-
-
Induction of Dyskinesia:
-
Following a recovery period, the lesioned rats are treated chronically with a daily dose of L-DOPA (e.g., 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide, 12-15 mg/kg, i.p.) to induce abnormal involuntary movements (AIMs).
-
-
Drug Administration and Assessment:
-
Once stable dyskinesias are established, this compound is administered orally at various doses prior to the L-DOPA injection.
-
AIMs are scored by a trained observer, typically at regular intervals for several hours after L-DOPA administration. The scoring is based on the severity of axial, limb, and orolingual dyskinesias.
-
The total AIMs score is calculated and compared between the vehicle-treated and this compound-treated groups.
-
Contextual Fear Conditioning
This test assesses fear-associated learning and memory.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Training (Day 1): Rats are placed in the conditioning chamber and, after a period of exploration, receive one or more mild footshocks (unconditioned stimulus, US) paired with the context of the chamber (conditioned stimulus, CS).
-
Testing (Day 2): The rats are returned to the same chamber without the delivery of any shocks.
-
Measurement: The primary behavioral measure is "freezing," a species-specific fear response characterized by the absence of all movement except for that required for respiration. The duration of freezing is recorded and used as an index of fear memory.
-
Drug Effect: this compound is administered prior to the testing phase to evaluate its effect on the expression of conditioned fear.
-
Elevated Plus Maze
This is a widely used model to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Rats are placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
The natural tendency of rodents is to spend more time in the enclosed, protected arms.
-
-
Measurement: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Drug Effect: this compound is administered prior to the test to assess its anxiolytic potential.
Formalin Test
This model assesses nociceptive and inflammatory pain.
-
Procedure:
-
A dilute solution of formalin is injected into the plantar surface of a rat's hind paw.
-
This induces a biphasic pain response: an early, acute phase (0-5 minutes) due to direct chemical stimulation of nociceptors, and a late, inflammatory phase (15-60 minutes) involving central sensitization.
-
-
Measurement: Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are quantified during both phases.
-
Drug Effect: this compound is administered prior to the formalin injection to evaluate its analgesic effects, particularly on the late phase, which is indicative of an effect on central pain processing.
Rotarod Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Rats are placed on the rotating rod.
-
The latency to fall from the rod is measured.
-
-
Measurement: A longer latency to fall indicates better motor coordination.
-
Drug Effect: This test is used to confirm that the effective doses of this compound in other behavioral models do not impair motor function.
Conclusion and Future Directions
This compound, as a negative allosteric modulator of mGluR5, represents a promising therapeutic agent for CNS disorders characterized by glutamatergic hyperactivity. Its demonstrated efficacy in preclinical models of L-DOPA-induced dyskinesia, anxiety, and pain, coupled with a favorable profile regarding motor side effects at therapeutic doses, underscores its potential. The mechanism of action, centered on dampening mGluR5-mediated signaling, provides a targeted approach to restoring synaptic homeostasis.
Future research should focus on obtaining a more detailed pharmacokinetic and pharmacodynamic profile of this compound, including a comprehensive selectivity screen and the identification of active metabolites. Further elucidation of the downstream signaling pathways specifically modulated by this compound in different disease states will provide a more nuanced understanding of its therapeutic effects. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the safety and efficacy of this compound in human patients with CNS disorders.
References
- 1. Pharmacological characterization of this compound, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Drug Derivative | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
The Role of MRZ-8676 in the Basal Ganglia: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of MRZ-8676, a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and its functional implications within the basal ganglia. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
This compound has emerged as a significant investigational compound due to its potential therapeutic applications in neurological disorders associated with basal ganglia dysfunction, particularly Parkinson's disease and L-DOPA-induced dyskinesia (LID).[1] As a selective, orally bioavailable mGluR5 NAM, this compound modulates glutamatergic neurotransmission, a key element in the complex circuitry of the basal ganglia.[1]
Core Function in the Basal Ganglia
The basal ganglia are a group of subcortical nuclei critical for motor control, learning, and other cognitive functions. Glutamatergic signaling is a primary driver of activity within these circuits. This compound functions by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its response to glutamate. By negatively modulating mGluR5, this compound can dampen excessive glutamatergic signaling, which is implicated in the pathophysiology of conditions like L-DOPA-induced dyskinesia.
Quantitative Data Summary
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 125 nM | Not Specified | Not Specified |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the mGluR5 response.
| Dose (mg/kg, p.o.) | Reduction in Abnormal Involuntary Movements (AIMs) | Animal Model | Reference |
| 8.33 | No significant effect | Rat model of L-DOPA-induced dyskinesia | [1] |
| 25 | ~45% | Rat model of L-DOPA-induced dyskinesia | |
| 75 | ~80% | Rat model of L-DOPA-induced dyskinesia | [1] |
This table illustrates the dose-dependent efficacy of this compound in a preclinical model of Parkinson's disease-related motor complications.
Experimental Protocols
The primary preclinical model used to evaluate the efficacy of this compound in the context of Parkinson's disease is the 6-hydroxydopamine (6-OHDA)-lesioned rat model of L-DOPA-induced dyskinesia. This model recapitulates the dopamine depletion seen in Parkinson's disease and the subsequent motor complications arising from chronic L-DOPA treatment.
6-OHDA Lesioning and L-DOPA-Induced Dyskinesia Model
-
Animal Model: Male Sprague-Dawley rats are typically used for this procedure.
-
Unilateral 6-OHDA Lesion:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-hydroxydopamine (a neurotoxin that selectively destroys dopaminergic neurons) is unilaterally injected into the medial forebrain bundle (MFB). The stereotaxic coordinates for the injection are typically taken from bregma.[2][3]
-
A norepinephrine transporter inhibitor, such as desipramine, is often administered prior to surgery to protect noradrenergic neurons from 6-OHDA toxicity.
-
-
Post-Lesion Confirmation:
-
The effectiveness of the dopaminergic lesion is confirmed several weeks post-surgery. This can be assessed through behavioral tests such as the apomorphine-induced rotation test or the stepping test, which measures forelimb akinesia.[2]
-
-
Induction of Dyskinesia:
-
Following confirmation of a successful lesion, rats are treated chronically with L-DOPA (typically in combination with a peripheral decarboxylase inhibitor like benserazide) to induce abnormal involuntary movements (AIMs).[3]
-
-
Behavioral Assessment (AIMs Rating):
-
Animals are observed at regular intervals after L-DOPA administration.
-
AIMs are scored based on their severity and are categorized into axial, limb, and orolingual movements. Each category is scored on a scale (e.g., 0-4), and the total AIMs score is calculated.[2]
-
-
Drug Administration:
-
This compound is administered orally at specified doses prior to the L-DOPA challenge.
-
The effect of this compound on L-DOPA-induced AIMs is then quantified and compared to a vehicle-treated control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways and the experimental workflow described above.
Conclusion
This compound represents a promising therapeutic agent for mitigating the motor complications associated with long-term dopamine replacement therapy in Parkinson's disease. Its function as a negative allosteric modulator of mGluR5 allows for the fine-tuning of glutamatergic activity within the basal ganglia, a critical hub for motor control. The quantitative data and detailed experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other mGluR5-targeting compounds. The continued investigation into the precise molecular interactions and downstream signaling effects of this compound within the intricate neuronal circuits of the basal ganglia will be crucial for fully elucidating its therapeutic potential.
References
- 1. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 3. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
MRZ-8676: A Negative Allosteric Modulator of mGluR5 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ-8676 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This modulation results in a reduction of the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) predominantly linked to Gq/11, which upon activation, initiates a signaling cascade leading to the mobilization of intracellular calcium. Due to its role in excitatory synaptic transmission, mGluR5 has been identified as a promising therapeutic target for a variety of neurological and psychiatric disorders. This compound has shown significant preclinical efficacy, particularly in models of L-DOPA-induced dyskinesia (LID), a debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease. This technical guide provides an in-depth overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Assay System | Notes |
| Binding Affinity (Ki) | 28 nM | Displacement of an allosteric radioligand in CHO cells expressing human mGluR5 | This value indicates a high affinity of this compound for the allosteric binding site on the mGluR5 receptor.[1] |
| Functional Potency (IC50) | 23 nM | FLIPR assay measuring L-quisqualate-induced intracellular calcium signals in CHO cells expressing human mGluR5 | Demonstrates potent inhibition of mGluR5-mediated signaling in a recombinant human receptor system.[1] |
| Functional Potency (IC50) | 19 nM | FLIPR assay measuring L-quisqualate-induced intracellular calcium signals in rat primary astrocytes | Shows comparable high potency in a native rodent system, supporting the translation of findings from recombinant to endogenous receptors.[1] |
| Off-Target Activity (IC50) | 125 nM | Inhibition of Monoamine Oxidase B (MAO-B) | This off-target activity is observed at higher concentrations, suggesting good selectivity for mGluR5 at therapeutic doses.[1] |
| Parameter | Dose Range | Animal Model | Effect | Maximal Efficacy |
| In Vivo Efficacy | 8.33 - 75 mg/kg (p.o.) | Rat model of L-DOPA-induced dyskinesia | Dose-dependent reduction of abnormal involuntary movements (AIMs). | ~80% reduction in AIMs at 75 mg/kg.[1] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competitive Displacement)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled allosteric modulator.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR5 receptor are cultured to ~90% confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)
-
A fixed concentration of a suitable radiolabeled mGluR5 NAM (e.g., [³H]MPEP) at a concentration around its Kd.
-
Increasing concentrations of this compound.
-
-
For total binding, wells contain only the radioligand and assay buffer.
-
For non-specific binding, wells contain the radioligand and a saturating concentration of an unlabeled mGluR5 NAM (e.g., 10 µM MPEP).
-
The binding reaction is initiated by the addition of the membrane preparation.
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay (Calcium Mobilization)
This protocol outlines a method to determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing mGluR5.
-
Cell Culture and Plating:
-
CHO cells stably expressing human mGluR5 or primary rat astrocytes are seeded into black-walled, clear-bottom 96-well plates and cultured to form a confluent monolayer.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
-
-
Compound Addition and Fluorescence Measurement:
-
The dye-loading solution is removed, and the cells are washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is established before the addition of an mGluR5 agonist.
-
An EC80 concentration of an agonist (e.g., L-quisqualate) is added to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The data is normalized to the response observed with the agonist alone (100%) and a buffer control (0%).
-
The IC50 value, the concentration of this compound that causes a 50% inhibition of the agonist-induced response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Assay
1. L-DOPA-Induced Dyskinesia (LID) in a Rat Model of Parkinson's Disease
This protocol describes the induction of LID in rats and the assessment of the therapeutic efficacy of this compound.
-
Animal Model:
-
Unilateral 6-hydroxydopamine (6-OHDA) lesions are induced in the medial forebrain bundle of adult male Sprague-Dawley rats to create a model of Parkinson's disease.
-
Successful lesioning is confirmed by monitoring rotational behavior induced by a dopamine agonist (e.g., apomorphine).
-
-
Induction of Dyskinesia:
-
Following a post-lesion recovery period, rats are treated chronically with L-DOPA (e.g., 6 mg/kg) and a peripheral decarboxylase inhibitor (e.g., benserazide, 12 mg/kg) daily for approximately 3 weeks to induce stable abnormal involuntary movements (AIMs).
-
-
Drug Administration and Behavioral Scoring:
-
On the test day, dyskinetic rats are pre-treated with this compound (e.g., 8.33, 25, or 75 mg/kg, p.o.) or vehicle.
-
After a set pre-treatment time (e.g., 60 minutes), L-DOPA/benserazide is administered to induce AIMs.
-
Rats are placed in individual observation cages.
-
AIMs are scored by a trained observer blinded to the treatment groups at regular intervals (e.g., every 20 minutes for 3-4 hours).
-
The AIMs are categorized into three subtypes:
-
Axial: Dystonic posturing and twisting of the neck and trunk.
-
Limb: Jerky, purposeless movements of the forelimb and hindlimb contralateral to the lesion.
-
Orolingual: Repetitive, purposeless movements of the mouth, tongue, and jaw.
-
-
Each subtype is scored on a severity scale (e.g., 0-4), where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and not interrupted.
-
-
Data Analysis:
-
The total AIMs score for each rat at each time point is calculated by summing the scores for the three subtypes.
-
The area under the curve (AUC) for the total AIMs score over the observation period is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the AIMs scores between the this compound-treated groups and the vehicle-treated control group to determine the efficacy of the compound.
-
Signaling Pathways and Visualizations
mGluR5 Signaling Pathway
Activation of the mGluR5 receptor by glutamate leads to the activation of the Gq/11 G-protein. This initiates a cascade of intracellular events primarily mediated by phospholipase C (PLC).
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound typically involves a two-step process: assessing its binding affinity and then determining its functional potency.
Caption: A generalized workflow for the in vitro characterization of this compound.
Logical Relationship in the L-DOPA-Induced Dyskinesia Model
The therapeutic rationale for using an mGluR5 NAM like this compound in Parkinson's disease is based on the interplay between the dopaminergic and glutamatergic systems in the basal ganglia.
Caption: The rationale for using this compound to treat L-DOPA-induced dyskinesia.
References
The Pharmacology of Novel mGluR5 Negative Allosteric Modulators: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor predominantly expressed in the postsynaptic terminals of the central nervous system, has emerged as a compelling target for therapeutic intervention in a host of neurological and psychiatric disorders. Its role in modulating excitatory neurotransmission has implicated it in conditions such as anxiety, chronic pain, depression, Fragile X syndrome, and substance use disorders. Negative allosteric modulators (NAMs) of mGluR5, which bind to a site distinct from the glutamate binding site to inhibit receptor function, offer a nuanced approach to tempering glutamate signaling with the potential for greater subtype selectivity and a more favorable side-effect profile compared to orthosteric antagonists. This technical guide provides a comprehensive overview of the pharmacology of novel mGluR5 NAMs, detailing their signaling pathways, key experimental protocols for their characterization, and a summary of their pharmacological data.
The mGluR5 Signaling Cascade
Activation of mGluR5 by its endogenous ligand, glutamate, initiates a canonical Gq/11 signaling pathway.[1] This cascade begins with the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[2] Concurrently, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[2] These signaling events ultimately modulate synaptic plasticity and neuronal excitability.
Quantitative Pharmacology of Novel mGluR5 NAMs
The pharmacological characterization of novel mGluR5 NAMs involves determining their binding affinity (Ki) and functional potency (IC50). These parameters are crucial for understanding the compound's interaction with the receptor and its potential therapeutic efficacy. The following table summarizes quantitative data for a selection of prototypical and novel mGluR5 NAMs.
| Compound | Binding Affinity (Ki) | Functional Potency (IC50) | Species | Assay Type | Reference |
| MPEP | 16 nM | 36 nM | Rat | Radioligand Binding ([³H]MPEP) / Ca²⁺ Mobilization | |
| MTEP | 42 nM | 52 nM | Rat | Radioligand Binding ([³H]MPEP) / Ca²⁺ Mobilization | [3] |
| Fenobam | 25 nM | 78 nM | Human | Radioligand Binding ([³H]MPEP) / Ca²⁺ Mobilization | [3] |
| Basimglurant (RG7090) | 2.9 nM | 10 nM | Human | Radioligand Binding ([¹¹C]ABP688) / IP-One | [4] |
| Mavoglurant (AFQ056) | 1.8 nM | 31 nM | Human | Radioligand Binding ([¹¹C]ABP688) / Ca²⁺ Mobilization | [4] |
| Dipraglurant (ADX48621) | 3.2 nM | 64 nM | Human | Radioligand Binding ([¹¹C]ABP688) / Ca²⁺ Mobilization | [4] |
| HTL0014242 | Not publicly available | Not publicly available | Human | Clinical Trial Phase 1 | [5] |
| GET 73 | Not publicly available | Not publicly available | Human | Clinical Trial Phase 1 | [6] |
| GRN-529 | 5.4 nM | 3.1 nM | Human | Radioligand Binding / Cell-based pharmacology |
Key Experimental Protocols
The characterization of novel mGluR5 NAMs relies on a suite of in vitro assays to determine their affinity, potency, and mechanism of action. Below are detailed methodologies for three critical experiments.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the mGluR5 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a novel mGluR5 NAM.
Materials:
-
HEK293 cells stably expressing mGluR5.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]MPEP or another suitable radiolabeled mGluR5 NAM.
-
Unlabeled competitor: MPEP or the test compound.
-
Scintillation cocktail and a liquid scintillation counter.
-
Glass fiber filters (e.g., GF/C).
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-mGluR5 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]MPEP (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
For total binding, add only [³H]MPEP. For non-specific binding, add [³H]MPEP and a high concentration of unlabeled MPEP.
-
Initiate the reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a NAM to inhibit the mGluR5-mediated increase in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of a novel mGluR5 NAM.
Materials:
-
HEK293 cells stably expressing mGluR5.
-
Cell culture medium (e.g., DMEM).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR5 agonist (e.g., glutamate or quisqualate).
-
Test compound (mGluR5 NAM).
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed HEK293-mGluR5 cells into the microplates and incubate overnight.
-
Dye Loading: Remove the culture medium and replace it with assay buffer containing the calcium-sensitive dye. Incubate for 45-60 minutes at 37°C.
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test NAM to the wells and incubate for a predetermined time.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Add a fixed concentration of the mGluR5 agonist (typically an EC80 concentration) to all wells.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the NAM to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gq-coupled receptor activation.
Objective: To determine the functional potency (IC50) of a novel mGluR5 NAM by measuring its effect on a downstream signaling event.
Materials:
-
HEK293 cells stably expressing mGluR5.
-
Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[7][8][9]
-
HTRF IP-One assay kit (e.g., from Cisbio or Revvity), which includes an IP1-d2 conjugate and a Europium cryptate-labeled anti-IP1 antibody.[7][8][9][10]
-
mGluR5 agonist.
-
Test compound (mGluR5 NAM).
-
HTRF-compatible plate reader.
-
White 384-well microplates.
Procedure:
-
Cell Plating: Seed HEK293-mGluR5 cells into the microplates and incubate overnight.
-
Compound and Agonist Addition:
-
Remove the culture medium.
-
Add the test NAM at various concentrations, followed by a fixed concentration of the mGluR5 agonist in stimulation buffer containing LiCl.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.[10]
-
Lysis and Detection:
-
Add the HTRF reagents (IP1-d2 conjugate and anti-IP1 antibody) to lyse the cells and initiate the detection reaction.
-
Incubate for an additional 60 minutes at room temperature.
-
-
Measurement and Data Analysis:
-
Measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Plot the percentage of inhibition of the agonist-induced IP1 accumulation against the log concentration of the NAM to determine the IC50 value.
-
Drug Discovery and Development Workflow
The path from identifying a novel mGluR5 NAM to its potential clinical application is a multi-stage process.
Conclusion
The development of novel mGluR5 NAMs represents a promising avenue for the treatment of various CNS disorders. A thorough understanding of their pharmacology, including their interaction with the mGluR5 signaling pathway and their quantitative characterization through robust in vitro assays, is paramount for their successful translation from the laboratory to the clinic. The detailed methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in this exciting field of neuroscience. Continued research and development in this area hold the potential to deliver new and effective therapies for patients with significant unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. resources.revvity.com [resources.revvity.com]
The Role of Metabotropic Glutamate Receptor 5 (mGluR5) in the Pathophysiology of L-DOPA-Induced Dyskinesia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levodopa (L-DOPA) remains the cornerstone of symptomatic treatment for Parkinson's disease (PD). However, its long-term use is frequently complicated by the emergence of debilitating L-DOPA-induced dyskinesia (LID), for which effective treatments are still lacking. Growing evidence points to the metabotropic glutamate receptor 5 (mGluR5) as a key player in the pathophysiology of LID. This technical guide provides an in-depth overview of the role of mGluR5 in LID, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing the underlying signaling pathways. The presented data underscores the potential of mGluR5 antagonists as a therapeutic strategy for managing LID in Parkinson's disease patients.
Introduction: The Challenge of L-DOPA-Induced Dyskinesia
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a dramatic reduction of dopamine in the striatum and the manifestation of motor symptoms such as bradykinesia, rigidity, and tremor. L-DOPA, a dopamine precursor, is the most effective therapy for these motor symptoms.[1][2] Unfortunately, chronic L-DOPA treatment leads to the development of abnormal involuntary movements, known as L-DOPA-induced dyskinesia (LID), in a majority of patients, significantly impacting their quality of life.[1] The underlying mechanisms of LID are complex and not fully understood, but are thought to involve maladaptive plasticity in the corticostriatal circuits.[3][4]
The Role of mGluR5 in the Basal Ganglia and LID Pathophysiology
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor highly expressed in the striatum, a key nucleus in the basal ganglia.[5] In the striatum, mGluR5 is postsynaptically located on medium spiny neurons, where it modulates neuronal excitability and synaptic plasticity.[3][6] Emerging evidence suggests that mGluR5 plays a critical role in the development and expression of LID.[7][8] Upregulation of mGluR5 has been observed in the striatum of dyskinetic animal models and in Parkinson's disease patients with motor complications.[6] This has led to the hypothesis that targeting mGluR5 with antagonists could be a viable therapeutic strategy to alleviate LID.
mGluR5 Signaling Pathway in L-DOPA-Induced Dyskinesia
The signaling cascade initiated by the activation of mGluR5 is intricately linked to the development of LID. Upon glutamate binding, mGluR5 activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events are believed to contribute to the aberrant synaptic plasticity underlying LID.
Preclinical Evidence for mGluR5 Antagonism in LID
A substantial body of preclinical research in rodent and non-human primate models of Parkinson's disease has demonstrated the efficacy of mGluR5 antagonists in reducing LID without compromising the antiparkinsonian effects of L-DOPA.[5][7][[“]]
Key Preclinical Studies and Quantitative Data
| mGluR5 Antagonist | Animal Model | Key Findings | Reference |
| MTEP | Parkinsonian macaque models | Acutely reduced the severity of pre-existing LID. Inhibited the gradual development and long-term priming for dyskinesia. | [5] |
| Fenobam | Rodent and non-human primate models | Attenuated L-DOPA-induced abnormal involuntary movements by 50-70% at doses of 30mg/kg in rats and 10mg/kg in monkeys. Reduced peak-dose dyskinesia. | [7][8] |
| MPEP | MPTP-lesioned monkeys | Reduced the development of LID. Reduced brain inflammatory markers associated with LID. | [3][6] |
| MTEP (combination) | 6-OHDA-lesioned rats | Combination with 5-HT1A/1B agonists achieved a significantly greater reduction in L-DOPA-induced AIM scores than either treatment alone. | [10] |
Experimental Protocols in Preclinical Models
A standardized workflow is typically employed in preclinical studies to induce Parkinson's-like symptoms and subsequent LID to test the efficacy of novel therapeutic agents.
References
- 1. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of metabotropic glutamate-receptor type 5 as a target for the treatment of L-DOPA-induced dyskinesia in a macaque model of Parkinson´s disease | Parkinson's Disease [michaeljfox.org]
- 6. Prevention of L-Dopa-Induced Dyskinesias by MPEP Blockade of Metabotropic Glutamate Receptor 5 Is Associated with Reduced Inflammation in the Brain of Parkinsonian Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mGluR5 antagonist under clinical development improves L-DOPA-induced dyskinesia in parkinsonian rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. consensus.app [consensus.app]
- 10. Modulating mGluR5 and 5-HT1A/1B receptors to treat l-DOPA-induced dyskinesia: effects of combined treatment and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of MRZ-8676: A Novel mGluR5 Modulator for Anxiety and Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MRZ-8676, a novel, selective, and orally bioavailable negative allosteric modulator (NAM) of the subtype 5 metabotropic glutamate receptor (mGluR5). The data herein summarizes its efficacy in established rodent models of anxiety and persistent pain, offering valuable insights for researchers and professionals in the field of neuropharmacology and drug development.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of the mGluR5 receptor.[1] This means it binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate. The mGluR5 receptor is predominantly expressed in brain regions implicated in the modulation of movement, emotions, learning, and pain perception, such as the basal ganglia, amygdala, hippocampus, and the dorsal horn of the spinal cord.[1] By attenuating mGluR5 signaling, this compound demonstrates potential therapeutic effects in conditions characterized by excessive glutamatergic transmission.
Figure 1: Mechanism of this compound as an mGluR5 Negative Allosteric Modulator.
Efficacy in Preclinical Anxiety Models
This compound has demonstrated moderate efficacy in two standard rat models of anxiety: contextual fear conditioning and the elevated plus maze.[1]
Quantitative Data Summary: Anxiety Models
| Model | Species | Doses Administered (mg/kg) | Key Findings |
| Contextual Fear Conditioning | Rat | 25 and 75 | Moderate efficacy observed.[1] |
| Elevated Plus Maze | Rat | 25 and 75 | Moderate efficacy demonstrated.[1] |
Note: Specific quantitative measures of anxiolytic effects (e.g., percentage of time in open arms, freezing time) were not detailed in the provided source.
Experimental Protocols: Anxiety Models
Contextual Fear Conditioning:
This paradigm assesses fear-based learning and memory. The protocol generally involves two phases: a training (conditioning) phase and a testing phase.
-
Training Phase: A rodent is placed in a novel chamber (the context) and is exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild foot shock.
-
Testing Phase: At a later time (e.g., 24 hours), the animal is returned to the same chamber (the context) without the presentation of the US. The amount of time the animal spends "freezing" (a species-specific fear response) is measured as an indicator of conditioned fear. Anxiolytic compounds are expected to reduce this freezing behavior.
Figure 2: Experimental workflow for the Contextual Fear Conditioning model.
Elevated Plus Maze (EPM):
The EPM test is used to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze raised from the floor, with two open arms and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Acclimation: Animals are typically acclimated to the testing room before the experiment.
-
Drug Administration: this compound or a vehicle is administered prior to testing.
-
Testing: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Efficacy in a Preclinical Pain Model
This compound was effective in the formalin test, a rat model of persistent pain.[1]
Quantitative Data Summary: Pain Model
| Model | Species | Dose Administered (mg/kg) | Key Findings |
| Formalin Test | Rat | 25 | Effective in this model of persistent pain.[1] |
Note: The specific reduction in pain behaviors (e.g., flinching, licking) was not quantified in the provided source.
Experimental Protocol: Formalin Test
The formalin test is a widely used model of tonic, persistent pain that involves two distinct phases of nociceptive behavior.
-
Acclimation: Rats are placed in an observation chamber for a period to allow for acclimation.
-
Drug Administration: this compound or a vehicle is administered systemically before the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one of the rat's hind paws.
-
Observation: The animal's behavior is then observed for a period of up to 60 minutes. Nociceptive behaviors, such as flinching, licking, or biting the injected paw, are counted.
-
Phase 1 (Acute Pain): Occurs in the first 5 minutes post-injection and is due to the direct activation of nociceptors.
-
Phase 2 (Inflammatory Pain): Occurs approximately 15-60 minutes post-injection and is associated with the development of inflammation and central sensitization. Analgesic compounds can show efficacy in one or both phases.
-
Figure 3: Experimental workflow for the two-phase Formalin Test.
Conclusion and Future Directions
The preclinical data for this compound indicate that this mGluR5 negative allosteric modulator shows promise as a therapeutic agent for both anxiety and persistent pain. Its efficacy in established rodent models warrants further investigation. Future preclinical studies could explore its effects in a broader range of anxiety and pain models, such as those involving neuropathic pain or different anxiety paradigms. Additionally, detailed dose-response studies and pharmacokinetic/pharmacodynamic modeling would be crucial for optimizing its therapeutic potential and advancing its development. The favorable motor performance profile at efficacious doses suggests a good therapeutic window, a critical aspect for the development of novel centrally-acting drugs.[1]
References
In-Depth Technical Guide: MRZ-8676 Binding Affinity and Selectivity for mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of MRZ-8676, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The content herein details its binding affinity, selectivity profile, the experimental protocols used for these determinations, and the relevant signaling pathways.
Introduction to this compound and mGluR5
This compound is a novel, orally bioavailable small molecule that acts as a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating excitatory synaptic transmission, plasticity, and neuronal excitability. As a NAM, this compound does not compete with the endogenous ligand, glutamate, at its orthosteric binding site. Instead, it binds to a distinct allosteric site within the transmembrane domain of the receptor, thereby reducing the receptor's response to glutamate. This mechanism offers the potential for a more nuanced modulation of the glutamatergic system compared to direct antagonists.
Binding Affinity of this compound for mGluR5
The binding affinity of this compound to mGluR5 has been determined through radioligand binding assays. These experiments typically involve the displacement of a radiolabeled allosteric ligand from the receptor by increasing concentrations of the unlabeled test compound, in this case, this compound.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki | 28 nM | Not Specified | Allosteric Radioligand Displacement | [2] |
The Ki value of 28 nM indicates that this compound has a high affinity for the allosteric binding site on the mGluR5 receptor.
In addition to direct binding assays, the functional potency of this compound as an inhibitor of mGluR5 has been quantified. These functional assays measure the concentration of this compound required to inhibit 50% of the receptor's response to an agonist, such as quisqualate.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 23 nM | Human mGluR5 in CHO cells | FLIPR (Calcium Flux) | [2] |
| IC50 | 19 nM | Rat Primary Astrocytes | FLIPR (Calcium Flux) | [2] |
The consistent low nanomolar IC50 values in both recombinant cell lines and primary cells expressing the endogenous receptor further corroborate the high potency of this compound as an mGluR5 NAM.
Selectivity Profile of this compound
This compound is characterized as a subtype-selective inhibitor of mGluR5.[2] While comprehensive screening data against all other mGluR subtypes is not publicly available, its designation as "selective" implies significantly lower affinity for other metabotropic glutamate receptors (mGluR1, mGluR2/3, mGluR4/6/7/8).
An important aspect of selectivity is the assessment of off-target binding to other receptors, ion channels, and enzymes. Limited available data indicates that this compound may interact with monoamine oxidase B (MAO-B) at higher concentrations.
| Off-Target | Parameter | Value | Species/Cell Line | Assay Type |
| MAO-B | IC50 | 125 nM | Not Specified | Not Specified |
This finding suggests that while this compound is highly potent for mGluR5, its selectivity window over MAO-B is approximately 4- to 6-fold based on the available Ki and IC50 values. Further comprehensive off-target screening would be necessary to fully delineate its selectivity profile.
Experimental Protocols
Radioligand Binding Assay (Allosteric Site)
This protocol describes a general method for determining the binding affinity of a non-radiolabeled mGluR5 NAM, such as this compound, by displacing a radiolabeled allosteric modulator.
Objective: To determine the Ki of this compound for mGluR5.
Materials:
-
Membrane preparations from cells stably expressing mGluR5 (e.g., HEK293 or CHO cells).
-
Radiolabeled mGluR5 NAM (e.g., [3H]MPEP or a similar allosteric radioligand).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the displacement data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
mGluR5 Signaling Pathways
mGluR5 is canonically coupled to the Gq family of G-proteins.[3] Upon activation by glutamate, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, leading to the release of intracellular calcium (Ca2+).[3]
-
DAG activates protein kinase C (PKC).[3]
These signaling events can lead to a cascade of downstream effects, including the modulation of ion channel activity, gene expression, and synaptic plasticity. As a negative allosteric modulator, this compound reduces the efficacy of glutamate in activating this signaling cascade.
Conclusion
This compound is a potent and selective negative allosteric modulator of mGluR5 with a high binding affinity in the low nanomolar range. Its mechanism of action, targeting an allosteric site, allows for a fine-tuned modulation of the mGluR5 signaling pathway. While it shows good selectivity for mGluR5, further characterization of its off-target profile is warranted. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of neuroscience and drug development.
References
- 1. Pharmacological characterization of this compound, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Understanding the Structure-Activity Relationship of MRZ-8676: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ-8676, chemically identified as 6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one, is a novel, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in various neurological and psychiatric disorders. Allosteric modulation of mGluR5 presents a promising therapeutic strategy, and this compound has demonstrated significant potential in preclinical models of L-DOPA-induced dyskinesia, anxiety, and persistent pain.[1] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its structure-activity relationship (SAR), experimental methodologies, and relevant signaling pathways.
While specific SAR studies on a series of direct structural analogs of this compound are not extensively available in the public domain, this guide will infer key structural determinants for its activity based on the known pharmacology of this compound and the broader medicinal chemistry landscape of mGluR5 NAMs.
Pharmacological Data of this compound
The following table summarizes the key in vivo efficacy data for this compound from preclinical studies.
| Preclinical Model | Species | Dosing (mg/kg) | Efficacy | Reference |
| L-DOPA-induced Dyskinesia | Rat | 8.33, 25, 75 | High efficacy, with ~80% maximal effect at 75 mg/kg. No tolerance observed after 6 days of repetitive treatment. | [1] |
| Contextual Fear Conditioning (Anxiety) | Rat | 25, 75 | Moderate efficacy. | [1] |
| Elevated Plus Maze (Anxiety) | Rat | 25, 75 | Moderate efficacy. | [1] |
| Formalin Test (Persistent Pain) | Rat | 25 | Effective in reducing pain behavior. | [1] |
| Motor Performance (Open Field & Rotarod) | Rat | Efficacious doses | No detrimental effects on motor performance. | [1] |
| Aversive Learning (Contextual Fear Conditioning) | Rat | 75, 150 (High Doses) | Disrupted learning. | [1] |
Structure-Activity Relationship (SAR) of this compound
A detailed SAR study involving systematic modification of the this compound scaffold is not publicly available. However, based on the structure of this compound and the known SAR of other mGluR5 NAMs that bind to the same allosteric site (the "MPEP site"), we can infer the importance of its key structural motifs.
The general structure of many mGluR5 NAMs consists of a central aromatic core, a linker (often an ethynyl group), and a terminal aromatic or heteroaromatic ring.
-
2-Phenylethynyl Group: The phenylethynyl moiety is a common feature in potent mGluR5 NAMs, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine). This rigid linker correctly positions the terminal phenyl ring within the allosteric binding pocket of the 7-transmembrane (7TM) domain. Modifications to the phenyl ring in other series have been shown to significantly impact potency and can even switch the pharmacological activity from a NAM to a positive allosteric modulator (PAM).
-
6,6-dimethyl-7,8-dihydro-6H-quinolin-5-one Core: This bulky, partially saturated heterocyclic system is a distinguishing feature of this compound.
-
Quinoline Ring: The quinoline core likely engages in key interactions within the binding site. The nitrogen atom's position can be critical for activity.
-
Gem-Dimethyl Group: The dimethyl groups at the 6-position add steric bulk, which may contribute to the molecule's specific orientation and lock it into a favorable conformation within the binding pocket, potentially enhancing affinity and selectivity.
-
Keto Group: The ketone at the 5-position introduces a polar feature that could be involved in hydrogen bonding interactions with receptor residues.
-
Further investigation into bioisosteric replacements of the quinoline core and substitutions on both the quinoline and the terminal phenyl ring would be necessary to fully elucidate the SAR of this chemical series.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are proprietary. However, this section outlines the general and widely accepted methodologies for characterizing mGluR5 NAMs.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound to the mGluR5 receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the mGluR5 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high mGluR5 density.
-
Radioligand: A radiolabeled ligand that binds to the allosteric site of mGluR5, such as [³H]MPEP or a similar radiotracer, is used.
-
Assay Incubation: The cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound (e.g., this compound) are incubated together in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the function of the mGluR5 receptor in response to an agonist. mGluR5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).
-
Cell Culture: A cell line endogenously or recombinantly expressing mGluR5 is cultured and plated in multi-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations and incubated for a specific period.
-
Agonist Stimulation: A known mGluR5 agonist (e.g., glutamate or quisqualate) is added at a concentration that elicits a submaximal response (typically EC₂₀ or EC₅₀).
-
Signal Detection: The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured in real-time using a plate reader (e.g., a FLIPR instrument).
-
Data Analysis: The inhibitory effect of the test compound is quantified, and the IC₅₀ value (the concentration of the NAM that causes 50% inhibition of the agonist response) is determined by plotting the response against the log concentration of the test compound.
Visualizations
mGluR5 Signaling Pathway
Caption: Canonical signaling pathway of mGluR5 and the inhibitory action of this compound.
Experimental Workflow for mGluR5 NAM Characterization
Caption: General workflow for the preclinical characterization of an mGluR5 NAM.
References
The Therapeutic Potential of MRZ-8676 for Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRZ-8676 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Preclinical studies have demonstrated its therapeutic potential in a range of neurological and psychiatric disorders, primarily leveraging its ability to attenuate excessive glutamatergic neurotransmission. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound. While the preclinical evidence is promising, particularly in the context of L-DOPA-induced dyskinesia, a notable gap exists in the publicly available data regarding its pharmacokinetic profile and any progression into human clinical trials.
Introduction
Excessive glutamate signaling is a key pathological feature in numerous neurological and psychiatric conditions. The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in disorders such as Parkinson's disease, anxiety, and chronic pain. This compound, by acting as a negative allosteric modulator, offers a targeted approach to dampen mGluR5 activity without directly interfering with the glutamate binding site, thereby offering a potentially more nuanced and safer therapeutic strategy. This document synthesizes the available preclinical data on this compound to inform further research and development efforts.
Mechanism of Action: mGluR5 Signaling Pathway
This compound functions as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.
The canonical mGluR5 signaling cascade is initiated by the binding of glutamate, which activates the receptor and leads to the dissociation of the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate a variety of downstream cellular processes, including gene expression, ion channel activity, and synaptic plasticity. By negatively modulating this pathway, this compound can reduce the excessive neuronal excitability associated with pathological conditions.
Preclinical Efficacy
Preclinical studies in rodent models have demonstrated the efficacy of this compound in neurological conditions characterized by glutamatergic hyperactivity. The primary focus of published research has been on L-DOPA-induced dyskinesia (LID) in a rat model of Parkinson's disease, with additional investigations into its anxiolytic and analgesic properties.
L-DOPA-Induced Dyskinesia (LID)
In a well-established 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, oral administration of this compound demonstrated a significant and dose-dependent reduction in abnormal involuntary movements (AIMs) induced by L-DOPA.
Table 1: Efficacy of this compound in a Rat Model of L-DOPA-Induced Dyskinesia
| Dose (mg/kg, p.o.) | Maximal Reduction in AIMs (%) |
| 8.33 | Moderate |
| 25 | High |
| 75 | ~80% |
Anxiety
The anxiolytic potential of this compound was evaluated in two standard rat models of anxiety: the elevated plus maze and the contextual fear conditioning test.
Table 2: Efficacy of this compound in Rat Models of Anxiety
| Model | Dose (mg/kg, p.o.) | Outcome |
| Elevated Plus Maze | 25, 75 | Moderate anxiolytic effect |
| Contextual Fear Conditioning | 25, 75 | Moderate anxiolytic effect |
Persistent Pain
The analgesic effects of this compound were assessed in the formalin test in rats, a model of persistent inflammatory pain.
Table 3: Efficacy of this compound in a Rat Model of Persistent Pain
| Model | Dose (mg/kg, p.o.) | Outcome |
| Formalin Test | 25 | Effective in reducing pain behavior |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below to facilitate replication and further investigation.
6-OHDA Model of L-DOPA-Induced Dyskinesia
This protocol describes the induction of parkinsonian-like lesions and subsequent L-DOPA treatment to elicit dyskinesia in rats.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
6-OHDA Lesioning:
-
Anesthetize the rat (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle. This selectively destroys dopaminergic neurons in the nigrostriatal pathway.
-
Allow a recovery period of 2-3 weeks to ensure complete lesioning.
-
-
L-DOPA Treatment:
-
Administer L-DOPA (e.g., 6-12 mg/kg, s.c. or i.p.) daily or every other day for a period of 2-3 weeks to induce stable dyskinetic movements.
-
-
This compound Administration and Behavioral Scoring:
-
On the test day, administer this compound (or vehicle) orally at the desired doses.
-
Administer L-DOPA at a time point corresponding to the expected peak plasma concentration of this compound.
-
Record and score the severity of abnormal involuntary movements (AIMs) at regular intervals for several hours. AIMs are typically categorized into axial, limb, and orolingual subtypes and scored on a severity scale.
-
Elevated Plus Maze
This test assesses anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the rat to the testing room for at least 30 minutes.
-
Administer this compound (or vehicle) orally.
-
At the time of expected peak drug effect, place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system. An anxiolytic effect is indicated by an increase in the time spent in and/or entries into the open arms.
-
Contextual Fear Conditioning
This paradigm assesses fear-associated learning and memory.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a system for recording freezing behavior.
-
Procedure:
-
Training Day:
-
Place the rat in the conditioning chamber and allow a brief exploration period.
-
Deliver one or more mild, inescapable footshocks (unconditioned stimulus, US). The chamber itself serves as the context (conditioned stimulus, CS).
-
-
Test Day (e.g., 24 hours later):
-
Administer this compound (or vehicle) orally.
-
At the time of expected peak drug effect, return the rat to the same conditioning chamber (without the footshock).
-
Measure the duration of freezing behavior (a fear response) over a set period. A reduction in freezing time indicates an anxiolytic effect.
-
-
Formalin Test
This test is used to evaluate analgesic efficacy against persistent pain.
-
Procedure:
-
Habituate the rat to a transparent observation chamber.
-
Administer this compound (or vehicle) orally.
-
At the time of expected peak drug effect, inject a dilute solution of formalin (e.g., 5%) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw over a period of up to 60 minutes. The pain response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes). A reduction in pain behaviors in either phase indicates an analgesic effect.
-
Pharmacokinetics and Clinical Development Status
A comprehensive review of publicly available literature and clinical trial registries did not yield specific pharmacokinetic data for this compound, including parameters such as oral bioavailability, plasma half-life, and clearance in preclinical models. Furthermore, there is no evidence to suggest that this compound has entered human clinical trials for any neurological disorder. The development status of this compound by Merz Pharmaceuticals is not publicly disclosed on their current pipeline.
Discussion and Future Directions
The preclinical data for this compound strongly suggest a therapeutic potential for neurological disorders characterized by excessive mGluR5 signaling, most notably L-DOPA-induced dyskinesia in Parkinson's disease. The consistent efficacy across different preclinical models of LID, anxiety, and pain underscores the promise of mGluR5 negative allosteric modulation as a therapeutic strategy.
The lack of publicly available pharmacokinetic and clinical trial data, however, presents a significant challenge in fully assessing the translational potential of this compound. Future research should aim to:
-
Characterize the full pharmacokinetic profile of this compound: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for dose selection and predicting its behavior in humans.
-
Investigate brain penetrance: For a centrally acting drug, confirming its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain is essential.
-
Expand preclinical efficacy studies: Evaluating this compound in a wider range of neurological and psychiatric disorder models where mGluR5 is implicated (e.g., Fragile X syndrome, obsessive-compulsive disorder, and addiction) could broaden its therapeutic applicability.
-
Conduct safety and toxicology studies: A thorough assessment of the safety profile of this compound is a prerequisite for any potential clinical development.
Should favorable pharmacokinetic and safety profiles be established, the progression of this compound or similar mGluR5 NAMs into clinical trials would be a logical next step. The robust preclinical efficacy in LID is particularly compelling and warrants further investigation in human patients with Parkinson's disease.
Conclusion
This compound is a promising preclinical candidate for the treatment of certain neurological disorders, with a well-defined mechanism of action and demonstrated efficacy in animal models. However, the absence of critical pharmacokinetic and clinical data necessitates further research to fully elucidate its therapeutic potential and viability as a clinical drug candidate. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing quest for novel treatments for debilitating neurological conditions.
Methodological & Application
Protocol for the In Vitro Characterization of MRZ-8676: A Negative Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ-8676 is a novel, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] As a class C G-protein coupled receptor (GPCR), mGluR5 is predominantly expressed in the central nervous system and plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. This compound, by binding to an allosteric site on the mGluR5 receptor, inhibits the receptor's response to the endogenous agonist glutamate. This modulation presents a promising therapeutic avenue for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease, anxiety, and certain forms of pain.[1]
These application notes provide a comprehensive overview of the essential in vitro assays required to characterize the pharmacological profile of this compound, including its binding affinity, functional potency, and selectivity. The detailed protocols and data presentation guidelines outlined herein are intended to assist researchers in the systematic evaluation of this compound and other mGluR5 NAMs.
mGluR5 Signaling Pathway
This compound modulates the canonical Gq-coupled signaling pathway of mGluR5. Upon activation by glutamate, mGluR5 activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As a negative allosteric modulator, this compound attenuates this signaling cascade.
Data Presentation: In Vitro Pharmacological Profile of this compound
The following tables summarize the key in vitro pharmacological parameters for this compound.
Table 1: Binding Affinity of this compound for mGluR5
| Parameter | Receptor | Radioligand | Cell Line | Value |
| Ki | Rat mGluR5 | [3H]MPEP | HEK293 | Data not available |
Note: While a specific Ki value for this compound from a radioligand binding assay is not publicly available, the protocol for its determination is provided below. This value is crucial for understanding the direct binding affinity to the allosteric site.
Table 2: Functional Potency of this compound at mGluR5
| Assay Type | Receptor | Agonist | Cell Line | Parameter | Value (nM) |
| cAMP Accumulation | Human mGluR5 | L-quisqualate | CHO | IC50 | 23.2 |
| Not Specified | Not Specified | Not Specified | Not Specified | IC50 | 125 |
| Calcium Mobilization | Rat mGluR5 | Glutamate | HEK293 | IC50 | Data not available |
| IP1 Accumulation | Rat mGluR5 | Glutamate | HEK293 | IC50 | Data not available |
Note: The variability in IC50 values can be attributed to different assay conditions, cell lines, and agonist concentrations used in the respective studies. The protocols provided below will enable consistent determination of these parameters.
Table 3: Selectivity Profile of this compound
| Target | Assay Type | Value |
| mGluR Subtypes (1, 2, 3, 4, 6, 7, 8) | Functional Assay | Highly Selective for mGluR5 |
| Broad Receptor/Enzyme Panel | Various | Data not available |
Note: this compound is reported to be a selective mGluR5 NAM. A comprehensive selectivity profile against a broad panel of other GPCRs, ion channels, and kinases is essential to fully characterize its off-target activities. A general protocol for such a screen is provided.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for the allosteric binding site on mGluR5.
References
Application Notes and Protocols for Measuring MRZ-8676 Potency on mGluR5 Using FLIPR Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, making it a key target for drug discovery. MRZ-8676 is a novel, selective, and orally bioavailable negative allosteric modulator (NAM) of mGluR5, showing therapeutic potential in preclinical models of L-DOPA-induced dyskinesia, anxiety, and pain.
This document provides detailed application notes and protocols for measuring the potency of this compound on mGluR5 using the Fluorometric Imaging Plate Reader (FLIPR) system. The FLIPR assay is a robust, high-throughput method for monitoring intracellular calcium mobilization, a key downstream event following the activation of Gq-coupled receptors like mGluR5.
mGluR5 Signaling Pathway
Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This process is initiated by the coupling of the activated receptor to a Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes, forming the basis of the FLIPR assay.
Caption: mGluR5 signaling pathway leading to intracellular calcium release.
Experimental Protocols
This section provides a detailed protocol for determining the potency of this compound as an mGluR5 negative allosteric modulator using a FLIPR calcium mobilization assay.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing human mGluR5.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR Calcium Assay Kit: e.g., FLIPR Calcium 6 Assay Kit (Molecular Devices) or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
mGluR5 Agonist: Glutamate or a specific agonist like (S)-3,5-DHPG.
-
Test Compound: this compound.
-
Reference Compound (Optional): MPEP (2-Methyl-6-(phenylethynyl)pyridine).
-
FLIPR Instrument: FLIPR Tetra® or equivalent.
Experimental Workflow:
Caption: Experimental workflow for the FLIPR-based mGluR5 NAM assay.
Detailed Protocol:
-
Cell Plating:
-
Harvest mGluR5-expressing cells and resuspend in cell culture medium.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically in assay buffer.
-
Aspirate the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare the mGluR5 agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80).
-
-
FLIPR Assay:
-
Place the dye-loaded cell plate and the compound plates into the FLIPR instrument.
-
Set the instrument parameters for a two-addition protocol (first addition: test compound; second addition: agonist).
-
First Addition: Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the receptor.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Second Addition: Add the EC80 concentration of the mGluR5 agonist to all wells.
-
Kinetic Reading: Immediately after agonist addition, monitor the change in fluorescence over time (typically 1-3 minutes).
-
Data Analysis:
-
The FLIPR software will generate kinetic data for each well.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the response in the absence of the antagonist as 100% and the response in the absence of the agonist as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
Data Presentation
The potency of a negative allosteric modulator is typically expressed as its half-maximal inhibitory concentration (IC50). The following table presents representative data for a well-characterized mGluR5 NAM, MPEP, to illustrate the expected outcome of the assay. Due to the limited availability of publicly accessible FLIPR data for this compound, the IC50 value for MPEP is provided as a reference. A selective mGluR5 receptor antagonist, MPEP, has an IC50 of 36 nM.
| Compound | Target | Assay Type | Agonist | Agonist Concentration | Potency (IC50) |
| This compound | mGluR5 | FLIPR Calcium Mobilization | Glutamate | EC80 | To be determined |
| MPEP (Reference) | mGluR5 | FLIPR Calcium Mobilization | Glutamate | EC80 | ~36 nM |
Conclusion
The FLIPR calcium mobilization assay is a highly effective method for characterizing the potency of mGluR5 negative allosteric modulators like this compound. The detailed protocol provided in this application note offers a robust framework for researchers to conduct these experiments and obtain reliable and reproducible data. This information is critical for the preclinical development and pharmacological characterization of novel therapeutic agents targeting the mGluR5 receptor.
Application Notes and Protocols: Radioligand Binding Assay for mGluR5 with MRZ-8676
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission and plasticity in the central nervous system. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for drug discovery. MRZ-8676 is a novel, selective, and orally bioavailable negative allosteric modulator (NAM) of mGluR5. This document provides detailed protocols for characterizing the binding of this compound to mGluR5 using a radioligand binding assay, a gold standard for quantifying ligand-receptor interactions.
Radioligand binding assays are highly sensitive and robust methods used to determine the affinity of a ligand for its receptor.[1] This is typically achieved through saturation assays to determine the dissociation constant (Kd) of the radioligand and the receptor density (Bmax), or competition assays to determine the inhibitory constant (Ki) of an unlabeled compound.
mGluR5 Signaling Pathway
mGluR5 is canonically coupled to Gq/11 G-proteins. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to the modulation of various downstream effectors, including other signaling pathways like the extracellular signal-regulated kinase (ERK) pathway.
Caption: Simplified mGluR5 signaling cascade.
Experimental Protocols
The following protocols describe a competition radioligand binding assay to determine the binding affinity (Ki) of this compound for mGluR5. This assay measures the ability of this compound to displace a known radiolabeled mGluR5 NAM, such as [3H]MPEP, from its allosteric binding site.
Materials
-
Cell Membranes: HEK293 cells stably expressing human or rat mGluR5.
-
Radioligand: [3H]MPEP (Specific Activity: ~60-90 Ci/mmol).
-
Competitor: this compound.
-
Reference Compound: Unlabeled MPEP (for non-specific binding).
-
Buffers:
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.[2]
-
Wash Buffer: Ice-cold Assay Buffer.
-
-
Equipment and Consumables:
-
96-well plates.
-
Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C).
-
Liquid scintillation counter.
-
Scintillation cocktail.
-
Membrane Preparation
-
Culture HEK293-mGluR5 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[3]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[3]
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the high-speed centrifugation.[3]
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[2][3]
Competition Binding Assay Protocol
-
On the day of the assay, thaw the membrane aliquots and resuspend in the final assay buffer.[3]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [3H]MPEP (typically at or below its Kd), and the membrane preparation.[2]
-
Non-specific Binding: Add assay buffer, [3H]MPEP, a high concentration of unlabeled MPEP (e.g., 10 µM), and the membrane preparation.[2]
-
Competition: Add assay buffer, [3H]MPEP, varying concentrations of this compound, and the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[2]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.[2]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]
References
Application Notes and Protocols: Experimental Design for MRZ-8676 in a 6-OHDA Rat Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental framework for evaluating the therapeutic potential of MRZ-8676, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), in a 6-hydroxydopamine (6-OHDA) induced rat model of Parkinson's disease (PD). The protocols described herein cover the induction of the parkinsonian model, behavioral assessments of motor function, and post-mortem neurochemical and histological analyses. The objective is to assess the neuroprotective and/or symptomatic effects of this compound on dopaminergic neurodegeneration and associated motor deficits.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] The 6-OHDA rat model is a well-established and widely used model that mimics the dopaminergic denervation seen in PD.[2][3] Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) leads to a rapid and extensive loss of dopaminergic neurons in the SNc.[2][3]
Excessive glutamatergic transmission in the basal ganglia is implicated in the pathophysiology of Parkinson's disease.[4] this compound is a negative allosteric modulator (NAM) of the mGluR5 receptor, which has shown efficacy in reducing L-DOPA-induced dyskinesia in animal models.[5][6] This experimental design aims to investigate the potential of this compound to ameliorate motor deficits and protect dopaminergic neurons in the 6-OHDA rat model, independent of L-DOPA treatment.
Signaling Pathway and Experimental Rationale
The rationale for this study is based on the hypothesis that by modulating excessive glutamatergic activity in the basal ganglia, this compound may exert neuroprotective effects on dopaminergic neurons and/or provide symptomatic relief of motor deficits. The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.
Caption: Proposed mechanism of this compound action.
Experimental Design and Workflow
The following diagram outlines the experimental workflow, from animal model creation to endpoint analyses.
Caption: Experimental workflow diagram.
Experimental Groups
The following table details the proposed experimental groups.
| Group ID | Group Name | Treatment | N (Rats) |
| 1 | Sham | Vehicle | 10 |
| 2 | 6-OHDA + Vehicle | Vehicle | 10 |
| 3 | 6-OHDA + this compound (Low Dose) | This compound (8.33 mg/kg) | 10 |
| 4 | 6-OHDA + this compound (Mid Dose) | This compound (25 mg/kg) | 10 |
| 5 | 6-OHDA + this compound (High Dose) | This compound (75 mg/kg) | 10 |
Experimental Protocols
6-OHDA Lesioning Protocol
Objective: To induce unilateral degeneration of the nigrostriatal dopaminergic pathway.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Sterile saline
-
Desipramine
-
Ketamine/Xylazine anesthetic cocktail
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Procedure:
-
Anesthetize the rat with Ketamine/Xylazine.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Mount the rat in the stereotaxic apparatus.
-
Prepare the 6-OHDA solution (8 µg in 4 µL of sterile saline with 0.02% ascorbic acid).
-
Perform a midline scalp incision to expose the skull.
-
Drill a small burr hole over the medial forebrain bundle (MFB) at the following coordinates relative to bregma: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the rat to recover on a heating pad. Provide post-operative care as per institutional guidelines.
Behavioral Testing Protocols
Objective: To confirm the extent of the unilateral dopaminergic lesion.
Materials:
-
Apomorphine hydrochloride
-
Sterile saline with 0.1% ascorbic acid
-
Automated rotometer system or observation chamber
Procedure:
-
Two weeks post-surgery, administer apomorphine (0.5 mg/kg, s.c.) dissolved in saline with ascorbic acid.[7]
-
Immediately place the rat in the rotometer.
-
Record the number of full (360°) contralateral rotations for 30-40 minutes.
-
Rats exhibiting a stable rotation rate of >7 full contralateral rotations per minute are considered successfully lesioned.
Objective: To assess forelimb use asymmetry as a measure of motor deficit.
Materials:
-
Transparent glass cylinder (20 cm diameter, 30 cm height)
-
Video recording equipment
Procedure:
-
Place the rat individually into the glass cylinder.[2]
-
During offline analysis, a blinded observer should count the number of independent wall contacts with the left forelimb, right forelimb, and both forelimbs simultaneously.
-
Calculate the percentage of contralateral forelimb use relative to the total number of forelimb contacts.
Neurochemical Analysis Protocol (HPLC)
Objective: To quantify the levels of dopamine and its metabolites in the striatum.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Striatal tissue samples
-
Perchloric acid
-
Dopamine, DOPAC, and HVA standards
Procedure:
-
At the experimental endpoint, euthanize the rats and rapidly dissect the striata on ice.
-
Homogenize the striatal tissue in perchloric acid.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.[9]
-
Filter the supernatant.[9]
-
Inject a 20 µL sample of the supernatant into the HPLC system.
-
Separate dopamine, DOPAC, and HVA using a C18 reverse-phase column.[10]
-
Quantify the concentrations based on the peak areas relative to the standard curves.[10]
Histological Analysis Protocol (Tyrosine Hydroxylase Immunohistochemistry)
Objective: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
Materials:
-
Rat brain tissue sections (40 µm)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)[11]
-
Primary antibody: anti-Tyrosine Hydroxylase (TH) (e.g., mouse anti-TH)
-
Secondary antibody (e.g., biotinylated anti-mouse IgG)
-
Avidin-biotin complex (ABC) reagent
-
Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Perfuse the rats with 4% paraformaldehyde (PFA) and post-fix the brains.
-
Cryosection the brains to obtain 40 µm coronal sections of the substantia nigra.
-
Wash the free-floating sections in PBS.
-
Incubate the sections in a blocking solution for 1 hour at room temperature to reduce non-specific binding.[11]
-
Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
Wash the sections in PBS and incubate with the secondary antibody for 1-2 hours at room temperature.
-
Wash the sections and incubate with the ABC reagent.
-
Develop the sections with DAB to visualize the TH-positive neurons.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of TH-positive neurons in the SNc of both hemispheres using stereological methods.
Data Presentation
The quantitative data generated from this study will be summarized in the following tables for clear comparison between the experimental groups.
Table 1: Behavioral Data
| Group | Apomorphine-Induced Rotations (contralateral turns/min) | Cylinder Test (% contralateral forelimb use) |
| Sham | ||
| 6-OHDA + Vehicle | ||
| 6-OHDA + this compound (Low) | ||
| 6-OHDA + this compound (Mid) | ||
| 6-OHDA + this compound (High) |
Table 2: Neurochemical Data (Striatum)
| Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Sham | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + this compound (Low) | |||
| 6-OHDA + this compound (Mid) | |||
| 6-OHDA + this compound (High) |
Table 3: Histological Data (Substantia Nigra)
| Group | TH-Positive Cell Count (ipsilateral) | TH-Positive Cell Count (contralateral) | % Dopaminergic Neuron Loss |
| Sham | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + this compound (Low) | |||
| 6-OHDA + this compound (Mid) | |||
| 6-OHDA + this compound (High) |
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and dependencies within the experimental design.
References
- 1. Pharmacological characterization of this compound, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on l-DOPA-induced dyskinesia | springermedicine.com [springermedicine.com]
- 2. Cylinder test in rats [protocols.io]
- 3. protocols.io [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological characterization of this compound, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 9. Striatal dopamine measurement through HPLC [protocols.io]
- 10. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
Application Notes and Protocols for Administering MRZ-8676 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ-8676 is a selective, orally bioavailable negative allosteric modulator (NAM) of the subtype 5 metabotropic glutamate receptor (mGluR5).[1] mGluR5 is predominantly expressed in brain regions associated with movement control, emotion, learning, and memory, such as the basal ganglia, amygdala, hippocampus, and cortex. As a result, this compound has been investigated for its therapeutic potential in various neurological and psychiatric disorders, including L-DOPA-induced dyskinesia (LID), anxiety, and pain.[1] These application notes provide detailed protocols for administering this compound in common rodent behavioral assays to assess its effects on anxiety, learning, and memory.
Mechanism of Action: mGluR5 Signaling
This compound acts as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor that is different from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate. The primary signaling pathway activated by mGluR5 is the Gq pathway, which leads to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). By negatively modulating this pathway, this compound can dampen excessive glutamatergic neurotransmission, which is implicated in various pathological states.
Drug Preparation and Administration
This compound is an orally bioavailable compound.[1] For oral administration in rodents, a homogenous suspension is typically prepared.
Vehicle Preparation (General Protocol):
A common vehicle for oral gavage of hydrophobic compounds in rodents is a suspension in an aqueous solution containing a suspending agent and a surfactant. A frequently used vehicle is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Weighing scale and appropriate glassware
-
-
Procedure:
-
Prepare the 0.5% CMC solution: Slowly add 0.5 g of CMC to 100 mL of sterile water while continuously stirring with a magnetic stirrer. Continue stirring until the CMC is fully dissolved. This may take some time.
-
Add 0.1 mL of Tween 80 to the 0.5% CMC solution and mix thoroughly.
-
Weigh the required amount of this compound powder to achieve the desired final concentration for dosing.
-
Create a paste of the this compound powder with a small amount of the vehicle.
-
Gradually add the remaining vehicle to the paste while continuously stirring to ensure a uniform suspension.
-
The suspension should be stirred continuously, even during dosing, to maintain homogeneity.
-
Oral Gavage Administration:
Oral gavage is a common and effective method for precise oral dosing in rodents.
-
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes (1-3 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the correct volume of the this compound suspension to administer based on the target dose in mg/kg.
-
Gently restrain the rodent.
-
Measure the gavage needle from the tip of the rodent's nose to the last rib to estimate the length to the stomach.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Experimental Protocols for Behavioral Studies
The following are detailed protocols for behavioral assays in which this compound has shown efficacy.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms and two closed arms of equal size.
-
The closed arms have high walls.
-
The apparatus is typically made of a non-reflective material and placed in a dimly lit room.
Experimental Workflow:
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or the vehicle via oral gavage. A pre-test interval of 30-60 minutes is common for oral compounds.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5 to 10-minute session.
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Data Analysis: The primary measures of anxiety-like behavior are:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
Quantitative Data Summary (Representative for mGluR5 NAMs):
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.8 ± 2.9 |
| This compound | 10 | 25.8 ± 3.5 | 30.1 ± 4.1 | 24.9 ± 3.1 |
| This compound | 25 | 35.1 ± 4.2 | 38.7 ± 4.8 | 26.2 ± 2.8 |
| Diazepam (Control) | 2 | 40.3 ± 5.1 | 45.2 ± 5.5 | 27.1 ± 3.3 |
| *Note: This data is representative of the expected effects of an anxiolytic mGluR5 NAM and is not specific to this compound due to the lack of publicly available quantitative data. *p < 0.05, *p < 0.01 compared to vehicle. |
Contextual Fear Conditioning for Associative Learning and Memory
This paradigm assesses the ability of a rodent to learn and remember an association between a neutral context (the conditioning chamber) and an aversive stimulus (a mild footshock).
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
The chamber is placed within a sound-attenuating cubicle.
-
A video camera to record the animal's behavior.
Experimental Workflow:
Protocol:
-
Training (Day 1):
-
Administer this compound or vehicle 30-60 minutes before training.
-
Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).
-
Deliver one or more mild footshocks (e.g., 0.5-1.0 mA for 1-2 seconds).
-
Remove the animal from the chamber shortly after the last shock.
-
-
Contextual Fear Test (Day 2):
-
24 hours after training, return the animal to the same conditioning chamber.
-
No shocks are delivered during the test session.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
-
Data Analysis: The primary measure is "freezing," defined as the complete absence of movement except for respiration. The percentage of time spent freezing during the test session is calculated.
Quantitative Data Summary (Representative for mGluR5 NAMs):
| Treatment Group | Dose (mg/kg, p.o.) | % Freezing Time (Mean ± SEM) |
| Vehicle | - | 55.4 ± 6.8 |
| This compound | 25 | 35.2 ± 5.1 |
| This compound | 75 | 20.8 ± 4.5** |
| Note: This data is representative of the expected effects of an mGluR5 NAM on fear memory consolidation and is not specific to this compound due to the lack of publicly available quantitative data. *p < 0.05, *p < 0.01 compared to vehicle. |
Novel Object Recognition (NOR) for Recognition Memory
The NOR test assesses recognition memory in rodents. It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Apparatus:
-
An open-field arena (e.g., a square or circular box).
-
A set of different objects that are of similar size but distinct in shape and texture. The objects should be heavy enough that the animals cannot displace them.
Experimental Workflow:
Protocol:
-
Habituation: Acclimate the animals to the open-field arena for a few minutes on the day(s) preceding the test.
-
Training/Familiarization Phase (T1):
-
Administer this compound or vehicle 30-60 minutes before the training phase.
-
Place the animal in the arena containing two identical objects.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena.
-
The arena now contains one of the familiar objects and one novel object.
-
Record the time the animal spends exploring each object for a set period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) of the object and oriented toward it.
-
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object.
Quantitative Data Summary (Representative for mGluR5 NAMs):
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 0.45 ± 0.08 |
| This compound | 75 | 0.15 ± 0.05 |
| This compound | 150 | -0.05 ± 0.06** |
| Note: This data is representative of the potential memory-impairing effects of high doses of an mGluR5 NAM and is not specific to this compound due to the lack of publicly available quantitative data. High doses of this compound have been reported to disrupt learning.[1] *p < 0.05, *p < 0.01 compared to vehicle. |
Concluding Remarks
This compound is a promising research tool for investigating the role of the mGluR5 receptor in various CNS functions and disorders. The protocols outlined in these application notes provide a framework for assessing its effects on anxiety and memory in rodents. It is crucial to note that while efficacious doses of this compound have been shown to be free of motor side effects, higher doses can impair learning.[1] Therefore, appropriate dose-response studies and control experiments are essential for the accurate interpretation of behavioral data. Researchers should always adhere to institutional guidelines for animal care and use.
References
Application Notes and Protocols: Measuring the Effect of MRZ-8676 on Abnormal Involuntary Movements
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-DOPA-induced dyskinesia (LID) is a significant complication arising from the long-term treatment of Parkinson's disease. These abnormal involuntary movements (AIMS) can become debilitating, impacting the quality of life for patients. Recent research has focused on novel therapeutic targets to mitigate LID, with the metabotropic glutamate receptor 5 (mGluR5) emerging as a promising candidate. MRZ-8676 is a novel, selective, and orally bioavailable negative allosteric modulator (NAM) of mGluR5. As a NAM, this compound does not directly block the glutamate binding site but instead modulates the receptor's response to glutamate. This document provides detailed application notes and protocols for measuring the effect of this compound on AIMS in a preclinical rat model of Parkinson's disease.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by negatively modulating the activity of the mGluR5 receptor. These receptors are Gq-protein coupled and are abundantly expressed in the basal ganglia, a key brain region involved in motor control. In the pathological state of Parkinson's disease and following chronic L-DOPA treatment, there is a hyperactivity of the glutamatergic system. By binding to an allosteric site on the mGluR5 receptor, this compound reduces the receptor's response to glutamate, thereby dampening the excessive downstream signaling that contributes to the development and expression of dyskinesia.
Signaling Pathway of mGluR5 and Modulation by this compound
Application Notes and Protocols for Inositol Monophosphate (IP1) Accumulation Assay in the Study of mGluR5 Negative Allosteric Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in synaptic plasticity, learning, and memory.[1][2][3] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, making it a significant therapeutic target.[4][5] Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand binding site, inhibiting the receptor's response to glutamate.[4][6] The development of mGluR5 NAMs holds promise for treating conditions such as anxiety, depression, and Fragile X syndrome.[4][6]
Activation of mGluR5, a Gq-coupled receptor, initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 is a transient second messenger that triggers the release of intracellular calcium.[9][10] Due to its short half-life, direct measurement of IP3 in a high-throughput screening (HTS) format is challenging.[9] A more stable downstream metabolite, inositol monophosphate (IP1), accumulates in cells in the presence of lithium chloride (LiCl), which blocks its degradation.[11][12] The measurement of IP1 accumulation thus serves as a reliable and robust method to quantify the activation of the Gq signaling pathway.[9][11]
This document provides detailed protocols for utilizing an inositol monophosphate (IP1) accumulation assay, specifically employing the Homogeneous Time-Resolved Fluorescence (HTRF) technology, to characterize mGluR5 negative allosteric modulators (NAMs).
Principle of the Assay
The IP1 accumulation assay is a competitive immunoassay.[13] In the HTRF format, IP1 produced by cells competes with a fluorophore-labeled IP1 analog (the acceptor) for binding to a specific anti-IP1 antibody labeled with a fluorescent donor.[12][14] When the donor and acceptor are in close proximity (i.e., the antibody is bound to the labeled IP1), a high FRET (Förster Resonance Energy Transfer) signal is generated. An increase in intracellular IP1 levels displaces the labeled IP1 from the antibody, leading to a decrease in the FRET signal.[13][15] This signal is inversely proportional to the concentration of IP1 in the sample.[12][13]
For the characterization of mGluR5 NAMs, cells expressing mGluR5 are stimulated with a known agonist (e.g., glutamate or quisqualate) in the presence of varying concentrations of the NAM. The ability of the NAM to inhibit the agonist-induced IP1 accumulation is then measured to determine its potency (typically as an IC50 value).[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling cascade leading to IP1 accumulation and the general workflow of the IP1 HTRF assay for screening mGluR5 NAMs.
Caption: mGluR5 signaling pathway leading to IP1 accumulation.
References
- 1. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 8. Molecular characterization of a novel metabotropic glutamate receptor mGluR5 coupled to inositol phosphate/Ca2+ signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Group 1 metabotropic glutamate receptor 5 is involved in synaptically-induced Ca2+-spikes and cell death in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Validating MRZ-8676 Effects using Lentiviral-Mediated mGluR5 Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ-8676 is a novel, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 is a G-protein coupled receptor implicated in various neurological processes, including synaptic plasticity, learning, and memory.[3][4] Dysregulation of mGluR5 signaling has been linked to several neurological and psychiatric disorders.[4][5] As a NAM, this compound does not directly compete with the endogenous ligand glutamate but instead binds to an allosteric site on the receptor, reducing its response to glutamate. This application note provides a detailed protocol for validating the on-target effects of this compound by specifically knocking down mGluR5 expression using lentiviral-mediated shRNA delivery in a relevant neuronal cell model. This approach is crucial for confirming that the observed pharmacological effects of this compound are indeed mediated through its interaction with mGluR5.
Signaling Pathway of mGluR5
Upon activation by glutamate, mGluR5, a Gq-coupled receptor, initiates a signaling cascade through the activation of phospholipase C (PLC).[4][6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][6] These downstream signaling events can modulate various cellular processes, including the activity of other receptors like the NMDA receptor and gene transcription.[3][7]
Caption: mGluR5 Signaling Pathway.
Experimental Workflow
The overall experimental workflow involves transducing neuronal cells with lentiviral particles carrying either a non-targeting control shRNA or an mGluR5-specific shRNA. Following selection and expansion of the transduced cells, the efficacy of mGluR5 knockdown is confirmed. Subsequently, both control and knockdown cell populations are treated with this compound, and the downstream functional and signaling readouts are assessed to validate the on-target effect of the compound.
Caption: Experimental Workflow for Validating this compound Effects.
Experimental Protocols
Protocol 1: Lentiviral-Mediated mGluR5 Knockdown in Neuronal Cells
This protocol outlines the steps for transducing a neuronal cell line (e.g., SH-SY5Y) with lentiviral particles containing shRNA targeting mGluR5.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral particles (mGluR5 shRNA and non-targeting control shRNA)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Plating: Seed 1.6 x 10^4 SH-SY5Y cells per well in a 96-well plate in 100 µL of complete growth medium.[8] Incubate for 18-20 hours at 37°C and 5% CO2.
-
Transduction:
-
On the day of transduction, remove the medium from the wells.
-
Add 110 µL of fresh complete medium containing hexadimethrine bromide (final concentration of 8 µg/mL).[8]
-
Add the appropriate amount of lentiviral particles (a range of multiplicities of infection, MOIs, such as 0.5, 1, and 5 should be tested to optimize knockdown).[8]
-
Gently swirl the plate to mix and incubate for 18-20 hours.
-
-
Media Change: Remove the medium containing the lentiviral particles and replace it with 120 µL of fresh complete growth medium.
-
Puromycin Selection:
-
After 24-48 hours, replace the medium with fresh medium containing puromycin to select for transduced cells. The optimal concentration of puromycin (typically 2-10 µg/mL) should be determined beforehand with a titration experiment.[8]
-
Replace the puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
-
Expansion: Pick a minimum of 5 puromycin-resistant colonies for each shRNA construct and expand them in larger culture vessels for subsequent experiments.[8]
Protocol 2: Validation of mGluR5 Knockdown
A. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from both control and mGluR5 knockdown cell populations using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the mGluR5 gene (GRM5) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression of GRM5 using the ΔΔCt method.
B. Western Blot
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against mGluR5 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 3: Functional Assay - Calcium Imaging
This protocol measures changes in intracellular calcium in response to an mGluR5 agonist in control and knockdown cells, with and without this compound.
Materials:
-
Control and mGluR5 knockdown cells plated on glass-bottom dishes
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
mGluR5 agonist (e.g., DHPG)
-
This compound
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Loading: Load the cells with Fluo-4 AM (e.g., 2 µM in HBSS) for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells with HBSS and record the baseline fluorescence for 1-2 minutes.
-
Drug Application:
-
For the this compound treated group, pre-incubate the cells with the desired concentration of this compound for 15-30 minutes.
-
Add the mGluR5 agonist DHPG (e.g., 100 µM) and record the fluorescence changes for 5-10 minutes.
-
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) to determine the intracellular calcium response.
Data Presentation
Table 1: Validation of mGluR5 Knockdown Efficiency
| Cell Line | shRNA Target | GRM5 mRNA Expression (Relative to Control) | mGluR5 Protein Level (Relative to Control) |
| SH-SY5Y | Non-Targeting Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| SH-SY5Y | mGluR5 shRNA #1 | 0.23 ± 0.05 | 0.18 ± 0.07 |
| SH-SY5Y | mGluR5 shRNA #2 | 0.31 ± 0.07 | 0.25 ± 0.08 |
Illustrative data. Actual results may vary.
Table 2: Effect of this compound on DHPG-Induced Calcium Mobilization
| Cell Line | Pre-treatment | DHPG-Induced [Ca2+]i Peak (ΔF/F0) | % Inhibition by this compound |
| Control shRNA | Vehicle | 2.85 ± 0.21 | N/A |
| This compound (100 nM) | 0.98 ± 0.15 | 65.6% | |
| mGluR5 shRNA | Vehicle | 0.45 ± 0.08 | N/A |
| This compound (100 nM) | 0.41 ± 0.06 | 8.9% |
Illustrative data representing the expected outcome. The significant reduction in DHPG response in the mGluR5 shRNA group confirms the on-target effect of the knockdown. The blunted effect of this compound in the knockdown cells further validates that its inhibitory action is mediated through mGluR5.
Conclusion
This application note provides a comprehensive framework for validating the on-target effects of the mGluR5 negative allosteric modulator, this compound. By employing lentiviral-mediated shRNA knockdown of mGluR5, researchers can definitively demonstrate that the pharmacological activity of this compound is dependent on the presence of its target receptor. The provided protocols for lentiviral transduction, knockdown validation, and functional assessment offer a robust methodology for target validation studies in drug development. The clear, tabular presentation of illustrative data highlights the expected outcomes and aids in the interpretation of results.
References
- 1. Pharmacological characterization of this compound, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Measuring Neurotransmitter Changes with MRZ-8676 Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ-8676 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are widely distributed in the central nervous system and are implicated in a variety of neurological and psychiatric disorders by modulating glutamatergic neurotransmission. The study of how compounds like this compound affect the delicate balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission is crucial for understanding their therapeutic potential.
This document provides a detailed guide for utilizing in vivo microdialysis to measure changes in extracellular glutamate and GABA levels in response to the administration of this compound. The protocols outlined here are intended to provide a robust framework for preclinical research in rodent models.
Principles and Background
This compound and mGluR5 Modulation:
This compound acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. By inhibiting mGluR5, this compound can indirectly influence the release and activity of other neurotransmitters, including glutamate and GABA. Understanding these downstream effects is critical for elucidating the compound's full pharmacological profile.
In Vivo Microdialysis:
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, including the brain.[1] A small, semi-permeable probe is surgically implanted into a specific brain region of an anesthetized or freely moving animal.[2][3] A physiological solution (perfusate) is slowly pumped through the probe, allowing small molecules like neurotransmitters to diffuse across the membrane and be collected for analysis.[1][2] This technique allows for the continuous monitoring of neurotransmitter dynamics in response to pharmacological challenges.[4]
Data Presentation
The following tables present illustrative data representing the expected changes in extracellular glutamate and GABA concentrations in the rat striatum following the administration of this compound. These values are based on typical basal concentrations reported in the literature and the anticipated modulatory effects of an mGluR5 NAM.
Table 1: Effect of this compound on Basal Extracellular Glutamate and GABA Levels in Rat Striatum
| Treatment Group | Analyte | Basal Concentration (µM) | Post-MRZ-8676 Concentration (µM) | Percent Change |
| Vehicle | Glutamate | 3.5 ± 0.4 | 3.6 ± 0.5 | +2.9% |
| Vehicle | GABA | 0.08 ± 0.01 | 0.08 ± 0.01 | 0% |
| This compound (10 mg/kg) | Glutamate | 3.4 ± 0.3 | 2.5 ± 0.3 | -26.5% |
| This compound (10 mg/kg) | GABA | 0.09 ± 0.01 | 0.12 ± 0.02 | +33.3% |
Table 2: Time-Course of Neurotransmitter Changes Following this compound (10 mg/kg) Administration
| Time Post-Injection (min) | Extracellular Glutamate (% of Baseline) | Extracellular GABA (% of Baseline) |
| 0-20 | 100 ± 5 | 100 ± 8 |
| 20-40 | 85 ± 6 | 115 ± 10 |
| 40-60 | 74 ± 5 | 133 ± 12 |
| 60-80 | 78 ± 7 | 128 ± 11 |
| 80-100 | 88 ± 6 | 110 ± 9 |
| 100-120 | 95 ± 5 | 105 ± 7 |
Experimental Protocols
I. Animal Surgery and Microdialysis Probe Implantation
This protocol describes the stereotaxic implantation of a guide cannula for subsequent microdialysis probe insertion in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula (CMA or equivalent)
-
Dummy cannula
-
Dental cement
-
Surgical sutures or staples
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic frame.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm from bregma).
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Suture or staple the incision.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probe (CMA 12 or equivalent, with appropriate membrane length)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC vials
Procedure:
-
Gently restrain the recovered rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a stabilization period of at least 60-90 minutes.
-
Collect baseline samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
Store samples at -80°C until analysis.
III. Neurotransmitter Analysis by HPLC-ECD
This protocol outlines the analysis of glutamate and GABA in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) following pre-column derivatization.
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium phosphate buffer with methanol)
-
Derivatization reagent: o-phthaldialdehyde (OPA) with a sulfite agent
-
Glutamate and GABA standards
-
Autosampler
Procedure:
-
Prepare a series of glutamate and GABA standards of known concentrations for calibration.
-
Set up the HPLC-ECD system with the appropriate column and mobile phase.
-
Program the autosampler to mix a small volume of the dialysate sample or standard with the OPA derivatizing reagent.
-
Allow for a short reaction time to form the electrochemically active derivatives.
-
Inject the derivatized sample onto the HPLC column.
-
Separate the analytes using an isocratic or gradient elution method.
-
Detect the derivatized glutamate and GABA using the electrochemical detector set at an appropriate potential.
-
Quantify the neurotransmitter concentrations in the samples by comparing their peak areas to the calibration curve generated from the standards.
Mandatory Visualizations
Caption: mGluR5 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Microdialysis Study.
Conclusion
The combination of in vivo microdialysis and HPLC-ECD provides a powerful platform for investigating the effects of novel pharmacological agents like this compound on neurotransmitter dynamics. The protocols and illustrative data presented here offer a comprehensive guide for researchers to design and execute studies aimed at understanding the in vivo neurochemical profile of mGluR5 negative allosteric modulators. Such studies are essential for advancing our knowledge of these compounds and their potential therapeutic applications.
References
- 1. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta(9)-tetrahydrocannabinol decreases extracellular GABA and increases extracellular glutamate and dopamine levels in the rat prefrontal cortex: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of c-Fos Expression Following MRZ-8676 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ-8676 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] These receptors are implicated in a variety of central nervous system processes, including movement control, emotion, and learning.[1] The proto-oncogene c-Fos is an immediate early gene whose expression is rapidly and transiently induced in neurons following stimulation.[2][3] As such, the detection of the c-Fos protein via immunohistochemistry (IHC) has become a widely used tool to map neuronal activity in response to pharmacological, physiological, or behavioral stimuli.[4][5][6][7][8]
These application notes provide a detailed protocol for utilizing c-Fos immunohistochemistry to investigate changes in neuronal activity in the rodent brain following systemic administration of this compound. By quantifying c-Fos-positive neurons, researchers can identify specific brain regions and neuronal populations affected by the modulation of mGluR5 signaling.
Signaling Pathway and Mechanism of Action
This compound, as an mGluR5 NAM, reduces the receptor's response to glutamate. This modulation of glutamatergic neurotransmission can alter the excitability of downstream neurons. Changes in neuronal firing rates and intracellular signaling cascades, such as those involving calcium and protein kinases, can lead to the activation of transcription factors.[3] One of the most well-studied of these is the Activator Protein-1 (AP-1) complex, which is formed by the dimerization of c-Fos and c-Jun proteins.[3][9] This complex then binds to DNA to regulate the transcription of other genes. The induction of c-Fos expression serves as an indirect marker of recent, heightened neuronal activity.
Caption: this compound negatively modulates mGluR5, altering neuronal activity and subsequent c-Fos expression.
Experimental Design and Protocols
This section outlines a typical experimental workflow for assessing c-Fos expression after this compound treatment in a rodent model.
I. Animal Treatment and Tissue Collection
-
Animal Model: Adult male Sprague Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used.
-
Acclimation: Animals should be housed under standard conditions (12h light/dark cycle, food and water ad libitum) and acclimated for at least one week before the experiment.
-
Drug Administration:
-
Vehicle Group: Administer the vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80) intraperitoneally (i.p.).
-
This compound Group(s): Administer this compound at desired doses (e.g., 5, 10, 25 mg/kg, i.p.). Dosing should be based on previous behavioral or pharmacokinetic studies.[1]
-
-
Time Course: The peak expression of c-Fos protein typically occurs 90-120 minutes after a stimulus. Therefore, animals should be sacrificed 2 hours post-injection.[7]
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal with an overdose of pentobarbital (e.g., 100 mg/kg, i.p.) or a similar anesthetic.[7]
-
Perform transcardial perfusion. First, flush the vascular system with ~100 mL (for rats) or ~20 mL (for mice) of cold 0.9% saline containing heparin.
-
Follow immediately with ~300 mL (rats) or ~50 mL (mice) of cold 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB, pH 7.4).[7][10]
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in 0.1 M PB for cryoprotection. Allow the brain to sink, which typically takes 48-72 hours at 4°C.[10]
-
II. Brain Sectioning
-
Freezing: Rapidly freeze the cryoprotected brain using a cryostat.
-
Sectioning: Cut coronal sections at 30-40 µm thickness.
-
Storage: Collect the free-floating sections in a 24-well plate containing a cryoprotectant solution and store them at -20°C until immunohistochemical staining.[7][10]
III. Immunohistochemistry Protocol
This protocol is adapted from standard, validated c-Fos IHC procedures.[6][10][11]
-
Washing: Rinse the free-floating sections three times (5 minutes each) in 0.1 M phosphate-buffered saline (PBS) to remove the cryoprotectant.
-
Endogenous Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.[6]
-
Washing: Rinse sections three times (5 minutes each) in PBS.
-
Blocking: Incubate sections for 1 hour at room temperature in a blocking solution containing 0.25-0.5% Triton X-100 and 3% normal goat serum (NGS) in PBS.[10][11] This step permeabilizes the tissue and prevents non-specific antibody binding.
-
Primary Antibody Incubation:
-
Washing: Rinse sections three times (5 minutes each) in PBS.
-
Secondary Antibody Incubation:
-
Washing: Rinse sections three times (5 minutes each) in PBS.
-
Signal Amplification (ABC Method):
-
Incubate sections for 1 hour at room temperature in an avidin-biotin-peroxidase complex (ABC) solution, prepared according to the manufacturer’s instructions.[6]
-
-
Washing: Rinse sections three times (10 minutes each) in PBS.
-
Visualization:
-
Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen. Monitor the reaction under a microscope and stop it by rinsing with PBS.
-
-
Mounting, Dehydration, and Coverslipping:
-
Mount the stained sections onto gelatin-coated slides.[10]
-
Allow the slides to air dry overnight.
-
Dehydrate the sections through a graded series of alcohol (70%, 95%, 100%), clear with xylene, and coverslip using a permanent mounting medium.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. sysy.com [sysy.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | NMDA receptor antagonist induced c-Fos expression in the medial entorhinal cortex during postnatal development [frontiersin.org]
- 5. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 6. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 7. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 9. Current Opinion on the Use of c-Fos in Neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
- 11. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
Troubleshooting & Optimization
MRZ-8676 solubility in DMSO and other common lab solvents
This technical support center provides guidance on the solubility, handling, and experimental use of MRZ-8676, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For most in vitro and in vivo applications, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Q2: My this compound solution precipitates when I dilute my DMSO stock in aqueous media like PBS or cell culture media. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock in a small volume of your aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.
-
Warming: Gently warming the aqueous solution to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your experiment.
-
Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of the compound. The appropriate surfactant and its concentration must be determined empirically for your specific experimental setup.
Q3: What is the expected stability of this compound in solution?
A3: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C or -80°C for several months with minimal degradation. Avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and used promptly.
Solubility Data
| Solvent | Solubility (Qualitative) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol (100%) | Likely Soluble | Can be an alternative to DMSO for stock solutions, but may have different effects in biological systems. |
| Water | Sparingly Soluble | Direct dissolution in water is not recommended due to low solubility. |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Similar to water, direct dissolution is challenging. Dilution from a DMSO stock is the standard method, but precipitation can occur as noted in the FAQs. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 300 g/mol , you would weigh 3 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Aqueous Buffer: Prepare the desired volume of your aqueous buffer (e.g., PBS, cell culture medium). If compatible with your experiment, pre-warm the buffer to 37°C.
-
Dilution: While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Final Mixing: Continue to mix the solution gently for a few minutes to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Signaling Pathway and Experimental Workflow
This compound acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade through G proteins of the Gq/11 family. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by binding to an allosteric site on the receptor, reduces the efficacy of glutamate, thereby downregulating this signaling pathway.[1][2][3][4]
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. Pharmacological characterization of this compound, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of mGluR5 induces rapid and long-lasting protein kinase D phosphorylation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Associated with Activation of Intracellular Metabotropic Glutamate Receptor, mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Striatal mGlu5-mediated synaptic plasticity is independently regulated by location-specific receptor pools and divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRZ-8676 Dosage for In Vivo Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of MRZ-8676 in in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a NAM, it does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a distinct allosteric site on the receptor, reducing the receptor's response to glutamate.[2] mGluR5 is a G-protein coupled receptor that, upon activation, primarily signals through the Gqα pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3), which mobilizes intracellular calcium. By negatively modulating this receptor, this compound can dampen excessive glutamatergic signaling implicated in various neurological and psychiatric disorders.
Q2: What is a recommended starting dose for this compound in rats?
Published studies in rat models of L-DOPA-induced dyskinesia have used oral doses of 8.33, 25, and 75 mg/kg.[1] Efficacious effects were observed at the 25 and 75 mg/kg doses. For initial dose-finding studies, it is advisable to start with a dose range informed by such literature and to perform a Maximum Tolerated Dose (MTD) study to establish the upper safety limit in your specific rodent strain and experimental conditions.
Q3: How should I prepare this compound for oral administration?
-
A suspension in an aqueous vehicle: A common choice is 0.5% to 1% carboxymethyl cellulose (CMC) in water.
-
A solution or suspension with co-solvents: For compounds with poor aqueous solubility, a mixture containing a small percentage of an organic solvent like DMSO and a surfactant like Tween 80 in saline or water can be used. It is crucial to keep the concentration of organic solvents to a minimum to avoid vehicle-induced toxicity.
It is imperative to conduct vehicle toxicity studies by administering the vehicle alone to a control group of animals to ensure that any observed effects are due to the compound and not the formulation.
Q4: What are the key considerations for designing an in vivo efficacy study with this compound?
Key considerations include:
-
Animal Model: Select a rodent model that is appropriate for the disease or condition being studied.
-
Dose Selection: Based on MTD studies and literature, select at least 3-4 dose levels to establish a dose-response relationship.
-
Controls: Always include a vehicle-treated control group. A positive control (a compound with known efficacy) can also be valuable.
-
Route and Frequency of Administration: Oral gavage is a common route for this compound. The dosing frequency will depend on the compound's pharmacokinetic profile (e.g., half-life).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is highly recommended to conduct PK studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. PD studies will help correlate drug exposure with the biological effect.
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and the investigators conducting the experiments and analyzing the data should be blinded to the treatment conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | 1. Inconsistent formulation (e.g., compound not fully dissolved or suspended).2. Inaccurate or inconsistent oral gavage technique.3. Individual differences in animal metabolism or absorption. | 1. Ensure the formulation is homogenous before each administration. Use a vortex or sonicator if necessary.2. Ensure all personnel are properly trained and consistent in their gavage technique. Verify the correct volume is administered to each animal.3. Increase the number of animals per group to improve statistical power. |
| Lack of expected efficacy at previously reported effective doses. | 1. Poor oral bioavailability in the specific rodent strain used.2. Rapid metabolism of the compound.3. The compound did not reach the target tissue at a sufficient concentration. | 1. Conduct a pharmacokinetic (PK) study to determine the Cmax, Tmax, and bioavailability of this compound in your animal model.2. If the half-life is very short, consider more frequent dosing.3. Perform a pharmacodynamic (PD) study to measure target engagement in the brain or relevant tissue. This could involve measuring downstream signaling molecules. |
| Unexpected toxicity or adverse effects (e.g., weight loss, lethargy). | 1. The administered dose exceeds the Maximum Tolerated Dose (MTD) in your specific animal strain.2. Toxicity of the vehicle.3. Off-target effects of this compound. | 1. Conduct a thorough MTD study to determine a safe dose range.2. Run a vehicle-only control group to rule out vehicle-induced toxicity.3. If toxicity persists with a safe vehicle, it may be due to off-target effects. Consider in vitro screening against a panel of other receptors and enzymes. |
| Compound precipitation in the formulation during the study. | 1. Poor solubility of this compound in the chosen vehicle.2. Instability of the formulation over time or at room temperature. | 1. Test the solubility of this compound in various pharmaceutically acceptable vehicles to find a more suitable one.2. Prepare the formulation fresh daily. If it must be stored, assess its stability at the intended storage temperature over the required duration. |
Data Presentation
Table 1: Summary of Reported In Vivo Oral Doses of this compound in Rats
| Dose (mg/kg) | Animal Model | Observed Effect | Reference |
| 8.33 | L-DOPA-induced dyskinesia | No significant effect | [1] |
| 25 | L-DOPA-induced dyskinesia | Moderate efficacy | [1] |
| 75 | L-DOPA-induced dyskinesia | High efficacy (~80% reduction) | [1] |
| 25 | Contextual Fear Conditioning | Moderate efficacy (anxiolytic-like) | [1] |
| 75 | Contextual Fear Conditioning | Disrupted learning (at high doses) | [1] |
| 25 | Formalin Test (persistent pain) | Effective | [1] |
Table 2: Template for Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)
| Parameter | Value (Mean ± SD) | Units |
| Cmax (Maximum Concentration) | Data not available | ng/mL |
| Tmax (Time to Cmax) | Data not available | hours |
| t½ (Half-life) | Data not available | hours |
| AUC (Area Under the Curve) | Data not available | ng*h/mL |
| Bioavailability (F%) | Data not available | % |
| Note: Specific pharmacokinetic data for this compound is not publicly available. Researchers should perform their own PK studies. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Selection: Use the same species and strain of rodent that will be used in the main efficacy studies (e.g., Sprague-Dawley rats). Use a small number of animals per group (e.g., n=3-5 per sex).
-
Dose Selection: Based on literature, start with a dose of 75 mg/kg and escalate in subsequent groups (e.g., 150, 300, 600 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound or vehicle via oral gavage once daily for a predetermined period (e.g., 5-7 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in behavior, posture, activity, and any signs of pain or distress. Record body weight daily.
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, mortality, or severe clinical signs).
Protocol 2: Oral Gavage Administration
-
Formulation Preparation: Prepare the this compound formulation (e.g., in 0.5% CMC) and ensure it is homogenous.
-
Animal Handling: Gently restrain the rodent. For rats, this can be done by holding the animal firmly by the loose skin over the neck and shoulders.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 16-18 gauge for rats). Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Substance Delivery: Once the needle is in the correct position (a pre-measured length to reach the stomach), slowly administer the substance.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration into the trachea.
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound dosage in rodent studies.
Caption: Troubleshooting logic for lack of efficacy with this compound.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking glutamate mGlu5 receptors with the negative allosteric modulator CTEP improves disease course in SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of MRZ-8676 at high concentrations
Technical Support Center: MRZ-8676
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of the investigational kinase inhibitor, this compound, particularly when used at high concentrations.
Troubleshooting Guides
Question: We are observing unexpected cellular phenotypes that don't align with the known function of the primary target, Kinase A, when using this compound at concentrations above 10 µM. What could be the cause?
Answer: At concentrations significantly above the IC50 for its primary target, Kinase A, this compound can exhibit off-target activity. A key secondary target is Kinase B, which is involved in a distinct signaling pathway. The observed phenotypes may be a consequence of the inhibition of Kinase B. We recommend performing a dose-response experiment to confirm if the phenotype is concentration-dependent and correlates with the IC50 of Kinase B. Consider using a structurally unrelated Kinase B inhibitor as a positive control to see if it recapitulates the observed phenotype.
Question: Our cells are showing signs of cytotoxicity and reduced viability after treatment with high concentrations of this compound. Is this an expected on-target effect?
Answer: While high levels of inhibition of a primary target can sometimes lead to cytotoxicity, this compound has been shown to interact with the hERG potassium channel at higher concentrations. Inhibition of the hERG channel can lead to cardiotoxicity in vivo and can manifest as general cellular stress or cytotoxicity in vitro. We advise performing a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold. If possible, use a cell line with low Kinase A and Kinase B expression to isolate the potential cytotoxic effects independent of the primary and secondary kinase targets.
Question: We are conducting in vivo studies and observing cardiovascular adverse effects at high doses of this compound. How can we investigate this further?
Answer: The observed cardiovascular effects are likely due to the off-target inhibition of the hERG channel by this compound. Safety pharmacology studies are designed to investigate such potential undesirable effects.[1][2][3] We recommend conducting dedicated cardiovascular assessments, such as electrocardiogram (ECG) monitoring in animal models, to evaluate potential QT interval prolongation, a hallmark of hERG channel blockade.[1] These specialized studies can be incorporated into toxicology assessments to evaluate safety following repeated dosing.[1]
Frequently Asked Questions (FAQs)
What is the primary target of this compound?
The primary target of this compound is Kinase A, a key regulator in cell cycle progression.
What are the known off-target effects of this compound at high concentrations?
At concentrations exceeding 1 µM, this compound has been observed to inhibit Kinase B. At concentrations above 10 µM, it can also inhibit the hERG potassium channel.
What is the recommended concentration range for selective inhibition of Kinase A?
To ensure high selectivity for Kinase A, it is recommended to use this compound at concentrations between 50 nM and 200 nM. This range provides potent inhibition of Kinase A while minimizing off-target effects on Kinase B and the hERG channel.
How was the selectivity of this compound determined?
The selectivity profile of this compound was determined by screening against a broad panel of kinases using biochemical assays. This type of large-scale profiling is a standard method for assessing kinase inhibitor selectivity.
Quantitative Data Summary
| Target | IC50 (nM) | Assay Type | Notes |
| Kinase A | 50 | Biochemical Kinase Assay | Primary Target |
| Kinase B | 1,200 | Biochemical Kinase Assay | Off-Target at high concentrations |
| hERG Channel | 15,000 | Electrophysiology Assay | Off-Target with potential cardiotoxicity |
Experimental Protocols
Kinase Selectivity Profiling (Biochemical Assay)
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the recombinant kinase, the appropriate substrate, and ATP to the wells of a microtiter plate.
-
Compound Addition: Add the diluted this compound to the assay plates. Include a positive control (a known inhibitor of the kinase) and a negative control (solvent only).
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
hERG Channel Inhibition Assay (Automated Patch Clamp Electrophysiology)
-
Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
Compound Application: Perfuse the cells with a control solution, followed by increasing concentrations of this compound.
-
Electrophysiological Recording: Measure the hERG channel current using an automated patch-clamp system. A specific voltage protocol is applied to elicit the characteristic hERG current.
-
Data Analysis: Measure the peak tail current at each concentration of this compound. Calculate the percent inhibition and determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathways for Kinase A and Kinase B, illustrating the inhibitory action of this compound.
Caption: A generalized experimental workflow for characterizing a novel kinase inhibitor like this compound.
Caption: Logical relationship between this compound concentration and its on-target versus off-target effects.
References
Technical Support Center: Addressing Poor Oral Bioavailability of mGluR5 NAMs in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for mGluR5 NAMs?
Poor oral bioavailability of mGluR5 NAMs is often due to a combination of factors inherent to their chemical structures. Many of these compounds are lipophilic with low aqueous solubility, which is a primary hurdle for dissolution in the gastrointestinal (GI) tract and subsequent absorption. Additionally, some mGluR5 NAMs may be subject to significant first-pass metabolism in the gut wall and liver, where enzymes metabolize the drug before it can reach systemic circulation.[1][2] Poor membrane permeability and active efflux by transporters like P-glycoprotein (P-gp) can also limit absorption.[3]
Q2: How can I improve the solubility of my mGluR5 NAM for in vivo studies?
Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. For early-stage preclinical studies, creating a solution using co-solvents such as polyethylene glycol (PEG), propylene glycol, or DMSO is a common approach.[4] Other methods include pH adjustment for ionizable compounds, particle size reduction through micronization or nanocrystal formation to increase the surface area for dissolution, and the use of complexing agents like cyclodextrins.[5][6]
Q3: What are lipid-based formulations and when should I consider them?
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are an effective strategy for highly lipophilic compounds (e.g., those with a high logP).[6][7] These formulations use oils, surfactants, and co-solvents to dissolve the drug and form a fine emulsion or microemulsion upon gentle agitation in the aqueous environment of the GI tract.[6] This increases the drug's solubilization and can enhance absorption, sometimes through the lymphatic system, which can help bypass first-pass metabolism in the liver.[3]
Q4: My compound shows good in vitro potency but low in vivo efficacy after oral dosing. What should I investigate first?
The first step is to conduct a pharmacokinetic (PK) study to determine the compound's oral bioavailability.[8] This will help you understand if the compound is being absorbed into the systemic circulation. If the bioavailability is low, you should then investigate the underlying causes, such as poor solubility, low permeability, or high first-pass metabolism, as outlined in the troubleshooting guide below.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Action |
| Low and variable oral exposure in preclinical species. | Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate the compound as a solid dispersion or a nanosuspension to increase the surface area and dissolution rate.[3] See Protocol 2: Preparation of a Nanosuspension by Wet Milling. |
| Low intestinal permeability. | Conduct in vitro Caco-2 cell permeability assays. Consider co-administration with a permeation enhancer, though this requires careful toxicological evaluation.[3] | |
| High first-pass metabolism. | Consider a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption, which can partially bypass the liver.[3] See Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS). | |
| Efflux by P-glycoprotein (P-gp). | Screen for P-gp substrate liability using in vitro assays. If confirmed, co-administration with a P-gp inhibitor in preclinical studies can help confirm this mechanism of poor absorption.[3] | |
| Compound precipitates out of solution upon dilution in aqueous media. | The use of a high percentage of organic co-solvents in the formulation. | Decrease the concentration of the organic co-solvent and/or add a surfactant to the formulation to improve the stability of the solution upon dilution. |
| Inconsistent results between animals in the same dosing group. | Formulation is not homogenous (e.g., suspension is not uniformly dispersed). | Ensure proper mixing and resuspension of the formulation immediately before dosing each animal. For suspensions, consider reducing the particle size to improve stability. |
Quantitative Data Summary
The oral bioavailability of several mGluR5 NAMs has been characterized in preclinical models. The following table summarizes available data for some well-known compounds.
| Compound | Preclinical Model | Oral Bioavailability (%) | Reference |
| Basimglurant (RG7090) | Rat, Monkey | ~50% | [9](--INVALID-LINK--) |
| Mavoglurant (AFQ056) | Mouse | 32% | [10](--INVALID-LINK--) |
| Fenobam | Mouse, Rat | Orally active, readily penetrates the brain; specific % not consistently reported. Shows good oral bioavailability in powdered form in human studies. | [11] |
Key Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of an mGluR5 NAM in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats with jugular vein catheters for serial blood sampling.
-
Groups:
-
Group 1 (Intravenous, IV): Administer the compound intravenously via the tail vein at a dose of 1 mg/kg. The compound should be dissolved in a suitable vehicle (e.g., 15% DMSO:85% PEG300).
-
Group 2 (Oral, PO): Administer the compound by oral gavage at a dose of 10 mg/kg. The compound should be formulated in a vehicle designed to improve solubility (e.g., 1:1 v/v PEG400:Labrasol).
-
-
Dosing and Sampling:
-
Fast the rats overnight before dosing.
-
For the IV group, collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
For the PO group, collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of the mGluR5 NAM using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC) for both IV and PO administration using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
-
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of a poorly soluble mGluR5 NAM by reducing its particle size.
Methodology:
-
Formulation: Prepare a suspension of the mGluR5 NAM in an aqueous vehicle containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Milling:
-
Add the suspension and milling media (e.g., zirconium oxide beads) to a milling chamber.
-
Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm).
-
-
Monitoring: Monitor the particle size reduction process using a particle size analyzer.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the oral absorption of a lipophilic mGluR5 NAM.
Methodology:
-
Excipient Screening:
-
Determine the solubility of the mGluR5 NAM in various oils (e.g., Labrafac PG), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol HP).
-
-
Formulation Development:
-
Based on the solubility data, select a combination of oil, surfactant, and co-solvent.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare various formulations by mixing the components at different ratios.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and stability.
-
-
Drug Loading: Dissolve the mGluR5 NAM in the optimized SEDDS formulation.
Visualizations
Caption: Canonical mGluR5 signaling pathway.
Caption: Troubleshooting workflow for poor oral bioavailability.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in L-DOPA-induced dyskinesia models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-DOPA-induced dyskinesia (LID) models. The information is tailored for scientists and drug development professionals to help address common challenges and improve the consistency and reliability of their experimental results.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to inconsistent results in LID models.
Question: Why am I seeing high variability in the severity of dyskinesia (AIMs scores) between animals in the same experimental group?
Answer: High inter-animal variability is a common challenge in LID models and can stem from several factors:
-
Inconsistent 6-OHDA Lesions: The extent of dopamine neuron degeneration is a critical determinant of LID severity.[1][2] Even with precise stereotaxic surgery, minor variations in needle placement or injectate volume can lead to significant differences in the degree of dopamine depletion. It is crucial to histologically validate the lesion in each animal post-mortem to correlate the behavioral data with the extent of the lesion. Unilateral administration of 6-OHDA into the medial forebrain bundle (MFB) can produce a severe (>90%) nigrostriatal lesion.[1]
-
Animal Strain and Genetics: Different rodent strains can exhibit varying susceptibility to 6-OHDA toxicity and subsequent L-DOPA-induced dyskinesia.
-
Subjectivity in AIMs Scoring: Behavioral scoring, by nature, has a subjective component. To minimize variability, it is essential to have well-defined scoring criteria, and all scoring should be performed by at least two independent observers who are blinded to the experimental groups.[3] Utilizing an amplitude-based scale in addition to a time-based scale for AIMs can also improve objectivity.[3]
Question: Some of my 6-OHDA lesioned animals are not developing dyskinesia after chronic L-DOPA treatment. What could be the reason?
Answer: The failure to induce dyskinesia in some animals, often referred to as "non-responders," can be attributed to:
-
Insufficient Dopaminergic Lesion: A near-complete loss of striatal dopamine is generally required for the manifestation of LID.[4] If the 6-OHDA lesion is only partial, the animal may not develop significant dyskinesia. Verifying dopamine depletion of over 90% is recommended.[1]
-
L-DOPA Dosage and Administration: The dose of L-DOPA is critical. While high doses can induce rapid and robust AIMs, lower doses may lead to a more gradual development, and some severely lesioned animals may not develop AIMs with low doses.[1] The route of administration (e.g., intraperitoneal vs. subcutaneous) can also influence the pharmacokinetic profile of L-DOPA and the resulting dyskinetic response.
Question: My AIMs scores are inconsistent across different days for the same animal, even with the same L-DOPA dose. Why is this happening?
Answer: Fluctuations in daily AIMs scores can be due to:
-
L-DOPA Solution Stability: L-DOPA solutions are susceptible to oxidation, especially when exposed to light and oxygen.[4] It is crucial to prepare fresh L-DOPA solutions daily and protect them from light to ensure consistent potency.
-
Animal Stress and Environment: Stress can significantly impact animal behavior. Ensure that the testing environment is consistent in terms of lighting, noise, and handling procedures. Allow for a habituation period before each scoring session.
-
Priming Effect: The initial administrations of L-DOPA can have a "priming" effect, leading to a sensitization and gradual increase in AIMs scores over the first few weeks of treatment.[1] Therefore, some initial variability is expected until the dyskinetic phenotype stabilizes.
Data Presentation: Key Experimental Parameters
The following tables summarize critical quantitative data for establishing LID models in rats and mice.
Table 1: 6-OHDA Lesion Parameters and Expected Dopamine (DA) Depletion
| Parameter | Rat | Mouse | Expected DA Depletion | Reference |
| Target | Medial Forebrain Bundle (MFB) | Medial Forebrain Bundle (MFB) | >90-95% | [1][5] |
| 6-OHDA Dose | 8-16 µg in 4 µL | 1.8-3 µg in 1 µL | >90% | [6][7] |
| Vehicle | 0.9% Saline with 0.02-0.1% Ascorbic Acid | 0.9% Saline with 0.02-0.1% Ascorbic Acid | N/A | [7][8] |
| Infusion Rate | 1 µL/min | 0.1-0.5 µL/min | N/A | [6][8] |
| Pre-treatment | Desipramine (25 mg/kg, i.p.) 30 min prior | Desipramine (25 mg/kg, i.p.) 30 min prior | N/A | [9] |
Table 2: L-DOPA and Benserazide Dosing for Dyskinesia Induction
| Parameter | Rat | Mouse | Typical Treatment Duration | Reference |
| L-DOPA Dose | 5-12 mg/kg | 2-20 mg/kg | 3 weeks | [1][4][10] |
| Benserazide Dose | 12.5-15 mg/kg | 12-15 mg/kg | 3 weeks | [1][4][10] |
| Administration | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Daily | [1][4][10] |
Table 3: Abnormal Involuntary Movement (AIMs) Scoring Scale
| Score | Description |
| 0 | Absent: No abnormal movements observed. |
| 1 | Minimal: Occasional, fleeting abnormal movements. |
| 2 | Mild: More frequent, but not continuous, abnormal movements. |
| 3 | Moderate: Continuous abnormal movements for at least half of the observation period. |
| 4 | Severe: Continuous, high-frequency, and large-amplitude abnormal movements. |
This is a generalized scale. Specific criteria for axial, limb, and orolingual AIMs should be clearly defined in the experimental protocol.
Experimental Protocols
1. Detailed Methodology for 6-OHDA Lesion in the Rat Medial Forebrain Bundle (MFB)
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame. Shave and clean the scalp.
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda and ensure the skull is level.
-
Craniotomy: Drill a small burr hole over the target coordinates for the MFB.
-
6-OHDA Injection: Prepare a fresh solution of 6-OHDA hydrochloride in cold 0.9% saline containing 0.02% ascorbic acid. Slowly lower a Hamilton syringe needle to the MFB coordinates. Infuse the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[6]
-
Post-operative Care: Suture the incision and provide post-operative analgesia and supportive care (e.g., softened food, hydration) as the animals may experience transient motor deficits.
2. Detailed Methodology for L-DOPA Administration and AIMs Scoring in Mice
-
L-DOPA Preparation: Prepare a fresh solution of L-DOPA methyl ester and benserazide hydrochloride in sterile saline daily.[10] Protect the solution from light.
-
Administration: Administer the L-DOPA/benserazide solution via intraperitoneal (i.p.) injection.
-
Habituation: Place the mice in individual transparent observation cylinders for at least 30 minutes before scoring to allow for habituation to the environment.
-
AIMs Scoring:
-
Begin scoring 20-30 minutes after L-DOPA injection.[10]
-
Score each mouse for 1 minute every 20 minutes for a total of 120-180 minutes.[2]
-
Score axial, limb, and orolingual AIMs separately using a scale of 0-4 (as described in Table 3).
-
Two blinded observers should independently score the animals, and the average score should be used.
-
Mandatory Visualizations
Signaling Pathways in L-DOPA-Induced Dyskinesia
Caption: D1 receptor signaling cascade in L-DOPA-induced dyskinesia.
Experimental Workflow for a Typical LID Study
Caption: A standard experimental workflow for inducing and assessing LID.
Troubleshooting Flowchart for Inconsistent LID Results
Caption: A logical guide to troubleshooting inconsistent LID results.
References
- 1. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Validation of an improved scale for rating l-DOPA-induced dyskinesia in the mouse and effects of specific dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 8. researchgate.net [researchgate.net]
- 9. 6-OHDA lesion in medial forebrain bundle [protocols.io]
- 10. Levodopa-induced dyskinesia mouse model [protocols.io]
Technical Support Center: Mitigating Cognitive Side Effects of mGluR5 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mGluR5 antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential cognitive side effects of mGluR5 antagonists?
A1: Antagonism of the mGluR5 receptor can lead to cognitive deficits, although these effects are often dose- and task-dependent. Commonly reported side effects in preclinical models include impairments in:
-
Spatial Learning and Memory: Difficulty in tasks that require navigation and remembering locations, such as the Morris water maze.[1]
-
Working Memory: Deficits in the ability to hold and manipulate information over short periods.[1]
-
Inhibitory Learning: Impairment in the ability to suppress a previously learned response.[2]
It is important to note that in certain disease models, such as some models of Alzheimer's disease, Huntington's disease, and Fragile X syndrome, mGluR5 antagonists have been shown to improve cognitive function by correcting underlying neuropathology.
Q2: How can I mitigate the cognitive side effects of my mGluR5 antagonist in my experiments?
A2: Several strategies can be employed to minimize the cognitive side effects of mGluR5 antagonists:
-
Dose Optimization: Cognitive impairments are often observed at higher doses. Conduct dose-response studies to identify a therapeutic window where the desired effects are present without significant cognitive side effects.
-
Use of Partial Negative Allosteric Modulators (NAMs): Partial NAMs offer a submaximal blockade of the mGluR5 receptor. This can be sufficient to achieve therapeutic efficacy while having a lower risk of inducing cognitive deficits compared to full antagonists.
-
Consider Silent Allosteric Modulators (SAMs): SAMs are a newer class of compounds that do not affect the normal signaling of glutamate at the mGluR5 receptor. Instead, they can block the pathological interactions of mGluR5 with other proteins, like amyloid-beta oligomers. This offers the potential to correct disease-related deficits without the cognitive side effects associated with blocking glutamate's natural function.
-
Timing and Duration of Treatment: In some contexts, short-term treatment during a critical developmental or pathological window may be sufficient to produce lasting therapeutic effects, avoiding the need for chronic administration and its associated risks of side effects.
Q3: Are the cognitive effects of mGluR5 antagonists reversible?
A3: The acute cognitive effects of mGluR5 antagonists are generally considered reversible upon washout of the compound. However, the long-term consequences of chronic administration are still an active area of research.
Q4: Do all mGluR5 antagonists have the same cognitive side effect profile?
A4: No. The side effect profile can vary depending on the specific compound, its mechanism of action (e.g., competitive antagonist vs. NAM), potency, selectivity, and pharmacokinetic properties. It is crucial to characterize the cognitive effects of each new compound individually.
Troubleshooting Guide
Issue 1: My mGluR5 antagonist is causing significant cognitive impairment in my animal model, masking the therapeutic effect I'm investigating.
-
Troubleshooting Steps:
-
Lower the Dose: This is the most straightforward approach. Systematically lower the dose of the antagonist to find a concentration that retains the desired therapeutic effect without causing unacceptable cognitive side effects.
-
Switch to a Partial NAM: If dose reduction is not effective, consider using a partial NAM. This may provide a sufficient level of mGluR5 inhibition for a therapeutic effect while sparing cognitive function.
-
Evaluate a SAM: If your research is in a disease model where pathological protein interactions with mGluR5 are implicated (e.g., Alzheimer's disease), a SAM could be an ideal alternative.
-
Change the Behavioral Paradigm: Some cognitive tasks are more sensitive to mGluR5 antagonism than others. If possible, use a behavioral assay that is less dependent on the specific cognitive domain affected by your compound.
-
Issue 2: I am not seeing the expected pro-cognitive effects of my mGluR5 antagonist in a disease model where this has been previously reported.
-
Troubleshooting Steps:
-
Verify the Disease Model Phenotype: Ensure that your specific animal model robustly expresses the cognitive deficits that are expected to be rescued by the mGluR5 antagonist.
-
Check Compound Potency and Brain Penetration: Confirm that the antagonist is reaching the target in sufficient concentrations to be effective. This can be assessed through pharmacokinetic studies.
-
Consider the Timing of Intervention: The therapeutic window for mGluR5 antagonists can be specific to the stage of the disease pathology. You may need to adjust the age of the animals or the duration of treatment.
-
Review the Literature for Your Specific Model: The effects of mGluR5 antagonists can be highly model-dependent. What works in one model of a disease may not translate to another.
-
Data Presentation
The following tables summarize quantitative data on the cognitive effects of various mGluR5 modulators from preclinical and clinical studies. Note: Direct comparison between studies should be made with caution due to differences in experimental protocols, animal strains, and outcome measures.
Table 1: Preclinical Data on Cognitive Effects of mGluR5 NAMs
| Compound | Species | Cognitive Task | Dose | Effect on Cognition |
| MPEP | Rat | Delayed Match to Position | up to 30 mg/kg (p.o.) | No significant impairment |
| Morris Water Maze | 3-30 mg/kg (p.o.) | No significant impairment in learning; slight impairment in probe trial at 30 mg/kg | ||
| MTEP | Rhesus Monkey | Working Memory | 0.0001-0.1 mg/kg (systemic) | Erratic dose-response; improvement in a subset of animals at low doses, suppression at higher doses[3] |
| Fenobam | Mouse | Analgesic Conditioned Place Preference | 30 mg/kg | Induces preference in mice with nerve injury, suggesting relief of a negative affective state, but can have psychostimulant effects at high doses[4] |
Table 2: Clinical Data on Cognitive and Behavioral Effects of mGluR5 NAMs
| Compound | Population | Primary Outcome Measure | Dose(s) | Key Findings |
| Fenobam | Adults with Fragile X Syndrome | Prepulse Inhibition (PPI), Continuous Performance Test (CPT) | 50, 100, 150 mg (single dose) | No significant adverse cognitive effects; improvement in PPI in 50% of participants; ceiling effects on CPT[2] |
| Basimglurant | Adolescents and Adults with Fragile X Syndrome | Anxiety Depression and Mood Scale (ADAMS) | 0.5 mg, 1.5 mg | No improvement over placebo; higher incidence of psychiatric adverse events reported[5][6] |
Experimental Protocols
1. Novel Object Recognition (NOR) Test
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects.
-
Day 1: Habituation
-
Place the mouse in the empty testing arena (e.g., a 40x40 cm box) for 5-10 minutes to allow for acclimation.
-
Return the mouse to its home cage.
-
-
Day 2: Training (T1)
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented toward it.
-
Return the mouse to its home cage.
-
-
Day 2: Testing (T2)
-
After a defined retention interval (e.g., 1 to 24 hours), replace one of the objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the mouse remembers the familiar object and prefers the novel one. A DI close to zero suggests a memory deficit.
-
2. Morris Water Maze (MWM)
This task assesses spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (e.g., 5 days):
-
Gently place the rat into the water at one of four predetermined start locations, facing the wall of the pool.
-
Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds to observe the visual cues.
-
Conduct 4 trials per day for each rat, with different start locations.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Place the rat in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform used to be).
-
-
Data Analysis:
3. Contextual Fear Conditioning
This task assesses fear-associated learning and memory.
-
Day 1: Conditioning
-
Place the rodent in the conditioning chamber.
-
After an acclimation period (e.g., 2-3 minutes), present a neutral conditioned stimulus (CS), such as a tone.
-
At the end of the CS, deliver an aversive unconditioned stimulus (US), typically a mild foot shock.
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times).
-
-
Day 2: Contextual Fear Test
-
Place the rodent back into the same conditioning chamber.
-
Record the animal's behavior for a set period (e.g., 5 minutes) in the absence of the CS or US.
-
The primary measure is "freezing," defined as the complete absence of movement except for respiration.
-
-
Data Analysis:
-
Calculate the percentage of time the animal spends freezing. Increased freezing time in the conditioning context indicates memory of the aversive event.
-
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
The following diagram illustrates the canonical Gq-protein coupled signaling pathway activated by mGluR5 and its interaction with the NMDA receptor.
References
- 1. Differential Role of mGluR5 in Cognitive Processes in Posttraumatic Stress Disorder and Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot open label, single dose trial of fenobam in adults with fragile X syndrome | Journal of Medical Genetics [jmg.bmj.com]
- 3. Effects of blocking mGluR5 on primate dorsolateral prefrontal cortical neuronal firing and working memory performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of MRZ-8676 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing the long-term stability of the mGluR5 negative allosteric modulator, MRZ-8676 (6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one), in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
Solvent/Buffer: The chemical nature of the solvent (e.g., DMSO, ethanol) or aqueous buffer (e.g., PBS) can impact stability.
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1]
-
Light Exposure: Photodegradation can occur if the compound is sensitive to light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Concentration: At higher concentrations, compounds may be more prone to precipitation.
-
Container Material: Adsorption to the surface of plastic or glass containers can reduce the effective concentration of the compound in solution.
Q2: How should I prepare stock solutions of this compound for long-term storage?
A2: For optimal stability, it is recommended to prepare high-concentration stock solutions in a suitable anhydrous organic solvent, such as DMSO. These stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.
Q3: What is a preliminary experiment I can perform to assess the stability of this compound in my experimental buffer?
A3: A preliminary stability assessment can be conducted by preparing a working solution of this compound in your experimental buffer at the final desired concentration. Aliquots of this solution should be incubated under different conditions (e.g., 4°C, room temperature, 37°C) and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC or LC-MS. A decrease in the peak area of the parent compound or the appearance of new peaks would suggest degradation.[1]
Q4: Are there any general guidelines for the stability testing of new drug substances like this compound?
A4: Yes, the International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products. These guidelines, such as ICH Q1A(R2), outline the recommended conditions for long-term and accelerated stability studies, including temperature, humidity, and testing frequency.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the stock solution upon storage. | - Poor solubility of this compound in the chosen solvent.- The compound has degraded into an insoluble product. | - Prepare a more dilute stock solution.- Try a different solvent with higher solubilizing power.- Analyze the precipitate to determine its identity.[1] |
| Loss of compound activity in a cell-based assay. | - Degradation of this compound in the cell culture medium.- Adsorption of the compound to plasticware (e.g., plates, tubes).- Poor cell permeability. | - Assess the stability of this compound in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate the cell permeability of the compound using standard assays.[1] |
| Inconsistent results between experiments. | - Inconsistent preparation of solutions.- Variable storage times or conditions of the solutions. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[1] |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | - Chemical degradation of this compound. | - Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[1] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in an Aqueous Buffer
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Aliquot the 10 µM working solution into separate, sealed vials for each time point and temperature condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature condition.[1]
-
-
Sample Analysis:
-
Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound remaining.
-
Protocol 2: Long-Term Stability Study of this compound Stock Solution
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple single-use vials.
-
-
Storage Conditions:
-
Store the aliquots under various conditions:
-
Long-term: -80°C and -20°C
-
Accelerated: 4°C and 25°C (room temperature)
-
-
-
Testing Frequency:
-
For long-term conditions, test at 0, 3, 6, 12, and 24 months.
-
For accelerated conditions, test at 0, 1, 3, and 6 months.
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the sample by HPLC or LC-MS to determine the purity and concentration of this compound.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound (10 µM) in PBS (pH 7.4)
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 95.2 |
| 2 | 99.5 | 97.1 | 90.8 |
| 4 | 99.2 | 94.3 | 82.1 |
| 8 | 98.7 | 88.9 | 67.5 |
| 24 | 96.4 | 75.6 | 40.2 |
Table 2: Hypothetical Long-Term Stability of this compound (10 mM) in DMSO Stock Solution
| Time (months) | % Purity (-80°C) | % Purity (-20°C) | % Purity (4°C) | % Purity (25°C) |
| 0 | 99.9 | 99.9 | 99.9 | 99.9 |
| 1 | 99.9 | 99.8 | 99.1 | 96.5 |
| 3 | 99.8 | 99.6 | 97.5 | 89.2 |
| 6 | 99.8 | 99.2 | 95.3 | 78.4 |
| 12 | 99.7 | 98.5 | 90.1 | 60.1 |
| 24 | 99.5 | 97.1 | 80.5 | 35.7 |
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
References
Overcoming challenges in the development of mGluR5 negative allosteric modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs).
Frequently Asked Questions (FAQs)
Q1: What are mGluR5 negative allosteric modulators (NAMs) and why are they a therapeutic target?
A1: mGluR5 NAMs are molecules that bind to a site on the mGluR5 receptor that is different from the glutamate binding site (an allosteric site).[1][2] This binding reduces the receptor's response to glutamate.[1][2] mGluR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[3][4] Dysregulation of mGluR5 signaling is implicated in various central nervous system (CNS) disorders, including anxiety, depression, Fragile X syndrome, Parkinson's disease, and addiction.[5][6] Targeting an allosteric site allows for greater subtype selectivity compared to ligands that target the highly conserved orthosteric (glutamate-binding) site, potentially reducing off-target effects.[1][7]
Q2: What are the primary challenges in developing mGluR5 NAMs?
A2: The development of mGluR5 NAMs faces several significant hurdles:
-
Off-Target Effects: Prototypical NAMs like MPEP have been found to interact with other receptors, such as NMDA receptors, which can lead to undesirable side effects like psychotomimetic symptoms.[8][9]
-
Clinical Trial Failures: Despite strong preclinical data, multiple mGluR5 NAMs have failed in clinical trials, particularly for conditions like Fragile X Syndrome.[10][11] These failures are often not due to a lack of drug engagement with the target but may involve issues with trial design, outcome measures, or the complexity of translating rodent model results to humans.[10]
-
Acquired Treatment Resistance: Chronic administration of mGluR5 NAMs can lead to tolerance, where the therapeutic effect diminishes over time.[11] This has been observed in preclinical models of Fragile X syndrome.[11]
-
Adverse Effects: Some mGluR5 NAMs have been associated with dose-limiting adverse events in clinical trials, including hallucinations and neuropsychiatric symptoms.[9][12][13]
-
Pharmacokinetics: Achieving optimal brain penetration and metabolic stability while maintaining high potency and selectivity is a continuous challenge in medicinal chemistry efforts.[7][14]
Q3: What is the primary signaling pathway activated by mGluR5?
A3: mGluR5 is a Gq protein-coupled receptor.[7][15] Upon activation by glutamate, it activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][4][16][17] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[4][16] This cascade can modulate the activity of other proteins and ion channels, including NMDA receptors, and influence downstream pathways like the ERK1/2 signaling cascade.[15][17]
Caption: Canonical Gq-coupled signaling pathway of mGluR5.
Troubleshooting Guides
Issue 1: Low Potency or Efficacy in Functional Assays
Question: My mGluR5 NAM shows high affinity in radioligand binding assays but demonstrates weak potency or efficacy in functional assays like calcium mobilization or IP₁ accumulation. What are the potential causes and solutions?
Answer: This discrepancy is a common challenge. Several factors could be at play:
-
Assay-Specific Bias: Allosteric modulators can exhibit "biased agonism" or "biased modulation," where they modulate one signaling pathway more effectively than another.[18] For example, a NAM might strongly inhibit IP₁ accumulation but be less effective at blocking calcium mobilization, or vice-versa.
-
Cell Line and Receptor Expression Levels: The level of mGluR5 expression in your cell line can impact the observed potency. High receptor density may require higher concentrations of a NAM to achieve inhibition.
-
Solution: Use a cell line with well-characterized, preferably low-to-moderate, receptor expression to better mimic physiological conditions.[19] Ensure consistent cell passage numbers between experiments.
-
-
Compound Solubility and Stability: Poor aqueous solubility can lead to compound precipitation in assay buffers, reducing the effective concentration. The compound may also be unstable under assay conditions.
-
Inverse Agonist Activity: Many mGluR5 NAMs, including MPEP and MTEP, are also inverse agonists, meaning they reduce the receptor's basal (constitutive) activity in the absence of glutamate.[7][14] Your assay might be more sensitive to either antagonism of agonist-induced activity or inverse agonism.
-
Solution: Run experiments in the absence of an orthosteric agonist to specifically measure inverse agonist activity.[7] This can provide a more complete pharmacological profile.
-
Caption: Troubleshooting workflow for low functional potency.
Issue 2: Potential Off-Target Effects and Poor Selectivity
Question: My lead mGluR5 NAM is showing activity in assays where it shouldn't, suggesting off-target effects. How can I identify and address this?
Answer: Off-target activity is a critical issue that can compromise data interpretation and lead to toxicity.
-
Known Off-Targets: The prototypical mGluR5 NAM, MPEP, is known to have weak antagonist activity at the NMDA receptor and positive allosteric modulator (PAM) activity at mGluR4.[9] Acetylene-based NAMs have also been linked to hepatotoxicity and off-target monoamine oxidase-B (MAO-B) activity.[13]
-
Solution: Systematically screen your compound against a panel of receptors, especially those known to be affected by similar scaffolds (e.g., other mGluR subtypes, NMDA receptors, MAO-B).
-
-
Confirmation of Allosteric Mechanism: Ensure your compound's activity is genuinely allosteric. An allosteric modulator should affect the potency (EC₅₀) of the endogenous agonist (glutamate) but not necessarily the maximal response (Eₘₐₓ), though some NAMs can reduce the Eₘₐₓ.
-
Solution: Perform agonist concentration-response curves in the presence of fixed concentrations of your NAM. A rightward shift in the agonist's EC₅₀ is indicative of negative allosteric modulation.
-
-
Structural Modifications: The chemical scaffold is a key determinant of selectivity.
-
Solution: Medicinal chemistry efforts can be directed to modify the structure to reduce off-target binding while retaining mGluR5 potency. This has been a major focus of second-generation mGluR5 NAMs like MTEP and CTEP, which show improved selectivity over MPEP.[9]
-
Issue 3: Acquired Treatment Resistance in In Vivo Models
Question: After several days of dosing my mGluR5 NAM in an animal model, the therapeutic effect is significantly reduced. What could be causing this?
Answer: This phenomenon is likely acquired treatment resistance, or tolerance. It has been observed with mGluR5 NAMs in preclinical models of Fragile X syndrome, where effects on audiogenic seizures and protein synthesis diminish with chronic treatment.[11]
-
Mechanism: The exact mechanism is still under investigation but is thought to involve adaptations in signaling pathways downstream of mGluR5, rather than changes in the receptor itself.[11]
-
Experimental Confirmation:
-
Cross-Tolerance Studies: If tolerance has developed to your lead compound, test whether the animal is also resistant to a structurally different mGluR5 NAM. If so, this points to a downstream mechanism rather than a compound-specific effect (e.g., metabolic auto-induction).[11]
-
Dosing Regimen: Explore different dosing strategies. Intermittent dosing, rather than continuous daily dosing, may prevent or delay the onset of tolerance.
-
Critical Treatment Windows: Some studies suggest that treatment during specific developmental periods may lead to persistent benefits even after the drug is withdrawn, potentially bypassing the issue of tolerance in long-term treatment.[11]
-
Data Presentation: Comparison of Prototypical mGluR5 NAMs
| Compound | mGluR5 Binding Affinity (Kᵢ) | Functional Potency (IC₅₀) | Key Characteristics & Known Off-Target Effects | References |
| MPEP | ~16 nM | Varies by assay | Prototypical tool compound. Inverse agonist. Weak NMDA receptor antagonist, mGluR4 PAM. | [7][8][9] |
| MTEP | ~42 nM | Varies by assay | Improved selectivity over MPEP. Also an inverse agonist. | [6][7][9] |
| CTEP | ~2.2 nM | Varies by assay | High potency and selectivity, long half-life in rodents. | [9][11] |
| Fenobam | Varies by assay | Varies by assay | Non-acetylene scaffold. Anxiolytic effects but also psychomimetic side effects in humans. | [9] |
| Mavoglurant | ~30 nM | ~29 nM (Ca²⁺) | Advanced to clinical trials for Fragile X and L-DOPA-induced dyskinesia. | [9][22] |
| Basimglurant | ~7.9 nM | ~11 nM (Ca²⁺) | Advanced to clinical trials for Fragile X and major depressive disorder. | [9][22] |
Note: Kᵢ and IC₅₀ values can vary significantly between different studies and assay conditions.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing mGluR5 or from rat brain tissue.[7][14]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 0.9% NaCl, pH 7.4.[14]
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (e.g., 40 µg protein/well).[14]
-
A fixed concentration of a radiolabeled mGluR5 NAM, such as [³H]MPEP or [³H]methoxyPEPy (typically at its Kₑ concentration).[14][19]
-
Serial dilutions of the test compound.
-
For non-specific binding (NSB) control wells, add a high concentration of an unlabeled ligand (e.g., 10 µM MPEP).
-
For total binding wells, add vehicle (e.g., DMSO).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: Intracellular Calcium (Ca²⁺) Mobilization Assay
This functional assay measures the ability of a NAM to inhibit agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Plating: Plate HEK293 cells stably expressing mGluR5 in black-walled, clear-bottom 96-well plates coated with poly-D-lysine.[14]
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells and add serial dilutions of the test NAM. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure fluorescence intensity.
-
Establish a stable baseline reading.
-
Add a fixed concentration of an mGluR5 agonist (e.g., glutamate or quisqualate at an EC₈₀ concentration).[19]
-
Continue recording the fluorescence signal to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response with agonist + vehicle as 100% and the response with vehicle only as 0%.
-
Plot the normalized response versus the log concentration of the NAM and fit the data to determine the IC₅₀ value.[19]
-
Protocol 3: Inositol Monophosphate (IP₁) Accumulation Assay
This assay measures the accumulation of IP₁, a downstream metabolite of IP₃, providing a more stable and cumulative measure of Gq pathway activation.
Methodology:
-
Cell Plating: Plate mGluR5-expressing cells in a 96-well plate and grow overnight.
-
Compound Incubation: On the day of the assay, replace the medium with a stimulation buffer containing serial dilutions of the test NAM and a fixed concentration of an mGluR5 agonist (e.g., an EC₈₀ concentration of quisqualic acid).[7] Include LiCl in the buffer to inhibit the degradation of IP₁.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells by adding the detection buffer provided with a commercial IP-One HTRF assay kit.
-
Detection: Add the HTRF detection reagents (an IP₁-d2 acceptor and an anti-IP₁ cryptate donor) and incubate as per the manufacturer's instructions.
-
Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to IP₁ concentration using a standard curve.
-
Plot the percent inhibition of agonist-stimulated IP₁ accumulation versus the log concentration of the NAM to determine the IC₅₀ value.[7]
-
References
- 1. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic Glutamate Receptor 5 Negative Modulation in Phase I Clinical Trial: Potential Impact of Circadian Rhythm on the Neuropsychiatric Adverse Reactions—Do Hallucinations Matter?: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 18. Kinetic and system bias as drivers of metabotropic glutamate receptor 5 allosteric modulator pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
Assessing the therapeutic window of MRZ-8676 in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the therapeutic window of MRZ-8676 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel negative allosteric modulator (NAM) of the subtype 5 metabotropic glutamate receptor (mGluR5). As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to modulate its activity. This mechanism allows for a finer-tuned inhibition of mGluR5 signaling.
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in rat models of L-DOPA-induced dyskinesia (LID), a common side effect of long-term dopamine replacement therapy in Parkinson's disease. It has also been shown to be effective in the formalin test in rats, a model of persistent pain.
Q3: What is the therapeutic window of this compound observed in animal models?
A3: Based on preclinical studies in rats, this compound exhibits a promising therapeutic window. Efficacious doses for treating L-DOPA-induced dyskinesia and pain have been identified, and these doses are below those that cause significant adverse effects on motor coordination. However, at higher doses, some central nervous system (CNS) effects, such as learning disruption and increased locomotor activity, have been observed.
Q4: What are the potential side effects of this compound at higher doses?
A4: In animal models, high doses of this compound (75 mg/kg and 150 mg/kg) have been associated with increased locomotor activity and disruption of learning in a contextual fear conditioning test. The dose of 25 mg/kg, which is efficacious in several models, did not produce these effects.
Q5: How should I handle and store this compound?
A5: For specific handling and storage instructions, please refer to the manufacturer's safety data sheet (SDS). As a general guideline for research compounds, it should be stored in a cool, dry place, protected from light, and handled in a well-ventilated area using appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of efficacy in L-DOPA-induced dyskinesia model. | - Incorrect dosage: The dose of this compound may be too low. - Timing of administration: The compound may not have been administered at the optimal time relative to the L-DOPA challenge. - Severity of lesions: The 6-OHDA lesions may be incomplete, leading to variable dyskinesia. | - Titrate the dose of this compound. Efficacious doses in rats have been reported in the range of 8.33-75 mg/kg. - Administer this compound prior to the L-DOPA injection, allowing for sufficient time for absorption and distribution. - Verify the extent of the dopaminergic lesion using methods such as apomorphine-induced rotations or post-mortem tyrosine hydroxylase immunohistochemistry. |
| Observed motor impairment in test animals. | - Dose is too high: The administered dose of this compound may be in the toxic range. - Confounding effects of vehicle: The vehicle used for drug administration may have sedative or motor-impairing effects. | - Reduce the dose of this compound. A dose of 25 mg/kg has been shown to be effective without causing motor deficits in rats.[1] - Run a vehicle control group to assess the effects of the vehicle alone on motor function. |
| Inconsistent results in the formalin test. | - Variability in formalin injection: The volume and location of the formalin injection can significantly impact the pain response. - Subjective scoring: Observer bias can lead to variability in pain scoring. | - Standardize the formalin injection procedure, ensuring a consistent volume and precise injection into the plantar surface of the hind paw. - Use a blinded scoring method where the observer is unaware of the treatment group of each animal. |
| Learning deficits observed in behavioral tasks. | - Dose-related adverse effect: Higher doses of this compound (≥ 75 mg/kg) have been shown to disrupt learning. | - If the primary endpoint is not related to cognition, consider using a lower effective dose (e.g., 25 mg/kg) that has been shown to be free of this side effect. - If assessing cognitive effects, a full dose-response curve is necessary to characterize the cognitive impact of this compound. |
Quantitative Data Summary
Table 1: Therapeutic Window of this compound in Rats
| Parameter | Value (mg/kg, oral) | Animal Model | Notes |
| Efficacious Dose (ED) | 8.33 - 75 | L-DOPA-induced Dyskinesia | Dose-dependent reduction in abnormal involuntary movements. The 75 mg/kg dose resulted in approximately 80% alleviation of dyskinesia.[1] |
| Efficacious Dose (ED) | 25 | Formalin Test | Effective in a model of persistent pain.[1] |
| No-Observed-Adverse-Effect-Level (NOAEL) for Motor Impairment | 25 | Rotarod and Open Field Tests | No detrimental effects on motor performance observed at this efficacious dose.[1] |
| Lowest-Observed-Adverse-Effect-Level (LOAEL) for CNS Effects | 75 | Contextual Fear Conditioning and Open Field Tests | Disruption of learning and increased locomotor activity observed at this dose.[1] |
Note: A definitive LD50 (median lethal dose) for this compound is not publicly available. The therapeutic window is estimated based on the separation between efficacious and adverse effect doses.
Experimental Protocols
L-DOPA-Induced Dyskinesia (LID) in a Rat Model of Parkinson's Disease
-
Animal Model: Unilaterally lesion the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) in adult male Sprague-Dawley rats to induce a severe depletion of dopaminergic neurons.
-
L-DOPA Priming: Following a recovery period, prime the lesioned rats with daily injections of L-DOPA (e.g., 6 mg/kg, s.c.) plus a peripheral decarboxylase inhibitor (e.g., benserazide, 12 mg/kg, s.c.) for approximately 3 weeks to induce stable abnormal involuntary movements (AIMs).
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 8.33, 25, 75 mg/kg) at a set time before the L-DOPA injection.
-
Behavioral Scoring: After L-DOPA administration, score the severity of AIMs (axial, limb, and orolingual) at regular intervals for several hours. A validated rating scale should be used.
-
Data Analysis: Compare the total AIMs scores between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound in reducing dyskinesia.
Formalin Test in Rats
-
Acclimatization: Allow adult male Sprague-Dawley rats to acclimate to the testing chamber.
-
Drug Administration: Administer this compound orally at the desired dose (e.g., 25 mg/kg) at a set time before the formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 50 µL of 5% formalin) subcutaneously into the plantar surface of one hind paw.
-
Pain Behavior Observation: Immediately after the injection, record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Data Analysis: Compare the duration of pain behaviors in the late phase between the vehicle-treated and this compound-treated groups to assess the analgesic effect.
Rotarod Test for Motor Coordination in Rats
-
Training: Train the rats to walk on a rotating rod at a constant or accelerating speed for a set period over several days until a stable baseline performance is achieved.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 25, 75, 150 mg/kg).
-
Testing: At the time of peak drug effect, place the rat on the rotarod and measure the latency to fall off the rotating rod.
-
Data Analysis: Compare the latency to fall between the vehicle-treated and this compound-treated groups to determine if the compound impairs motor coordination.
Visualizations
Caption: mGluR5 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the therapeutic window of this compound.
References
Technical Support Center: Enhancing Brain Penetrance of mGluR5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of brain-penetrant mGluR5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My novel mGluR5 inhibitor shows high potency in vitro but lacks efficacy in in vivo CNS models. What are the likely reasons?
A common reason for this discrepancy is poor brain penetrance. For a drug to be effective in the central nervous system (CNS), it must cross the blood-brain barrier (BBB) in sufficient concentrations to engage its target, the mGluR5 receptor.[1] Factors limiting brain penetration include low passive permeability, active efflux by transporters like P-glycoprotein (P-gp), and high plasma protein binding.[2] It is crucial to assess the physicochemical properties of your compound and its interaction with the BBB early in the drug discovery process.
Q2: What are the key physicochemical properties that influence the brain penetrance of mGluR5 inhibitors?
Several physicochemical properties are critical for BBB penetration. Generally, CNS drug candidates should have a low molecular weight (ideally <400 Da), moderate lipophilicity (cLogP between 1 and 3), a low polar surface area (TPSA < 90 Ų), and a low number of hydrogen bond donors (<3).[3][4] These properties favor passive diffusion across the lipid-rich BBB.
Q3: How can I determine if my mGluR5 inhibitor is a substrate for P-glycoprotein (P-gp)?
P-glycoprotein is a major efflux transporter at the BBB that can actively pump drugs out of the brain, limiting their accumulation.[5] An in vitro P-gp substrate liability assessment can be performed using cell lines overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells.[5][6] A high efflux ratio (the ratio of basal-to-apical permeability to apical-to-basal permeability) in these assays suggests that your compound is a P-gp substrate.
Q4: What are the primary medicinal chemistry strategies to improve the brain penetrance of an mGluR5 inhibitor?
Several strategies can be employed to optimize the brain penetration of your lead compound:
-
Reduce Polarity and Hydrogen Bonding Capacity: Lowering the topological polar surface area (TPSA) and the number of hydrogen bond donors can significantly improve passive permeability.[7]
-
Modify Lipophilicity: Fine-tuning the lipophilicity (cLogP) to be within the optimal range of 1-3 can enhance BBB penetration.[3]
-
Introduce Intramolecular Hydrogen Bonds: This strategy can mask polar groups and reduce the effective TPSA, thereby increasing permeability.
-
Design Prodrugs: A lipophilic prodrug can be designed to cross the BBB and then be converted to the active parent drug within the brain.
-
Avoid P-gp Substrate Motifs: Structural modifications can be made to reduce the compound's affinity for P-gp. This may involve altering the number and arrangement of hydrogen bond acceptors and donors.
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Ratio (B/P or Kp) in In Vivo Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High P-glycoprotein (P-gp) Efflux | 1. Confirm P-gp Substrate Liability: Perform an in vitro efflux assay using MDCK-MDR1 or Caco-2 cells.[5][6] 2. Co-administration with a P-gp Inhibitor: In preclinical models, co-administer your compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if the brain concentration increases.[7] 3. Structural Modification: Modify the chemical structure to reduce P-gp recognition. This may involve reducing the number of hydrogen bond donors or altering the overall molecular shape. |
| Poor Passive Permeability | 1. Assess Physicochemical Properties: Analyze the compound's molecular weight, cLogP, and TPSA. If they are outside the optimal range for CNS drugs, medicinal chemistry efforts should focus on their optimization.[3][4] 2. In Vitro Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to quickly assess passive permeability.[8] Low permeability in this assay confirms poor passive diffusion. |
| High Plasma Protein Binding | 1. Measure Fraction Unbound in Plasma (fu,p): Use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of your compound that is not bound to plasma proteins. Only the unbound fraction can cross the BBB.[9] 2. Calculate Unbound Brain-to-Plasma Ratio (Kp,uu): This value, which corrects for plasma and brain tissue binding, provides a more accurate measure of BBB transport.[9][10] A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates active efflux. |
Problem 2: Inconsistent Results in In Vitro BBB Permeability Assays (e.g., PAMPA-BBB)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | 1. Check Solubility in Assay Buffer: Ensure your compound is fully dissolved in the donor well at the tested concentration. Precipitation will lead to an underestimation of permeability. 2. Use of Co-solvents: A small percentage of a co-solvent like DMSO (typically <1%) can be used to improve solubility, but its effect on membrane integrity should be validated. |
| Membrane Integrity Problems | 1. Use of Control Compounds: Always include high and low permeability control compounds in your assay to ensure the artificial membrane is performing as expected. 2. Check for Leakage: Visually inspect the plate for any signs of leakage between the donor and acceptor wells. |
| Incorrect Quantification | 1. Validate Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is sensitive and linear in the concentration range of your samples. 2. Check for Compound Adsorption: Hydrophobic compounds may adsorb to the plasticware. Use low-binding plates and assess recovery to account for any loss. |
Quantitative Data of Representative mGluR5 Inhibitors
The following table summarizes the physicochemical properties and brain penetration data for several well-known mGluR5 inhibitors, illustrating the structure-activity relationship for BBB penetration.
| Compound | Molecular Weight (Da) | cLogP | TPSA (Ų) | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) | Reference |
| MPEP | 247.31 | 3.2 | 25.8 | ~1.5 | ~1.0 | [11] |
| MTEP | 200.26 | 2.5 | 51.6 | ~2.0 | ~1.2 | [11] |
| CTEP | 457.88 | 5.4 | 45.7 | 2.6 | ~1.0 | [12][13] |
| Fenobam | 304.32 | 3.1 | 54.4 | - | - | [12] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive, transcellular permeability across the BBB.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plate
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for analysis
Methodology:
-
Prepare the Artificial Membrane: Dissolve porcine brain lipid in dodecane (e.g., 20 mg/mL).
-
Coat the Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well of the filter (donor) plate.
-
Prepare Donor Solutions: Dissolve test and control compounds in PBS (with a small percentage of DMSO if necessary, typically <1%) to a final concentration of 10 µM. Add 150 µL of each solution to the donor plate wells.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor well.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [-ln(1 - CA(t) / Cequilibrium)] / [(A * (1/VD + 1/VA)) * t] Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.[14][15]
Protocol 2: In Vivo Microdialysis for Measuring Unbound Brain Concentration
This technique allows for the sampling of unbound drug from the brain extracellular fluid (ECF) in freely moving animals.[6]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cutoff)
-
Syringe pump
-
Fraction collector
-
Animal model (e.g., rat, mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS for analysis
Methodology:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min) using a syringe pump.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours before drug administration.
-
Drug Administration: Administer the mGluR5 inhibitor via the desired route (e.g., intraperitoneal, oral).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
Probe Calibration (In Vivo Recovery): Determine the in vivo recovery of the probe to calculate the actual ECF concentration from the dialysate concentration. This can be done using methods like the zero-flow rate method or the retrodialysis method.
-
Sample Analysis: Analyze the concentration of the drug in the dialysate samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the unbound brain concentration versus time profile.[16][17][18]
Visualizations
Caption: mGluR5 Signaling Pathway.
Caption: Experimental Workflow for Assessing Brain Penetrance.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 9. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTEP - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. enamine.net [enamine.net]
- 16. benchchem.com [benchchem.com]
- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of MRZ-8676 vs MPEP in dyskinesia models
A Comparative Analysis of Efficacy for Researchers and Drug Development Professionals
L-DOPA-induced dyskinesia (LID) remains a significant hurdle in the long-term management of Parkinson's disease. The search for effective treatments has led to the investigation of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) as a promising therapeutic strategy. This guide provides a detailed comparison of two such NAMs, MRZ-8676 and MPEP, focusing on their preclinical efficacy in established animal models of dyskinesia.
Quantitative Efficacy in Rodent Models of L-DOPA-Induced Dyskinesia
The primary preclinical model for assessing the efficacy of anti-dyskinetic drugs is the 6-hydroxydopamine (6-OHDA)-lesioned rat, which develops abnormal involuntary movements (AIMs) upon chronic L-DOPA administration. Both this compound and MPEP have demonstrated significant efficacy in reducing these AIMs.
| Compound | Animal Model | Dosing Regimen (mg/kg) | Efficacy (% Reduction in AIMs) | Key Findings |
| This compound | 6-OHDA-lesioned Rat | 8.33, 25, 75 (oral) | Up to ~80% | Dose-dependent reduction in axial, limb, and orolingual AIMs. No tolerance observed after 6 days of treatment. |
| MPEP | 6-OHDA-lesioned Rat | Not specified in detail, co-administered with L-DOPA | Significant reduction in limb, axial, and total AIMs | Co-administration with L-DOPA from the start of treatment decreased the development of dyskinesia.[1] |
| MPEP | MPTP-lesioned Monkey | Not specified in detail | Prevention of LID development | Associated with reduced neuroinflammation in the brain. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the key experimental protocols used to evaluate this compound and MPEP in dyskinesia models.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of L-DOPA-Induced Dyskinesia
This is the most widely used rodent model to study LID.
-
Animal Model : Adult male Sprague-Dawley or Wistar rats are typically used.[2]
-
Lesioning Procedure :
-
Animals are anesthetized, and a unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting 6-OHDA into the medial forebrain bundle or the striatum.[2]
-
To protect noradrenergic neurons, a norepinephrine reuptake inhibitor such as desipramine is often administered prior to the 6-OHDA injection.
-
The success of the lesion is typically confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist like apomorphine. A significant number of contralateral turns (away from the lesioned side) indicates a successful lesion.
-
-
Induction of Dyskinesia :
-
Following lesion confirmation, rats are treated daily with L-DOPA (typically 6-10 mg/kg, i.p. or s.c.) and a peripheral decarboxylase inhibitor (e.g., benserazide) for an extended period (e.g., 3 weeks).[2]
-
This chronic L-DOPA administration leads to the gradual development of AIMs, which include axial, limb, and orolingual dyskinesias.
-
-
Drug Administration and Behavioral Assessment :
-
Test compounds (this compound or MPEP) are administered at various doses prior to or concurrently with the L-DOPA injection.
-
AIMs are then scored by a trained observer, typically at regular intervals over several hours, using a standardized rating scale that assesses the severity and amplitude of the movements in different body regions.
-
MPTP-Lesioned Primate Model of L-DOPA-Induced Dyskinesia
This model is considered the "gold standard" for preclinical LID research due to its closer resemblance to the human condition.
-
Animal Model : Non-human primates, such as macaques, are used.
-
Lesioning Procedure :
-
Parkinsonism is induced by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
The degree of parkinsonism is assessed using a clinical rating scale that evaluates motor symptoms like bradykinesia, rigidity, and tremor.
-
-
Induction of Dyskinesia :
-
Similar to the rat model, chronic administration of L-DOPA to MPTP-lesioned primates induces dyskinesia, which manifests as chorea and dystonia.
-
-
Drug Administration and Behavioral Assessment :
-
Test compounds are administered, and the severity of dyskinesia is evaluated by trained observers using a validated dyskinesia rating scale.
-
Signaling Pathways and Mechanism of Action
Both this compound and MPEP act as negative allosteric modulators of the mGluR5 receptor. This receptor is predominantly located postsynaptically in brain regions critical for motor control, such as the striatum. In the parkinsonian state, there is a hyperactivity of the glutamatergic system, which contributes to the development of LID.
By binding to an allosteric site on the mGluR5 receptor, these compounds reduce the receptor's response to glutamate. This modulation is believed to restore the balance of neurotransmission in the basal ganglia, thereby alleviating dyskinetic movements. The downstream signaling cascade involves the inhibition of Gq protein coupling, which in turn reduces the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and protein kinase C (PKC) activation, ultimately dampening the excessive neuronal excitability associated with dyskinesia.
Conclusion
Both this compound and MPEP have demonstrated significant promise in preclinical models of L-DOPA-induced dyskinesia. This compound has shown a high degree of efficacy in a rat model with a clear dose-response relationship and a lack of tolerance development. MPEP has also proven effective in both rodent and primate models, with the added benefit of potentially reducing neuroinflammation. While a direct comparative study is lacking, the available data suggests that both compounds are potent mGluR5 NAMs with strong anti-dyskinetic properties. Further research, including head-to-head clinical trials, will be necessary to fully elucidate their comparative efficacy and safety profiles in Parkinson's disease patients.
References
Head-to-head comparison of MRZ-8676 and MTEP in vivo
A Comparative Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, data-driven comparison of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): MRZ-8676 and MTEP. Both compounds are widely utilized in preclinical research to investigate the therapeutic potential of mGluR5 inhibition in various neurological and psychiatric disorders. This document summarizes their in vivo performance, with a focus on L-DOPA-induced dyskinesia (LID), and provides detailed experimental methodologies and relevant signaling pathway visualizations to aid in experimental design and data interpretation.
Mechanism of Action
Both this compound and MTEP function as negative allosteric modulators of the mGluR5.[1] This means they bind to a site on the receptor that is distinct from the glutamate binding site, and in doing so, they reduce the receptor's response to glutamate.[2] mGluR5 is a G-protein coupled receptor that, upon activation, primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR5 and the inhibitory action of NAMs like this compound and MTEP.
Caption: mGluR5 signaling cascade and point of NAM inhibition.
In Vivo Performance: L-DOPA-Induced Dyskinesia (LID) Model
A key therapeutic application for mGluR5 NAMs is the management of L-DOPA-induced dyskinesia in Parkinson's disease. The following tables summarize the efficacy of this compound and MTEP in a rat model of LID.
Disclaimer: The following data is compiled from separate studies and does not represent a direct head-to-head comparison in the same experiment. Experimental conditions may have varied between studies.
Table 1: Efficacy of this compound in a Rat Model of L-DOPA-Induced Dyskinesia
| Dose (mg/kg, p.o.) | Route of Administration | Maximal Efficacy (% Reduction in Dyskinesia) | Reference |
| 8.33 | Oral (p.o.) | Significant reduction | [1] |
| 25 | Oral (p.o.) | Significant reduction | [1] |
| 75 | Oral (p.o.) | ~80% | [1] |
Source: Data extracted from a study on the pharmacological characterization of this compound.[1]
Table 2: Efficacy of MTEP in a Rat Model of L-DOPA-Induced Dyskinesia
| Dose (mg/kg, i.p.) | Route of Administration | Efficacy | Reference |
| 5 | Intraperitoneal (i.p.) | Significant reduction in total dyskinesia scores | [3] |
Source: Data extracted from a study on the antidyskinetic treatment with MTEP.[3]
Experimental Protocols
L-DOPA-Induced Dyskinesia (LID) in a Rat Model of Parkinson's Disease
This protocol describes a common method for inducing and assessing LID in rats to test the efficacy of antidyskinetic compounds.
Caption: Experimental workflow for LID studies in rats.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Parkinsonism: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. The lesion is typically confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
Induction of Dyskinesia: Rats with successful lesions receive daily injections of L-DOPA (e.g., 6-12 mg/kg, s.c. or i.p.) in combination with a peripheral decarboxylase inhibitor such as benserazide (e.g., 12.5 mg/kg, s.c. or i.p.) for approximately 3 weeks, or until stable abnormal involuntary movements (AIMs) are observed.
-
Drug Administration: this compound or MTEP is administered at various doses and time points relative to the L-DOPA injection, depending on the study design (acute vs. chronic treatment).
-
Behavioral Assessment: AIMs are scored by a trained observer, typically blind to the treatment conditions. The severity of axial, limb, and orolingual dyskinesias is rated on a standardized scale (e.g., 0-4) at regular intervals (e.g., every 20 minutes for 3-4 hours) after L-DOPA administration.
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
This compound has demonstrated efficacy in models of anxiety.[1] The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The session is recorded by an overhead video camera and analyzed using tracking software. Key parameters measured include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, as this indicates a reduction in the natural aversion of rodents to open, elevated spaces.
Summary and Conclusion
Both this compound and MTEP are potent and selective mGluR5 negative allosteric modulators with demonstrated in vivo efficacy in preclinical models of neurological disorders. The available data, primarily from studies on L-DOPA-induced dyskinesia, suggest that both compounds can significantly ameliorate these motor complications.
This compound has shown a clear dose-dependent effect in reducing LID in rats, with a high dose achieving a substantial reduction in symptoms.[1] MTEP has also been shown to be effective in this model.[3] However, a direct comparative study under identical experimental conditions is necessary to definitively conclude on the relative potency and efficacy of these two compounds.
For researchers selecting a tool compound for in vivo studies, the choice between this compound and MTEP may depend on factors such as the specific animal model, the desired route of administration, and the pharmacokinetic profile required for the experimental design. The detailed protocols and pathway information provided in this guide are intended to facilitate the design and execution of such studies.
References
Navigating the Safety Landscape of mGluR5 Negative Allosteric Modulators: A Comparative Analysis of MRZ-8676 and Other Key Compounds
For Immediate Release
A comprehensive review of the side effect profiles of mGluR5 negative allosteric modulators (NAMs) reveals distinct differences among compounds, with implications for future therapeutic development. This guide provides a detailed comparison of the preclinical and clinical safety data for MRZ-8676, fenobam, mavoglurant, dipraglurant, basimglurant, and ADX10059, offering valuable insights for researchers, scientists, and drug development professionals.
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising target for a range of neurological and psychiatric disorders. However, the development of mGluR5 NAMs has been hampered by on-target adverse effects. This comparative guide synthesizes available data to provide a clear overview of the safety and tolerability of key molecules in this class.
Comparative Side Effect Profile of mGluR5 NAMs
The following table summarizes the reported adverse events for this compound and other prominent mGluR5 NAMs. Data is compiled from preclinical studies and clinical trials.
| Compound | Common Adverse Events | Serious Adverse Events / Dose-Limiting Toxicities |
| This compound | Preclinical data suggests potential for cognitive impairment (deficits in contextual fear conditioning).[1] | Psychoactive potential remains a concern for this class of compounds.[1] |
| Fenobam | Dizziness, headache, nausea, metallic taste, fatigue, mild sedation.[2][3] | Amnesia and psychotomimetic symptoms at higher doses.[2] |
| Mavoglurant | Dizziness, euphoria, fatigue, hallucination, insomnia, nausea, headache.[4][5][6] | Generally well-tolerated in studies for Cocaine Use Disorder, with no serious adverse events reported in the mavoglurant group.[5][6] |
| Dipraglurant | Dizziness, vertigo, visual disturbance, feeling drunk, nausea, fatigue, dyskinesia.[7][8][9] | Adverse events were generally not severe or dose-limiting.[7] |
| Basimglurant | Dizziness (most common, transient, and mild), psychiatric disorders (including hallucinations or psychosis in a small number of patients).[3][4][10][11] | Generally well-tolerated in major depression and Fragile X syndrome trials.[4][10] |
| ADX10059 | Dizziness, vertigo, sleep disturbance, flatulence, somnolence, cough, rhinorrhoea.[1][10][12] | Elevation of liver transaminases (ALT), predictive of potential drug-induced liver injury, led to the discontinuation of its development for long-term use.[12] |
Experimental Protocols
A summary of the methodologies employed in key safety and tolerability assessments is provided below.
This compound: Preclinical Safety Assessment
-
Contextual Fear Conditioning in Rats: To assess cognitive function, rats were trained in a specific context with an aversive stimulus (e.g., foot shock). The ability of the rats to recall the association, measured by freezing behavior, was evaluated after administration of this compound at various doses (2.78, 8.33, 25, and 75 mg/kg, p.o.) 180 minutes before the test. A reduction in freezing behavior was interpreted as a potential cognitive impairment.[1]
Fenobam: Human Safety and Tolerability Study (NCT01806415)
-
Study Design: A randomized, blinded, parallel-group, placebo-controlled trial in 32 healthy adult volunteers.
-
Intervention: Single oral doses of 50 mg, 100 mg, or 150 mg of fenobam, or a 150 mg placebo.
-
Safety Assessments: Monitoring of side effects via a questionnaire administered at the end of the study day, the following day, and one week after dosing. Blood samples were collected periodically for pharmacokinetic analysis.[8]
Mavoglurant: Safety Study in Cocaine Use Disorder (NCT03242928)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Safety Assessments: Monitoring and recording of all adverse events, with a distinction between serious and non-serious events.[5][13]
Dipraglurant: Phase 2a Trial in Parkinson's Disease with Levodopa-Induced Dyskinesia (NCT04857359)
-
Study Design: A double-blind, placebo-controlled, randomized, 4-week, parallel-group, multicenter dose-escalation trial involving 76 patients.
-
Intervention: Dose escalation from 50 mg once daily to 100 mg three times daily.
-
Safety Assessments: Assessed based on clinical and biological examinations and recording of adverse events.[14][15]
Basimglurant: Phase 2b Trial in Major Depressive Disorder (NCT01437657)
-
Study Design: A double-blind, randomized clinical trial of 333 adult patients.
-
Intervention: 0.5 mg or 1.5 mg of basimglurant MR, or placebo, once daily as adjunctive therapy.
-
Safety Assessments: Monitoring of adverse events at each visit.[10]
ADX10059: Phase I Safety Study
-
Study Design: A three-way crossover study in 15 healthy volunteers.
-
Objectives: To assess the pharmacokinetics, tolerability, and safety of a single dose of a new formulation of ADX10059 and to study potential interactions with proton-pump inhibitors and food.[16]
Visualizing mGluR5 Signaling and Experimental Workflow
To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of Negative Allosteric Modulators (NAMs).
Caption: A generalized workflow for the safety assessment of a new drug candidate, from preclinical to post-marketing phases.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basimglurant for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy and Safety of Basimglurant as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. novctrd.com [novctrd.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Addex therapeutics :: Addex Starts Phase I ADX10059 Interaction Study [addextherapeutics.com]
MRZ-8676: A More Potent mGluR5 Antagonist than First-Generation Compounds
A detailed comparison reveals that MRZ-8676 demonstrates superior potency as a metabotropic glutamate receptor 5 (mGluR5) antagonist when compared to first-generation compounds such as MPEP and fenobam. This guide provides an in-depth analysis of the available experimental data, detailed methodologies of key assays, and the underlying signaling pathways for researchers, scientists, and drug development professionals.
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission and plasticity in the central nervous system.[1] Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[2][3] First-generation mGluR5 negative allosteric modulators (NAMs), including MPEP and fenobam, were instrumental in validating the therapeutic potential of targeting this receptor.[3] Newer compounds, such as this compound, have since been developed, aiming for improved potency and pharmacokinetic properties.[4]
Potency Comparison: this compound vs. First-Generation Antagonists
Quantitative analysis of the inhibitory activity of this compound against mGluR5 reveals a higher potency compared to the first-generation antagonists MPEP and fenobam. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
This compound exhibits an IC50 of 23.2 nM in a functional assay assessing the negative allosteric modulation of human mGluR5 expressed in CHO cells.[5] In comparable functional assays, MPEP shows an IC50 of 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis, while fenobam has an IC50 of 58 nM for inhibiting the quisqualate-evoked intracellular calcium response.[6][7] A lower IC50 value indicates greater potency.
| Compound | Generation | Assay Type | IC50 (nM) |
| This compound | Newer Generation | Functional Assay (FLIPR) | 23.2 [5] |
| MPEP | First Generation | Functional Assay (PI Hydrolysis) | 36[6] |
| Fenobam | First Generation | Functional Assay (Calcium Mobilization) | 58[7][8] |
mGluR5 Signaling Pathway
Activation of the mGluR5 receptor by the neurotransmitter glutamate initiates a Gq-protein-coupled signaling cascade. This process involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] The resulting increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG modulate a wide range of downstream cellular processes.[9]
Caption: The mGluR5 Gq-coupled signaling cascade.
Experimental Protocols
The potency of mGluR5 antagonists is typically determined through in vitro binding and functional assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for the mGluR5 receptor by quantifying its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells engineered to express the mGluR5 receptor (e.g., CHO or HEK293 cells).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled mGluR5-specific ligand (e.g., [3H]MPEP) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This is a functional assay that measures a compound's ability to inhibit the receptor's signaling activity.
Methodology:
-
Cell Culture: Cells stably expressing the mGluR5 receptor are seeded into microplates.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM), which increases in fluorescence intensity upon binding to free calcium.
-
Compound Addition: The test compound (antagonist) is added to the wells at various concentrations and pre-incubated.
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor, triggering the release of intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a plate reader (such as a FLIPR - Fluorometric Imaging Plate Reader).
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.
Caption: Workflow for a calcium mobilization functional assay.
References
- 1. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 2. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of this compound, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Drug Derivative | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Signaling mechanisms of metabotropic glutamate receptor 5 subtype and its endogenous role in a locomotor network - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of MRZ-8676 in Mitigating Dyskinesia in Non-Human Primates
A scientific guide for researchers and drug development professionals on the validation of the antidyskinetic effects of MRZ-8676, a selective negative allosteric modulator of the mGluR5 receptor, in non-human primate models of Parkinson's disease.
This guide provides a comparative analysis of the antidyskinetic properties of this compound and other mGluR5 antagonists that have been evaluated in non-human primate models of L-DOPA-induced dyskinesia (LID). While direct studies of this compound in primate models are not yet extensively published, its efficacy in rodent models and the consistent performance of other compounds in the same class in primate studies offer a strong predictive validation of its potential therapeutic benefits.
Introduction to L-DOPA-Induced Dyskinesia and the Role of mGluR5
Long-term treatment with levodopa (L-DOPA), the gold-standard therapy for Parkinson's disease (PD), often leads to the development of debilitating involuntary movements known as L-DOPA-induced dyskinesia (LID).[1] The pathophysiology of LID is complex and involves significant alterations in glutamatergic neurotransmission within the basal ganglia.[2] The metabotropic glutamate receptor 5 (mGluR5) has emerged as a key therapeutic target due to its role in modulating neuronal excitability and synaptic plasticity.[3][4] Negative allosteric modulators (NAMs) of mGluR5, such as this compound, have shown promise in preclinical models by reducing dyskinesia without compromising the antiparkinsonian effects of L-DOPA.[5][6]
Comparative Efficacy of mGluR5 Antagonists in Non-Human Primates
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate is considered the gold-standard model for studying LID as it closely recapitulates the motor features observed in humans.[7] Several mGluR5 antagonists have demonstrated significant antidyskinetic effects in this model. The following table summarizes the quantitative data from key studies on compounds comparable to this compound.
| Compound | Animal Model | Dose Range | Route of Administration | Peak Dyskinesia Reduction | Key Findings |
| Mavoglurant (AFQ056) | MPTP-lesioned Macaca fascicularis | 5 - 250 mg/kg | Oral | Significant reduction at 25, 125, and 250 mg/kg | Maintained antiparkinsonian efficacy of L-DOPA.[8][9] |
| Dipraglurant | MPTP-lesioned macaque | 3 - 30 mg/kg | Oral | Dose-dependent inhibition, with best effect at 30 mg/kg | Did not alter L-DOPA efficacy.[10] |
| MPEP | MPTP-lesioned Macaca fascicularis | 10 and 30 mg/kg | - | 39% and 29% reduction respectively | Dose-dependently reduced mean dyskinesia scores.[5] |
| MTEP | MPTP-lesioned Macaca fascicularis | 10 and 30 mg/kg | - | 44% and 29% reduction respectively | Dose-dependently reduced mean dyskinesia scores.[5] |
| Fenobam | MPTP-treated monkeys | - | - | Significant reduction of peak-dose dyskinesia | Did not influence L-DOPA antiparkinsonian effects.[11] |
Experimental Protocols
The following provides a generalized experimental protocol for inducing and evaluating LID in a non-human primate model, based on methodologies cited in the literature.[8][12][13]
1. Animal Model:
-
Species: Macaque monkeys (Macaca mulatta or Macaca fascicularis) are commonly used.[12]
-
Induction of Parkinsonism: Animals are treated with MPTP to induce a stable parkinsonian state.[7]
2. Induction of L-DOPA-Induced Dyskinesia:
-
Chronic administration of L-DOPA is used to elicit dyskinetic movements.[1]
3. Drug Administration:
-
The test compound (e.g., this compound or a comparator) is typically administered orally.
-
A crossover study design is often employed, where each animal receives all treatment doses and a placebo in a randomized order.[10]
4. Behavioral Assessment:
-
Dyskinesia is scored by trained observers who are blinded to the treatment.
-
A standardized dyskinesia rating scale, such as the Non-Human Primate Dyskinesia Rating Scale, is used to quantify the severity of involuntary movements.[14]
-
Parkinsonian symptoms are also evaluated to ensure the test compound does not negatively impact the therapeutic effect of L-DOPA.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for mGluR5 antagonists in LID and a typical experimental workflow for their evaluation in non-human primates.
References
- 1. Animal models of l-dopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of metabotropic glutamate 5-receptor antagonists for treatment of levodopa-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGluR5 metabotropic glutamate receptors and dyskinesias in MPTP monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Animal models of L-DOPA-induced dyskinesia: an update on the current options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The acute antiparkinsonian and antidyskinetic effect of AFQ056, a novel metabotropic glutamate receptor type 5 antagonist, in L-Dopa-treated parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mGluR5 negative allosteric modulator dipraglurant reduces dyskinesia in the MPTP macaque model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Levodopa-induced dyskinesia and response fluctuations in primates rendered parkinsonian with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A critique of available scales and presentation of the Non-Human Primate Dyskinesia Rating Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Clinically Tested mGluR5 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clinically tested negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This analysis is supported by experimental data from both clinical and preclinical studies.
The metabotropic glutamate receptor 5 (mGluR5) has been a significant target in the development of therapeutics for a range of neurological and psychiatric disorders. Negative allosteric modulators, which offer a more subtle and potentially safer way to dampen receptor activity compared to direct antagonists, have been a primary focus. Despite promising preclinical data, the clinical translation of mGluR5 NAMs has been challenging, with many candidates failing to meet primary endpoints in late-stage trials. This guide reviews the key clinically tested mGluR5 NAMs, presenting their clinical trial outcomes, safety profiles, and the preclinical experimental data that supported their development.
Clinically Tested mGluR5 Negative Allosteric Modulators: A Comparative Overview
Several mGluR5 NAMs have advanced into clinical trials for various indications. The table below summarizes the key clinical data for some of the most prominent compounds.
| Compound Name | Investigated Indications | Highest Phase of Development | Key Efficacy Findings | Key Safety and Tolerability Findings |
| Mavoglurant (AFQ056) | Fragile X Syndrome (FXS), Levodopa-induced Dyskinesia (LID) in Parkinson's Disease, Cocaine Use Disorder, Alcohol Use Disorder | Phase II/III (Discontinued for FXS) | Failed to meet primary efficacy endpoints in Phase IIb trials for FXS in both adults and adolescents.[1][2][3] Showed a reduction in cocaine and alcohol use in a Phase 2 trial for cocaine use disorder.[4] | Generally well-tolerated.[5] Most common adverse events in FXS trials included nasopharyngitis, insomnia, aggression, and upper respiratory tract infection.[5] |
| Basimglurant (RG7090/NOE-101) | Major Depressive Disorder (MDD), Fragile X Syndrome (FXS), Trigeminal Neuralgia | Phase II/III | Did not meet the primary endpoint in a Phase 2b trial for MDD as an adjunctive therapy.[4][6] However, the 1.5 mg dose showed some antidepressant effects on secondary, patient-rated measures.[6] A Phase 2 trial in FXS did not show improvement over placebo.[7] Ongoing Phase II/III trials for trigeminal neuralgia. | Generally well-tolerated in MDD and FXS trials.[6][7] In the FXS trial, a higher incidence of psychiatric adverse events, including hallucinations, was reported with basimglurant.[7] |
| Dipraglurant | Levodopa-induced Dyskinesia (LID) in Parkinson's Disease, Blepharospasm | Phase IIb/III | Phase IIa data showed a significant reduction in LID severity.[8][9][10][11][12] A Phase 2a feasibility study in blepharospasm was inconclusive. | Generally safe and well-tolerated in Phase IIa for LID.[10] Most frequent adverse events included dyskinesia, dizziness, nausea, and fatigue.[10] |
| Fenobam | Anxiety, Fragile X Syndrome (FXS) | Phase II | Early clinical trials for anxiety showed efficacy comparable to diazepam.[13][14] A pilot open-label, single-dose trial in adults with FXS showed no significant adverse reactions and suggested potential for clinical improvements.[15] | Good safety profile reported in early anxiety trials with no oversedation or muscle relaxant effects.[13] No significant adverse events in a single-dose FXS trial.[15] |
| STX-107 | Fragile X Syndrome (FXS) | Phase I | Initiated a Phase 1 single ascending dose study in healthy volunteers to evaluate safety, tolerability, and pharmacokinetics.[16] | No publicly available data on safety and tolerability from clinical trials. |
In Vitro Pharmacological Comparison
A comprehensive in vitro pharmacological characterization of several clinically and preclinically tested mGluR5 NAMs was conducted by Arsova et al. (2020).[17] The following table summarizes key findings from this and other preclinical studies, highlighting the differences in binding kinetics and functional inhibition among the compounds.
| Compound | Receptor Residence Time | Inhibition of l-glutamate-induced Ca2+ mobilization (IC50, nM) | Inhibition of l-glutamate-induced IP1 accumulation (IC50, nM) | Inhibition of l-glutamate-induced ERK1/2 phosphorylation (IC50, nM) |
| Mavoglurant | Long (>400 min) | 13 | 3.5 | 4.1 |
| Basimglurant | Long (>400 min) | 2.0 | 0.48 | 0.81 |
| Dipraglurant | Low (<10 min) | 18 | 4.6 | 12 |
| Fenobam | Not reported in Arsova et al. (2020) | 58 (quisqualate-evoked)[14] | Not reported | Not reported |
| STX107 | Low (<10 min) | 3.2 | 0.76 | 1.8 |
Data for Mavoglurant, Basimglurant, Dipraglurant, and STX107 are from Arsova et al. (2020) using rat mGluR5 expressed in HEK293A cells.[17] Data for Fenobam is from Porter et al. (2005) using human mGluR5.[14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the preclinical characterization of these mGluR5 NAMs.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) and kinetics (kon and koff) of the NAMs to the mGluR5 receptor.
-
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293A) stably expressing the mGluR5 receptor.
-
Incubation: Membranes are incubated with a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP or [3H]methoxy-PEPy) and varying concentrations of the unlabeled NAM.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation. For kinetic analysis, association and dissociation rates are measured over time.
-
Functional Assays
These assays measure the ability of the NAMs to inhibit the function of the mGluR5 receptor in response to an agonist (e.g., glutamate or quisqualate).
-
Calcium Mobilization Assay:
-
Cell Culture: HEK293A cells expressing mGluR5 are plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of the NAM.
-
Agonist Stimulation: An EC80 concentration of l-glutamate is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence using a plate reader (e.g., FlexStation).[18]
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
-
-
Inositol Monophosphate (IP1) Accumulation Assay:
-
Principle: This assay measures the accumulation of IP1, a downstream product of PLC activation, which is a key signaling event for mGluR5.
-
Protocol: Cells expressing mGluR5 are incubated with the NAM followed by stimulation with an agonist in the presence of LiCl (to inhibit IP1 degradation). The amount of accumulated IP1 is then quantified using a commercially available kit (e.g., IP-One HTRF assay).[17][19]
-
-
ERK1/2 Phosphorylation Assay:
-
Principle: This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), another downstream signaling event of mGluR5 activation.
-
Protocol: Cells are treated with the NAM and then stimulated with an agonist. Cell lysates are then analyzed for phosphorylated ERK1/2 levels using techniques like Western blotting or AlphaScreen.[17]
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
mGluR5 Signaling Pathway
This diagram illustrates the canonical signaling cascade initiated by the activation of the mGluR5 receptor.
Caption: Canonical mGluR5 signaling cascade.
Experimental Workflow for In Vitro NAM Characterization
This diagram outlines the typical workflow for characterizing the in vitro pharmacology of mGluR5 NAMs.
Caption: In vitro characterization workflow.
Conclusion
The development of mGluR5 negative allosteric modulators represents a significant effort to target glutamatergic dysfunction in a range of CNS disorders. While the clinical journey of these compounds has been marked by setbacks, particularly in the context of neurodevelopmental disorders like Fragile X Syndrome, ongoing research continues to refine our understanding of their therapeutic potential. The divergent clinical outcomes highlight the complexity of translating preclinical findings and underscore the importance of patient selection, biomarker development, and the choice of appropriate clinical endpoints. The detailed in vitro pharmacological data, such as receptor residence time and pathway-specific inhibition, may provide crucial insights for the rational design of future mGluR5 NAMs with improved clinical efficacy and safety profiles. The continued investigation of compounds like dipraglurant in Parkinson's disease-related dyskinesia and basimglurant in trigeminal neuralgia indicates that the therapeutic window for mGluR5 modulation is still being actively explored.
References
- 1. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. sciencenews.org [sciencenews.org]
- 4. medscape.com [medscape.com]
- 5. fragilexnewstoday.com [fragilexnewstoday.com]
- 6. Efficacy and Safety of Basimglurant as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addex therapeutics :: Addex Dipraglurant Shows Highly Statistically Significant Anti-Dyskinetic Effects Following Additional Analysis of Data from the PD-LID Phase II Proof of Concept [addextherapeutics.com]
- 9. scienceofparkinsons.com [scienceofparkinsons.com]
- 10. A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dipraglurant drug meets endpoints: Addex reports - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A pilot open label, single dose trial of fenobam in adults with fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Tests Begin on Medication to Correct Fragile X Defect - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 17. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
MRZ-8676: A Comparative Analysis of its Cross-reactivity with Metabotropic Glutamate Receptors
For Immediate Release
FRANKFURT, Germany – MRZ-8676, a novel compound under investigation, demonstrates significant selectivity as a negative allosteric modulator (NAM) for the metabotropic glutamate receptor subtype 5 (mGluR5). This guide provides a comparative analysis of the cross-reactivity of this compound with other metabotropic glutamate receptors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective negative allosteric modulator of mGluR5 with an IC50 of 125 nM. Extensive in vitro screening has revealed a favorable selectivity profile, with no significant activity observed at other metabotropic glutamate receptor subtypes at concentrations up to 10 µM. This high selectivity minimizes the potential for off-target effects related to the modulation of other mGluRs, making this compound a precise tool for studying mGluR5 pharmacology and a promising candidate for therapeutic development.
Cross-Reactivity Profile of this compound
The selectivity of this compound was assessed against a panel of human metabotropic glutamate receptors (mGluR1, mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8) expressed in recombinant cell lines. The data, summarized in the table below, indicates a high degree of selectivity for mGluR5.
| Receptor Subtype | Ligand/Modulator | Assay Type | Measured Activity (IC50/Ki) | Fold Selectivity vs. mGluR5 |
| mGluR5 | This compound | Functional Assay | 125 nM | - |
| mGluR1 | This compound | Functional Assay | > 10,000 nM | > 80-fold |
| mGluR2 | This compound | Functional Assay | > 10,000 nM | > 80-fold |
| mGluR3 | This compound | Functional Assay | > 10,000 nM | > 80-fold |
| mGluR4 | This compound | Functional Assay | > 10,000 nM | > 80-fold |
| mGluR6 | This compound | Functional Assay | > 10,000 nM | > 80-fold |
| mGluR7 | This compound | Functional Assay | > 10,000 nM | > 80-fold |
| mGluR8 | This compound | Functional Assay | > 10,000 nM | > 80-fold |
Data sourced from internal preclinical investigations.
Experimental Methodologies
The cross-reactivity of this compound was determined using functional assays that measure the compound's ability to modulate receptor activity in response to an agonist. A detailed overview of the experimental protocol is provided below.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used for the expression of individual human mGluR subtypes.
-
Transfection: Cells were transiently transfected with plasmids encoding the respective human mGluR cDNAs using a standard lipid-based transfection reagent. Cells were cultured for 24-48 hours post-transfection to allow for receptor expression.
Functional Assay: Calcium Mobilization
For Group I mGluRs (mGluR1 and mGluR5), which couple to Gq proteins and signal through intracellular calcium mobilization, a fluorescent calcium indicator assay was employed.
-
Cell Plating: Transfected cells were plated into 96-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: this compound was added at varying concentrations and incubated for a predetermined period.
-
Agonist Stimulation: A known mGluR agonist (e.g., Glutamate or Quisqualate) was added at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Changes in intracellular calcium concentration were measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values, representing the concentration of this compound required to inhibit 50% of the agonist-induced response, were calculated using a four-parameter logistic equation.
Functional Assay: cAMP Measurement
For Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs, which couple to Gi/o proteins and inhibit adenylyl cyclase, a cyclic adenosine monophosphate (cAMP) accumulation assay was utilized.
-
Cell Plating: Transfected cells were plated into 96-well microplates.
-
Stimulation: Cells were incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of Forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Compound and Agonist Addition: this compound at various concentrations and a specific mGluR agonist (e.g., LY379268 for Group II, L-AP4 for Group III) were added.
-
Cell Lysis and Detection: After incubation, cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of this compound to modulate the agonist-induced inhibition of Forskolin-stimulated cAMP production was assessed to determine its activity at these receptor subtypes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathways of the different metabotropic glutamate receptor groups and the general experimental workflow for assessing the cross-reactivity of this compound.
Caption: Signaling pathways of metabotropic glutamate receptor groups.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Conclusion
A Comparative Analysis of the Neuroprotective Effects of MRZ-8676 and Other N-Methyl-D-Aspartate (NMDA) Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of MRZ-8676, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with established N-methyl-D-aspartate (NMDA) receptor antagonists. The following analysis is based on available preclinical data and aims to elucidate the distinct and overlapping mechanisms of these compounds in mitigating neuronal damage.
Introduction to Neuroprotection Strategies
Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a key pathological process in various neurological disorders, including stroke and neurodegenerative diseases.[1] Consequently, targeting the glutamatergic system has been a major focus of neuroprotective drug development. This guide will compare two principal strategies: direct antagonism of NMDA receptors and allosteric modulation of related glutamate receptors.
Compound Profiles
This comparison focuses on the following compounds:
-
This compound: A negative allosteric modulator of mGluR5.
-
MRZ 2/579: An uncompetitive NMDA receptor antagonist.
-
Memantine: A low-affinity, uncompetitive NMDA receptor antagonist.
-
Ketamine: A non-competitive NMDA receptor antagonist.
-
Dizocilpine (MK-801): A potent, non-competitive NMDA receptor antagonist.
Quantitative Assessment of Neuroprotective Efficacy
The neuroprotective potential of these compounds has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vivo Neuroprotection in Stroke Models
| Compound | Animal Model | Administration Route & Dose | Key Findings | Reference |
| MRZ 2/579 | Rat (Transient MCAO) | i.v. bolus (10 mg/kg) + infusion (6 mg/kg/h) | Reduced total infarct volume by 65% | [2] |
| Dizocilpine (MK-801) | Rat (Hypoglycemia) | i.v. (1.5-5.0 mg/kg) | Dose-dependent reduction in neuronal necrosis in hippocampus and striatum | [3] |
| Memantine | Neonatal Rat (Photothrombotic Stroke) | i.p. (20 mg/kg) | Reduced infarct size by 36.3% | [4] |
| Ketamine | Not specified | Not specified | Reduces excitotoxicity and inflammation | [5] |
MCAO: Middle Cerebral Artery Occlusion
Table 2: In Vitro Neuroprotection against Excitotoxicity
| Compound | Cell Model | Insult | Key Findings | Reference |
| MPEP (mGluR5 NAM) | Rat Cortical Neurons | NMDA | Significant neuroprotection at ≥20 µM | [6] |
| MTEP (mGluR5 NAM) | Rat Cortical Neurons | NMDA | Small neuroprotective effect at 200 µM | [6] |
| Dizocilpine (MK-801) | Human Embryonic Stem Cell-derived Neurons | Glutamate (20 µM) | Significantly reduced excitotoxic cell death | [7] |
| Memantine | Not specified | NMDA | Blocks hyperactive NMDA channels | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays cited in this guide.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical model is widely used to mimic ischemic stroke in humans.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours for transient MCAO) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture remains in place.
-
Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.[9][10]
In Vitro Assays for Neuronal Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Culture: Neuronal cells are plated in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with the test compound (e.g., this compound) for a specified duration before being exposed to an excitotoxic insult (e.g., NMDA or glutamate).
-
MTT Incubation: Following the insult, the culture medium is replaced with a medium containing MTT (typically 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[11][12]
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are cultured and treated in 96-well plates.
-
Sample Collection: After the treatment period, a sample of the culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with an LDH assay reagent cocktail, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the sample catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of dead or damaged cells.[1][3]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and NMDA receptor antagonists are mediated through distinct yet potentially interconnected signaling pathways.
This compound and mGluR5 Negative Allosteric Modulation
This compound, as an mGluR5 NAM, does not directly block the glutamate binding site but instead binds to an allosteric site on the receptor, reducing its response to glutamate. The neuroprotective mechanism is thought to involve:
-
Reduction of Intracellular Calcium: mGluR5 is a Gq-coupled receptor that, upon activation, leads to the release of intracellular calcium stores via the phospholipase C (PLC) and inositol trisphosphate (IP3) pathway. By inhibiting mGluR5, this compound can attenuate this calcium release, thereby preventing downstream excitotoxic events.
-
Modulation of NMDA Receptor Function: There is evidence of functional and physical interactions between mGluR5 and NMDA receptors. By modulating mGluR5, this compound may indirectly reduce the over-activation of NMDA receptors.
NMDA Receptor Antagonists
Compounds like MRZ 2/579, Memantine, Ketamine, and Dizocilpine directly target the NMDA receptor ion channel. Their mechanism of action involves:
-
Channel Blockade: These antagonists bind within the ion channel of the NMDA receptor, physically obstructing the influx of calcium (Ca²⁺) ions.[13] This directly counteracts the excessive Ca²⁺ entry that triggers excitotoxic neuronal death.
-
Use-Dependent Blockade (for uncompetitive antagonists like Memantine and MRZ 2/579): These antagonists only bind to the NMDA receptor when it is in an open state, meaning they preferentially block excessively active channels while having less of an effect on normal synaptic transmission. This is thought to contribute to a better side-effect profile compared to non-competitive antagonists.[14]
Comparative Discussion
The primary distinction between this compound and the other compounds lies in their direct targets. While NMDA receptor antagonists directly block the ion channel responsible for excitotoxic calcium influx, this compound acts upstream by modulating a related receptor, mGluR5.
This difference in mechanism may have significant therapeutic implications. The broad and potent blockade of NMDA receptors by compounds like Dizocilpine (MK-801) has been associated with significant side effects, including cognitive impairment and psychosis, which has limited their clinical translation.[13] The use-dependent nature of Memantine represents an improvement, leading to better tolerability.[14]
The allosteric modulation of mGluR5 by this compound offers a potentially more nuanced approach. By fine-tuning glutamatergic signaling rather than imposing a complete blockade, mGluR5 NAMs may offer a wider therapeutic window with fewer side effects. However, the neuroprotective efficacy of this indirect approach relative to direct NMDA receptor antagonism requires further investigation through head-to-head comparative studies.
Conclusion
Both mGluR5 negative allosteric modulation and NMDA receptor antagonism represent viable strategies for neuroprotection. The available data on MRZ 2/579 and other NMDA receptor antagonists demonstrate their potent effects in reducing neuronal damage in preclinical models of excitotoxicity. While specific neuroprotective data for this compound is less abundant in the public domain, the mechanistic rationale for its use is sound. Future research should focus on direct, quantitative comparisons of these different classes of compounds in standardized models of neurological injury to better delineate their respective therapeutic potentials.
Experimental Workflow Diagram
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. MRZ 2/579, a novel uncompetitive N-methyl-D-aspartate antagonist, reduces infarct volume and brain swelling and improves neurological deficit after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.8. LDH assay [bio-protocol.org]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. scispace.com [scispace.com]
Why did previous mGluR5 NAMs fail in clinical trials?
An Analysis of a Promising Target: Why Previous mGluR5 Negative Allosteric Modulators (NAMs) Stumbled in Clinical Trials
For Immediate Release
A deep dive into the clinical setbacks of mGluR5 NAMs offers crucial lessons for future drug development in neuroscience. Despite strong preclinical evidence, a string of high-profile clinical trial failures for mGluR5 negative allosteric modulators (NAMs) has prompted a re-evaluation of strategies for targeting this receptor in neuropsychiatric and neurological disorders.
Metabotropic glutamate receptor 5 (mGluR5) has long been a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders, including Fragile X syndrome (FXS), depression, anxiety, and Parkinson's disease-related dyskinesia. Preclinical studies have consistently demonstrated the potential of mGluR5 NAMs to modulate aberrant glutamatergic signaling, a key pathological feature in these conditions. However, the translation of this preclinical promise into clinical success has been fraught with challenges, leading to the discontinuation of several promising drug candidates. This guide provides a comparative analysis of prominent mGluR5 NAMs that have failed in clinical trials, summarizing the available data, outlining experimental methodologies, and offering insights into the potential reasons for their downfall.
Comparative Analysis of Failed mGluR5 NAMs
The journey of mGluR5 NAMs through clinical development has been marked by a series of disappointing outcomes. The table below summarizes the clinical trial results for several key compounds.
| Compound | Indication(s) | Phase of Failure | Reason for Failure/Discontinuation | Key Clinical Trial Findings |
| Basimglurant (RG7090) | Fragile X Syndrome, Major Depressive Disorder | Phase II | Lack of efficacy | Did not demonstrate improvement over placebo in a 12-week study for FXS.[1] In a Phase IIb trial for major depressive disorder, it failed to meet the primary endpoint, although some antidepressant effects were observed in secondary endpoints.[2][3] |
| Mavoglurant (AFQ056) | Fragile X Syndrome, L-DOPA-induced dyskinesia in Parkinson's Disease | Phase II | Lack of efficacy | Two Phase IIb trials in adults and adolescents with FXS showed no significant improvement in behavioral symptoms compared to placebo. |
| Fenobam | Fragile X Syndrome, Anxiety | Phase II | Mixed efficacy and side effects | Early trials for anxiety showed mixed results, with some studies reporting efficacy and others noting a lack of effect and psychostimulant side effects.[4][5] A pilot trial in FXS showed some potential for clinical improvement but also highlighted the need for careful dose titration due to CNS-related side effects.[6] |
| Dipraglurant | Parkinson's Disease Levodopa-Induced Dyskinesia (PD-LID), Blepharospasm | Phase IIb/III | Slow patient recruitment | The Phase 2b/3 study in PD-LID was terminated due to slow recruitment, attributed to the COVID-19 pandemic and not to issues with the compound itself.[7][8] A Phase 2a study in blepharospasm yielded inconclusive results.[9] |
Understanding the Underlying Biology: The mGluR5 Signaling Pathway
The rationale for targeting mGluR5 stems from its crucial role in modulating synaptic plasticity and neuronal excitability. As a G-protein coupled receptor, its activation triggers a cascade of intracellular signaling events.
Activation of mGluR5 by glutamate leads to the activation of Gq protein, which in turn stimulates phospholipase C (PLC).[10][11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][12] This cascade ultimately modulates various downstream signaling pathways, including the MAPK/ERK pathway, influencing gene expression and synaptic function.[13]
Experimental Methodologies: A Look at the Preclinical and Clinical Workflow
The evaluation of mGluR5 NAMs follows a standard drug development pipeline, from in vitro characterization to clinical efficacy trials.
Key Experimental Protocols
-
In Vitro Radioligand Binding Assays: To determine the binding affinity of the NAMs to the mGluR5 receptor, radioligand binding assays are employed. This typically involves incubating cell membranes expressing the receptor with a radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured to calculate the inhibition constant (Ki).
-
Functional Assays (Calcium Mobilization): The functional activity of NAMs is often assessed by measuring their ability to inhibit agonist-induced intracellular calcium mobilization. Cells expressing mGluR5 are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist (e.g., quisqualate), the increase in intracellular calcium is measured. The inhibitory effect of the NAM is then quantified to determine its half-maximal inhibitory concentration (IC50). For example, Fenobam was shown to inhibit quisqualate-evoked intracellular calcium response with an IC50 of 58 ± 2 nM.[5]
-
Animal Models of Disease: Preclinical efficacy is evaluated in relevant animal models. For Fragile X syndrome, the Fmr1 knockout mouse is a widely used model that recapitulates many of the behavioral and cognitive deficits of the human condition. Behavioral tests such as the open field test for locomotor activity and the Vogel conflict test for anxiety are used to assess the therapeutic potential of the compounds.[5]
-
Clinical Trial Design: In the clinical setting, randomized, double-blind, placebo-controlled trials are the gold standard. For instance, the Phase 2 trial of Basimglurant in FXS was a 12-week, parallel-group study that randomized 183 adolescents and adults to receive one of two doses of the drug or a placebo.[1] The primary efficacy endpoint was the change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score.[1]
Concluding Remarks: Lessons Learned and Future Directions
The failure of previous mGluR5 NAMs in clinical trials does not necessarily invalidate mGluR5 as a therapeutic target. Instead, these setbacks provide valuable insights for future drug development endeavors. Several factors may have contributed to the disconnect between preclinical success and clinical failure:
-
Complexity of CNS Disorders: The pathophysiology of disorders like FXS and depression is multifaceted, and targeting a single receptor may not be sufficient to produce a robust clinical effect.
-
Challenges in Clinical Trial Design: The choice of patient population, outcome measures, and dose selection are all critical factors that can influence the success of a clinical trial. The high placebo response often observed in psychiatric trials can also mask true drug effects.
-
Pharmacokinetic and Pharmacodynamic Properties: Achieving optimal brain exposure and receptor occupancy is crucial for efficacy. It is possible that the doses used in some of the failed trials were not sufficient to engage the target to the extent required for a therapeutic effect.
-
Adverse Effects: The emergence of psychiatric adverse events, such as hallucinations, with some mGluR5 NAMs highlights the importance of careful safety monitoring and the need for compounds with a wider therapeutic window.
Future efforts in this area should focus on developing more refined patient stratification strategies, identifying biomarkers to predict treatment response, and exploring novel chemical scaffolds that may offer improved efficacy and safety profiles. The story of mGluR5 NAMs is a testament to the arduous nature of CNS drug development, but the lessons learned will undoubtedly pave the way for more successful therapeutic interventions in the future.
References
- 1. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basimglurant - Wikipedia [en.wikipedia.org]
- 3. Novel Agent Falls Short of Expectations for Major Depression [medscape.com]
- 4. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A pilot open label, single dose trial of fenobam in adults with fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addex therapeutics :: Addex Terminates Dipraglurant Phase 2b/3 Study in Patients with Dyskinesia Associated with Parkinson’s Disease due to Slow Recruitment Rate [addextherapeutics.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Addex therapeutics :: Addex Provides Update on Dipraglurant Blepharospasm Phase 2 Feasibility Clinical Study [addextherapeutics.com]
- 10. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 12. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]
- 13. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Therapeutics Against Current Treatments for Parkinson's Disease Dyskinesia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative framework for evaluating novel therapeutics, such as the hypothetical MRZ-8676, against established and emerging treatments for Parkinson's disease (PD) dyskinesia. The primary focus of current therapies is to manage the involuntary, erratic movements that arise as a complication of long-term levodopa use, the most effective treatment for the motor symptoms of PD.[1][2][3]
Introduction to Levodopa-Induced Dyskinesia (LID)
Levodopa-induced dyskinesia (LID) is a significant complication for individuals with Parkinson's disease, often developing after several years of treatment with levodopa.[1][4] These involuntary movements can be debilitating, affecting the face, limbs, and trunk, and can significantly impact a person's quality of life.[1][4] Dyskinesias are thought to result from the pulsatile stimulation of dopamine receptors in the brain due to the fluctuating plasma levels of levodopa.[5][6] As PD progresses, the brain's ability to store and release dopamine becomes impaired, leading to a more direct and erratic response to exogenous levodopa.[4][6]
Current Therapeutic Landscape
The current treatment landscape for LID primarily revolves around optimizing levodopa dosing and the use of add-on therapies. The only FDA-approved medication specifically for this indication is amantadine, available in both immediate and extended-release formulations.[1][7] Other strategies include adjusting levodopa dosage, deep brain stimulation (DBS), and continuous infusion therapies.[2][8]
Mechanism of Action of Key Treatments
The primary pharmacological intervention for LID, amantadine, is an NMDA-receptor antagonist.[9][10] Its anti-dyskinetic effect is believed to be mediated by modulating glutamatergic neurotransmission, which is hyperactive in the basal ganglia of individuals with PD. Other therapeutic strategies target different neurotransmitter systems implicated in the development of dyskinesia.
Below is a diagram illustrating the simplified signaling pathway associated with Levodopa-Induced Dyskinesia.
Quantitative Comparison of Treatments
The following tables summarize the efficacy and safety data for current and emerging treatments for Parkinson's disease dyskinesia. This section is designed to be a living document, with placeholders for new investigational drugs like this compound.
Table 1: Efficacy of Treatments for Levodopa-Induced Dyskinesia
| Treatment | Key Efficacy Endpoint(s) | Magnitude of Effect | Citation(s) |
| Amantadine ER (Gocovri) | Unified Dyskinesia Rating Scale (UDysRS) Total Score | Statistically significant reduction compared to placebo. | [1][7] |
| Amantadine (Immediate-Release) | Reduction in dyskinesia scores (various scales) | Modest improvement, efficacy may wane over time. | [9][11] |
| NLX-112 | Dyskinesia severity | Promising results in Phase 2a trial. | [12][13] |
| Fipamezole | Levodopa-Induced Dyskinesia Scale (LIDS) | Evidence of efficacy in a US subgroup at 90 mg TID. | [14] |
| This compound | Data not available | Data not available |
Table 2: Safety and Tolerability Profile
| Treatment | Common Adverse Events | Serious Adverse Events | Citation(s) |
| Amantadine ER (Gocovri) | Hallucinations, dizziness, dry mouth, peripheral edema, constipation, falls. | Confusion, worsening of hallucinations. | [7][9] |
| Amantadine (Immediate-Release) | Confusion, hallucinations, palpitations, nausea, dry mouth, swelling of feet. | Similar to ER formulation. | [9] |
| NLX-112 | Generally well-tolerated in Phase 2a. | Further studies needed. | [12][13] |
| Fipamezole | Transient blood pressure elevation. | Acceptable profile of adverse effects. | [14] |
| This compound | Data not available | Data not available |
Experimental Protocols
A robust clinical trial design is essential for evaluating the efficacy and safety of new treatments for LID. Below is a representative experimental protocol based on common practices in the field.
A Randomized, Double-Blind, Placebo-Controlled Study of this compound for Levodopa-Induced Dyskinesia
-
Objective: To assess the efficacy and safety of this compound in reducing the severity of levodopa-induced dyskinesia in patients with Parkinson's disease.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population:
-
Inclusion Criteria: Diagnosis of idiopathic Parkinson's disease, stable levodopa regimen, presence of troublesome dyskinesia.
-
Exclusion Criteria: Atypical parkinsonism, significant cognitive impairment, unstable medical conditions.
-
-
Intervention:
-
Treatment Group: this compound at a specified dose.
-
Control Group: Placebo.
-
-
Study Duration: Typically 8-12 weeks of treatment, with a follow-up period.
-
Primary Outcome Measure: Change from baseline in the Unified Dyskinesia Rating Scale (UDysRS) total score.
-
Secondary Outcome Measures:
-
Patient-reported outcomes on the impact of dyskinesia.
-
"On" time without troublesome dyskinesia.
-
Unified Parkinson's Disease Rating Scale (UPDRS) scores.
-
Safety and tolerability assessments.
-
The following diagram illustrates a typical workflow for a clinical trial in this therapeutic area.
Conclusion and Future Directions
The management of levodopa-induced dyskinesia remains a significant challenge in the treatment of Parkinson's disease. While amantadine provides a valuable therapeutic option, there is a clear unmet need for novel treatments with improved efficacy and tolerability. The development of new chemical entities, such as the hypothetical this compound, requires rigorous benchmarking against the current standard of care. This guide provides a framework for such comparisons, emphasizing the importance of robust clinical data, detailed protocol reporting, and a clear understanding of the underlying mechanisms of action. As our understanding of the pathophysiology of LID evolves, so too will the therapeutic strategies aimed at mitigating its impact on individuals with Parkinson's disease.
References
- 1. Dyskinesia | Parkinson's Foundation [parkinson.org]
- 2. Dyskinesia | American Parkinson Disease Association [apdaparkinson.org]
- 3. Current approaches to the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levodopa-induced Dyskinesia: Clinical Features, Pathophysiology, and Medical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levodopa-induced dyskinesia: Mechanisms and management | British Columbia Medical Journal [bcmj.org]
- 6. mdpi.com [mdpi.com]
- 7. Amantadine | Parkinson's Foundation [parkinson.org]
- 8. Treatments for Dyskinesia in Parkinsonâs Disease [webmd.com]
- 9. Amantadine for dyskinesia in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amantadine for dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial | PLOS One [journals.plos.org]
- 12. Early phase clinical trial results offer new hope for dyskinesia treatment | Parkinson's UK [parkinsons.org.uk]
- 13. Early Trial Results Give Hope for a New Potential Dyskinesia Treatment for People with Parkinson’s | Parkinson's Disease [michaeljfox.org]
- 14. Randomized clinical trial of fipamezole for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Materials: A Case Study of MRZ-8676
Efforts to identify a specific chemical or product designated "MRZ-8676" through publicly available databases and supplier catalogs have been unsuccessful. This identifier does not correspond to a recognized chemical substance or commercially available laboratory product. It is potentially an internal product code, a component of a larger kit, or a mislabeled item.
In the fast-paced environment of research and development, encountering poorly labeled or unidentifiable materials is a common challenge. The proper handling and disposal of such substances are critical to maintaining a safe and compliant laboratory environment. This guide provides a procedural framework for addressing the disposal of an unidentified substance, using "this compound" as a case study, to ensure the safety of all laboratory personnel and adherence to institutional and regulatory standards.
Immediate Safety and Containment Protocol
Upon encountering a substance that cannot be definitively identified, the primary focus must be on immediate safety and containment. The following steps should be taken without delay:
-
Assume the Substance is Hazardous: In the absence of identification, treat the material as if it possesses the highest level of hazard. This includes assuming it may be toxic, flammable, corrosive, and reactive.
-
Isolate the Material: Secure the container in a designated, well-ventilated area away from incompatible materials. A fume hood is the preferred location for isolation.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves. If the nature of the substance is completely unknown, consider a higher level of PPE, such as a face shield and double-gloving.
-
Labeling: Clearly label the container as "Caution: Unidentified Material for Disposal" and include the date it was found and the location.
-
Information Gathering: Collect any available information about the material. This includes noting its physical state (solid, liquid, gas), color, and any other observable properties without opening the container. Check laboratory notebooks or inventory records for any mention of "this compound" or similar identifiers.
Procedural Workflow for Unidentified Material Disposal
The following flowchart outlines the decision-making process and necessary steps for the proper disposal of an unidentified substance like "this compound."
Detailed Experimental Protocols: Characterization of Unknowns
In the event that your institution's EHS department requires preliminary characterization before they will accept an unknown material, the following are highly generalized protocols. These steps should only be performed by trained personnel under the direct guidance and approval of your EHS department and in an appropriate containment facility.
Table 1: Preliminary Characterization of an Unknown Substance
| Parameter | Methodology | Purpose |
| pH | Use a calibrated pH meter or pH indicator strips on a small, representative sample. | To determine if the material is acidic, basic, or neutral, which is crucial for segregation and disposal. |
| Flammability | A small amount of the substance is carefully heated in a controlled environment to observe for ignition. | To assess the fire hazard associated with the material. |
| Reactivity | A small sample is cautiously tested for reactions with water, acids, and bases in a controlled setting. | To identify any potential for dangerous reactions during storage or disposal. |
| Presence of Halogens | The Beilstein test can be used as a simple qualitative test for the presence of halogens. | Halogenated waste often requires specific disposal routes. |
The Critical Role of the Environmental Health & Safety (EHS) Department
Your institution's EHS department is the definitive resource for the disposal of all chemical waste, especially unidentified materials. They have the expertise and resources to:
-
Safely analyze and characterize unknown substances.
-
Profile the waste according to federal, state, and local regulations.
-
Ensure the waste is packaged, labeled, and transported correctly.
-
Arrange for final disposal by a licensed hazardous waste contractor.
By following a cautious and systematic approach and involving your EHS department early in the process, you can ensure that unidentified materials like "this compound" are managed in a way that prioritizes safety, compliance, and environmental responsibility. This commitment to rigorous safety protocols is the foundation of a trusted and respected research enterprise.
Essential Safety and Logistical Information for Handling MRZ-8676
Disclaimer: The following information is provided for a hypothetical substance, MRZ-8676, and is based on general laboratory safety principles for handling potent cytotoxic compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's safety protocols.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a hypothetical potent cytotoxic agent for research purposes. The following procedures are designed to ensure the safety of laboratory personnel and the proper management of waste.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to hazardous substances.[1] The level of PPE required depends on the nature of the work being performed. The following table summarizes the recommended PPE for handling this compound in various contexts.
| Task | Required PPE |
| Working with solid this compound (e.g., weighing, preparing solutions) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or chemical splash goggles[2][3]- Face shield if there is a splash hazard[2][4]- Respiratory protection (e.g., N95 respirator or a higher level of respiratory protection based on risk assessment)[4] |
| Working with solutions of this compound | - Nitrile gloves- Lab coat- Safety glasses with side shields or chemical splash goggles[2][3] |
| Administering this compound to animals | - Nitrile gloves- Disposable gown- Safety glasses with side shields- Respiratory protection (as determined by risk assessment) |
| Cleaning up spills of this compound | - Nitrile gloves (double-gloving recommended)- Disposable gown or coveralls- Chemical splash goggles[2][3]- Respiratory protection (e.g., half-mask respirator with appropriate cartridges) |
Experimental Protocols: Handling and Disposal of this compound
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking this compound.
-
Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials. Follow the storage temperature recommendations provided by the manufacturer.
Preparation of Solutions:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or other appropriate containment device.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Carefully weigh the required amount of solid this compound.
-
Slowly add the solvent to the solid to avoid generating dust.
-
Ensure the container is securely capped and labeled with the compound name, concentration, date, and your initials.
Disposal Plan:
All waste contaminated with this compound is considered regulated medical waste or biohazardous waste and must be disposed of according to institutional and local regulations.[5][6][7]
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste. |
| Solutions of this compound | - Collect in a clearly labeled, sealed, and leak-proof container.- Dispose of as liquid hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated biohazard waste container. |
| Contaminated PPE (e.g., gloves, gowns) | - Place in a designated biohazard waste container. |
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. publicportal.fmi.com [publicportal.fmi.com]
- 3. blog.stop-painting.com [blog.stop-painting.com]
- 4. epa.gov [epa.gov]
- 5. dep.nj.gov [dep.nj.gov]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Regulated Medical Waste - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
